Iso-isariin B chemical structure and molecular weight properties
Executive Summary Iso-isariin B is a biologically active cyclodepsipeptide (specifically a cyclohexadepsipeptide) originally isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina or...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Iso-isariin B is a biologically active cyclodepsipeptide (specifically a cyclohexadepsipeptide) originally isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina or Amphichorda felina)[1]. As a specialized secondary metabolite synthesized via non-ribosomal peptide synthetases (NRPS), it plays a critical ecological role as a virulence factor, exhibiting potent insecticidal properties against pest insects such as Sitophilus spp.[1]. This technical guide provides an in-depth analysis of the chemical structure, molecular weight properties, and the rigorous analytical workflows required to isolate and characterize Iso-isariin B.
Chemical Identity and Structural Architecture
Unlike standard isariins that typically feature a straight-chain 2-hydroxy aliphatic acid moiety, Iso-isariin B is structurally unique[2]. It incorporates a branched-chain 3-hydroxy-4-methyloctanoic acid (HMA) moiety, which is unprecedented in the isariin series[1]. The peptide backbone consists of five amino acid residues linked to this HMA moiety via amide and ester bonds, forming a stable 19-membered macrocyclic ring.
The sequence of Iso-isariin B has been definitively established as HMA - Gly - L-Val - D-Leu - L-Ala - L-Val[3]. The presence of both D- and L-amino acids contributes to its specific 3D conformation, which is critical for target binding and biological activity.
Table 1: Physicochemical and Structural Properties of Iso-isariin B
The isolation of cyclodepsipeptides from fungal matrices requires a highly selective approach due to the complex lipophilic nature of the metabolome. The workflow leverages the differential solubility and molecular size of the target compounds.
Causality of Experimental Choices:
Solvent Partitioning: Ethyl acetate (EtOAc) is utilized for the initial extraction because its moderate polarity perfectly matches the lipophilic nature of cyclodepsipeptides, leaving behind highly polar primary metabolites (e.g., sugars, free amino acids) in the aqueous phase.
Size Exclusion Chromatography: Sephadex LH-20 is employed prior to HPLC. It separates molecules based on size and lipophilicity. This step is crucial for removing large polymeric impurities and pigments that would otherwise irreversibly foul the analytical C18 HPLC columns.
Workflow for the isolation and purification of Iso-isariin B from Beauveria felina.
Step-by-Step Isolation Protocol:
Fermentation: Culture Beauveria felina in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C under dynamic shaking.
Extraction: Harvest the mycelia and broth. Extract the combined matrix exhaustively with EtOAc. Concentrate the organic layer under reduced pressure to yield a crude lipophilic extract.
Primary Fractionation: Load the crude extract onto a normal-phase silica gel column. Elute with a step gradient of Chloroform/Methanol (from 100:0 to 50:50, v/v).
Secondary Fractionation: Pool the peptide-rich fractions (identified via TLC using ninhydrin stain post-hydrolysis) and subject them to size-exclusion chromatography on a Sephadex LH-20 column, eluting with pure methanol.
Final Purification: Purify the target fraction using semi-preparative reversed-phase HPLC (C18 column), employing an isocratic or shallow gradient of Acetonitrile/Water monitored at 210 nm and 254 nm.
Analytical Characterization Protocols
To ensure scientific integrity and self-validation, the structural elucidation of Iso-isariin B relies on orthogonal analytical techniques: High-Resolution Mass Spectrometry (HRMS) for sequencing and Marfey's Method for absolute stereochemical configuration[1].
Sequence Determination via LC-ESI-qTOF-MS/MS
Causality: Electrospray Ionization Quadrupole Time-of-Flight (ESI-qTOF) mass spectrometry is chosen because it provides sub-5 ppm mass accuracy, which is mathematically required to unambiguously confirm the molecular formula C30H53N5O7[1]. Furthermore, collision-induced dissociation (CID) in the qTOF generates a predictable series of b- and y- fragment ions. By calculating the mass differences between adjacent b- ions, the exact amino acid sequence can be read directly from the spectrum.
Step-by-Step Protocol:
Sample Preparation: Dissolve 1 mg of purified Iso-isariin B in 1 mL of LC-MS grade Methanol.
Chromatography: Inject 5 μL onto an analytical C18 column. Elute using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
MS Acquisition: Operate the qTOF in positive ion mode. The precursor ion [M + H]+ at m/z 596.4034 is isolated in the quadrupole[1].
Fragmentation: Apply a collision energy of 25-35 eV. Record the resulting MS/MS spectrum.
Validation: The sequence is validated by identifying the consecutive loss of amino acid residues (e.g., mass shifts corresponding to Val = 99 Da, Leu = 113 Da, Ala = 71 Da, Gly = 57 Da)[3].
Absolute Configuration via Marfey's Method
Causality: Peptides synthesized by non-ribosomal peptide synthetases (NRPS) frequently incorporate D-amino acids[2]. Standard 1D and 2D NMR techniques cannot easily differentiate between D- and L-enantiomers. Marfey’s method solves this by reacting the free amino acids with a chiral derivatizing agent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). This converts the enantiomers into diastereomers, which possess different physicochemical properties and can be easily separated and quantified on a standard reversed-phase HPLC column[3].
Logical workflow of Marfey's method for determining the absolute configuration of amino acids.
Step-by-Step Protocol:
Hydrolysis: Dissolve 3.0 mg of Iso-isariin B in 1 mL of 6 N HCl. Heat in a sealed ampoule at 110 °C for 24 hours to completely cleave all amide and ester bonds[3].
Evaporation: Remove the HCl under a stream of nitrogen or reduced pressure to yield the free amino acid mixture.
Derivatization: Dissolve the hydrolysate in 0.1 mL of water. Add 0.2 mL of a 1% solution of FDAA in acetone, followed by 0.04 mL of 1.0 M sodium bicarbonate to maintain an alkaline pH[3].
Incubation: Heat the mixture at 50 °C for 90 minutes.
Neutralization: Cool to room temperature and quench the reaction by adding 1 N HCl until neutral[3].
HPLC Analysis: Analyze the derivatized mixture via HPLC with UV detection at 340 nm.
Self-Validation: Run commercially available standard D- and L-amino acids (Gly, Ala, Val, Leu) derivatized under the exact same conditions. Compare the retention times (
tR
) of the sample peaks against the standards. For Iso-isariin B, the retention times successfully match Gly, L-Ala, L-Val, and D-Leu[3].
Biological Activity and Ecological Significance
Iso-isariin B is not merely a structural curiosity; it serves a direct ecological function for Beauveria felina. The compound exhibits significant insecticidal activity, specifically targeting pest insects such as Sitophilus spp. (weevils)[1]. In controlled surface contact assays, Iso-isariin B demonstrated a remarkable Lethal Dose 50 (LD50) of 10 μg/mL[1]. This high potency suggests that the cyclodepsipeptide acts as a critical virulence factor during the fungal infection of the insect host, likely by disrupting cellular membranes or interfering with ion transport—a common mechanism of action for structurally related cyclodepsipeptides.
Conclusion
Iso-isariin B represents a fascinating intersection of complex fungal biochemistry and potent biological activity. Its unique HMA moiety and specific D/L amino acid sequence require rigorous, orthogonal analytical techniques—ranging from ESI-qTOF-MS/MS to Marfey's derivatization—for accurate characterization. Understanding the molecular weight properties and structural nuances of Iso-isariin B not only aids in the discovery of novel agrochemicals and pharmaceuticals but also provides deeper insights into the chemical ecology of entomopathogenic fungi.
Mechanism of Action of Iso-isariin B in Insecticidal Activity: A Technical Whitepaper
Prepared by: Senior Application Scientist, Chemical Ecology & Biopesticide Development Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Chemical Ecology The urgent need...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Ecology & Biopesticide Development
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Executive Summary & Chemical Ecology
The urgent need for sustainable agrochemicals has driven the exploration of entomopathogenic fungi as a source of novel biopesticides. Among these, Beauveria felina (formerly Isaria felina) has emerged as a prolific producer of bioactive secondary metabolites. Iso-isariin B is a potent cyclodepsipeptide (CDP) fungal metabolite isolated from this species, acting as a critical virulence factor during host infection[1].
Unlike broad-spectrum synthetic neurotoxins, Iso-isariin B exhibits targeted insecticidal activity, notably against agricultural pests such as Sitophilus spp., with a highly specific mechanism of action rooted in membrane disruption and immunomodulation[1]. This whitepaper deconstructs the structural biology, cellular mechanism of action, and the self-validating experimental workflows required to isolate and evaluate this promising compound.
Structural Biology: The Foundation of Toxicity
To understand the mechanism of action (MoA) of Iso-isariin B, we must first analyze its structural components. Iso-isariin B is a cyclic hexadepsipeptide synthesized via fungal non-ribosomal peptide synthetases (NRPS)[2].
Its exact structural sequence is cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) [3]. The defining feature of this molecule is the presence of a unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety[1].
Causality in Molecular Design:
Why is the HMA moiety critical? Most CDPs feature straight-chain hydroxy acids. The branched, highly lipophilic nature of the HMA tail in Iso-isariin B drastically increases its partition coefficient (LogP). This lipophilicity is the causal driver for its primary MoA: it allows the molecule to rapidly penetrate the waxy insect epicuticle and seamlessly insert into the phospholipid bilayers of insect hemocytes (immune cells).
Table 1: Physicochemical & Insecticidal Profile of Iso-isariin B
Parameter
Specification / Value
Scientific Implication
Source Organism
Beauveria felina
Synthesized as a host-colonization virulence factor.
Molecular Formula
C30H53N5O7
High carbon-to-oxygen ratio indicates strong lipophilicity.
Molecular Weight
595.8 g/mol
Optimal size for cuticular penetration and systemic transport.
Target Pest
Sitophilus spp.
Demonstrated efficacy against hard-bodied coleopterans.
Lethal Dose (LD50)
10 µg/mL
High potency comparable to commercial biopesticides.
Core Mechanism of Action (MoA)
The insecticidal activity of Iso-isariin B is not mediated by classical acetylcholinesterase inhibition. Instead, it operates through a sophisticated, multi-tiered disruption of cellular homeostasis. As a virulence factor, its primary evolutionary purpose is to neutralize the insect's innate immune system (hemocyte-mediated phagocytosis and encapsulation) to allow fungal proliferation[4].
Phase I: Membrane Insertion and Ionophore Activity
Upon entering the insect hemolymph, the lipophilic HMA tail of Iso-isariin B anchors into the plasma membrane of hemocytes. The cyclic peptide ring coordinates cations, acting as a selective ionophore. This disrupts the resting membrane potential, leading to an uncontrolled influx of extracellular calcium (Ca2+) into the cytosol.
Phase II: Mitochondrial Dysfunction and Oxidative Stress
The sudden calcium overload overwhelms the hemocyte's buffering capacity. Calcium is sequestered by the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP). This uncouples oxidative phosphorylation, halts ATP production, and generates a massive spike in Reactive Oxygen Species (ROS).
Phase III: Apoptosis and Immune Collapse
The rupture of the mitochondria releases cytochrome c into the cytosol, triggering the caspase cascade. The resulting apoptosis of hemocytes dismantles the insect's cellular immunity. Without hemocytes to encapsulate the invading fungal spores, systemic toxicity ensues, leading to paralysis and death.
Caption: Cellular mechanism of action of Iso-isariin B leading to insecticidal activity.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the isolation and biological evaluation of Iso-isariin B must follow a self-validating framework. Every step must include internal controls to rule out false positives caused by solvent toxicity or structural degradation.
Objective: Isolate Iso-isariin B from Beauveria felina while preserving its stereochemical integrity[1].
Causality of Method: We utilize bioassay-guided fractionation rather than blind analytical isolation to ensure that we are tracking the biologically active virulence factor, not just the most abundant metabolite.
Fermentation: Culture B. felina in a liquid medium (e.g., Czapek-Dox broth) for 21 days at 25°C to induce secondary metabolite production.
Extraction: Extract the mycelial mat and broth with Ethyl Acetate (EtOAc). Why EtOAc? It selectively partitions lipophilic cyclodepsipeptides away from highly polar, inactive polysaccharides.
Primary Fractionation: Subject the crude extract to Sephadex LH-20 size-exclusion chromatography (eluting with CH2Cl2/MeOH 1:1). Test all fractions for preliminary toxicity against Artemia salina (brine shrimp) to identify the active pool.
RP-HPLC Purification: Purify the active fraction using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. Why RP-HPLC? CDPs often exist as closely related stereoisomers (e.g., Iso-isariin B vs. Isaridin E). Only RP-HPLC provides the theoretical plates necessary to resolve these isomers.
Validation: Confirm the structure via 2D-NMR (COSY, HMBC) and MS/MS fragmentation. The presence of the HMA moiety will be visible via a distinct branched-chain signal in the 1H-NMR spectrum[2].
Protocol B: In Vivo Insecticidal Bioassay (Sitophilus spp.)
Objective: Quantify the LD50 of purified Iso-isariin B.
Self-Validation System: This protocol incorporates a negative control (baseline mortality) and a positive control (assay sensitivity validation).
Preparation: Dissolve purified Iso-isariin B in 1% DMSO to create a stock solution. Prepare serial dilutions (1, 5, 10, 20, 50 µg/mL).
Application: Apply 1 µL of each concentration topically to the pronotum of adult Sitophilus weevils (n=30 per cohort, in triplicate).
Controls: Treat the negative control group with 1% DMSO only. Treat the positive control group with a known standard (e.g., commercial pyrethrin or Colchicine).
Observation & Analysis: House insects in a controlled environment (25°C, 70% RH). Record mortality at 24, 48, and 72 hours.
Validation: Calculate the LD50 using Probit analysis. The assay is only valid if negative control mortality is <5%. Iso-isariin B typically yields an LD50 of ~10 µg/mL[1].
Caption: Self-validating experimental workflow for the isolation and evaluation of Iso-isariin B.
Comparative Efficacy Data
To contextualize the potency of Iso-isariin B, it must be benchmarked against other well-characterized cyclodepsipeptides derived from entomopathogenic fungi.
Table 2: Comparative Insecticidal Activity of Fungal Cyclodepsipeptides
Compound
Source Organism
Target Organism
Lethal Concentration
Primary Target / MoA
Iso-isariin B
Beauveria felina
Sitophilus spp.
LD50: 10 µg/mL
Membrane disruption, Apoptosis
Destruxin A
Metarhizium spp.
Galleria mellonella
LD50: ~1.5 µg/g
V-ATPase inhibition, Calcium flux
Beauvericin
Beauveria bassiana
Artemia salina
LC50: ~10 µM
Ionophore, Cytoskeletal damage
Isaridin E
Beauveria felina
Sitophilus spp.
LD50: >50 µg/mL
Weak membrane interaction
Data synthesis indicates that the unique HMA branch of Iso-isariin B grants it superior cuticular penetration compared to structurally rigid analogs like Isaridin E[1].
Conclusion
Iso-isariin B represents a highly evolved biochemical weapon in the arsenal of Beauveria felina. By leveraging its lipophilic HMA moiety to breach insect hemocytes and trigger calcium-dependent apoptosis, it effectively neutralizes host immunity. As the agricultural sector shifts away from synthetic neurotoxins, the targeted, membrane-disrupting mechanism of cyclodepsipeptides like Iso-isariin B offers a validated, highly promising blueprint for the next generation of biopesticides.
References
Langenfeld, A., et al. "Insecticidal Cyclodepsipeptides from Beauveria felina." Journal of Natural Products, American Chemical Society, 2011.[Link]
Lifeasible. "Iso-Isariin B Product Specification & Biochemical Data." Lifeasible Catalog.[Link]
Wang, Y., et al. "Natural products from Hypocrealean entomopathogenic fungi: Novel bioactive compounds." RSC Advances, Royal Society of Chemistry, 2020.[Link]
Zhang, Y., et al. "Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus." Marine Drugs, MDPI, 2014.[Link]
Isolation and Characterization of Iso-isariin B from Beauveria felina: A Comprehensive Technical Guide
Executive Summary The entomopathogenic fungus Beauveria felina (historically known as Isaria felina) is a prolific producer of structurally diverse, biologically active secondary metabolites, particularly cyclodepsipepti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The entomopathogenic fungus Beauveria felina (historically known as Isaria felina) is a prolific producer of structurally diverse, biologically active secondary metabolites, particularly cyclodepsipeptides[1][2]. Among these, Iso-isariin B stands out as a unique cyclic hexadepsipeptide. Unlike traditional isariins that feature straight-chain 2-hydroxy aliphatic acids, Iso-isariin B incorporates an unprecedented branched 3-hydroxy-4-methyloctanoic acid (HMA) moiety[1][2].
As a Senior Application Scientist, I have structured this guide to provide drug development professionals and natural product chemists with a robust, self-validating methodology for the cultivation, extraction, and structural elucidation of Iso-isariin B. Every step in this workflow is designed not just as a procedure, but as a logically grounded protocol where the underlying chemical causality dictates the experimental parameters.
Biological Rationale & Cultivation Dynamics
The biosynthesis of cyclodepsipeptides in B. felina is governed by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway[3]. The HMA residue is derived from the PKS pathway, while the amino acid sequence is assembled via NRPS[3]. To induce the expression of these biosynthetic gene clusters, the fungus must be subjected to specific nutritional conditions.
Fermentation Protocol
Strain Maintenance: Beauveria felina is maintained on Potato Dextrose Agar (PDA) at 25 °C[2].
Inoculum Preparation: Agar plugs containing active mycelia are excised and inoculated into liquid media.
Production Medium (Riley Medium): The fermentation utilizes a defined medium consisting of 30.0 g glucose, 5.0 g tryptone, 3.0 g yeast extract, 0.3 g KH₂PO₄, 0.3 g K₂HPO₄, and 0.3 g MgSO₄·7H₂O per liter[2].
Incubation: Flasks are incubated at 25 °C for 10 days on a rotary shaker at 200 rpm[2].
The Causality of the Protocol: The high carbon-to-nitrogen ratio in Riley medium, combined with mechanical shear stress from the 200 rpm agitation, mimics the physiological stress of host infection. This triggers the fungus to shift from primary growth to secondary metabolism, upregulating the NRPS/PKS clusters required to synthesize virulence factors like Iso-isariin B[2][3].
Extraction and Bioassay-Guided Fractionation
Cyclodepsipeptides are highly lipophilic molecules that predominantly accumulate within the fungal mycelium rather than being fully secreted into the aqueous broth[2]. Therefore, the extraction strategy must target the biomass.
Mycelial Extraction Workflow
Harvesting: Centrifuge the 10-day culture at 7000 rpm for 20 minutes to separate the mycelial pellet from the culture filtrate[2].
Lyophilization: Freeze-dry the mycelial biomass to remove residual water, preventing hydrolysis of the delicate depsipeptide ester bonds during extraction.
Maceration: Macerate the dried mycelium (e.g., 66.4 g) in Methanol (MeOH) (4 × 800 mL, 48 hours each)[2].
Concentration: Filter the methanolic extract and concentrate it under reduced pressure to yield a crude extract.
Self-Validating System: To ensure the target compound is not lost, an aliquot of the culture filtrate should be partitioned with Ethyl Acetate (EtOAc) and analyzed via LC-MS alongside the methanolic mycelial extract. The presence of the m/z 596.4 [M+H]⁺ ion exclusively in the mycelial extract validates the decision to discard the aqueous filtrate[2].
Fig 1. Step-by-step bioassay-guided isolation workflow for Iso-isariin B from B. felina cultures.
Chromatographic Isolation & Purification
Because B. felina produces a complex library of microheterogeneous cyclohexadepsipeptides (including isaridins and other isariins)[2][4], high-resolution chromatographic techniques are mandatory.
Primary Fractionation: Subject the crude methanolic extract to normal-phase silica gel column chromatography, eluting with a gradient of Dichloromethane/Methanol.
Size Exclusion: Pass the active fractions through a Sephadex LH-20 column (eluted with MeOH) to separate the peptide oligomers from smaller organic impurities and larger polymeric artifacts.
Preparative HPLC: Perform final purification using a reversed-phase C18 preparative HPLC column. Monitor absorbance at 210 nm (characteristic of peptide amide bonds). Collect the peak corresponding to Iso-isariin B.
The structural determination of Iso-isariin B relies on a combination of high-resolution mass spectrometry (HRMS), extensive 2D-heteronuclear NMR, and chemical derivatization[2][5].
Quantitative Data Summaries
Table 1: Physicochemical Properties of Iso-isariin B [6][7]
Table 2: Key Diagnostic Features for Structural Validation [2][5]
Analytical Technique
Diagnostic Observation
Structural Implication
ESI-qTOF MS
Protonated [M + H]⁺ ion at m/z 596.4034
Confirms molecular formula C₃₀H₅₃N₅O₇
ESI-qTOF MS/MS
Fragment ions at m/z 578, 479, 408, 295, 196
Sequence determination (loss of water and sequential amino acid cleavages)
¹H NMR (DMSO-d₆)
5 distinct amide protons (NH)
Confirms a hexameric macrocycle with five peptide bonds and one ester linkage
¹³C NMR (DMSO-d₆)
6 carbonyl groups (δC 169.0−171.8)
Verifies the hexadepsipeptide backbone
Absolute Configuration via Marfey's Method (Self-Validating)
To determine the stereochemistry of the amino acids, the purified peptide is subjected to acid hydrolysis (6 N HCl, 110 °C, 24 h)[2]. The hydrolysate is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and analyzed via HPLC[2].
Validation: By running commercially available standard D- and L-amino acids derivatized with FDAA in parallel, the retention times of the sample precisely map to L-Ala, L-Val, and D-Leu, confirming the absolute configuration without ambiguity[5].
Ecological Significance and Biological Activity
Cyclodepsipeptides are not merely metabolic byproducts; they are evolutionary tools. B. felina utilizes Iso-isariin B as a virulence factor to overcome host defenses during infection[2].
In controlled insecticidal assays, Iso-isariin B demonstrated potent activity against the agricultural pest insect Sitophilus spp., exhibiting an LD₅₀ value of 10 μg/mL[2][8]. This highlights its potential not only as a tool for understanding fungal chemical ecology but also as a lead scaffold for the development of novel bio-insecticides and agrochemicals[9][10].
Fig 2. Ecological role of Iso-isariin B as a virulence factor during B. felina entomopathogenesis.
References
Langenfeld, A., Blond, A., Gueye, S., Herson, P., Nay, B., Dupont, J., & Prado, S. (2011). Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products, 74(4), 825-830.[Link]
Du, L., Zhu, T., Fang, Y., Zhu, W., & Gu, Q. (2014). Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus. Marine Drugs, 12(5), 2816-2826.[Link]
Lifeasible. (n.d.). Iso-Isariin B (Product IGR128). Lifeasible Insect Growth Regulators.[Link]
Wang, Y., et al. (2021). Recent advances on cyclodepsipeptides: biologically active compounds for drug research. Frontiers in Chemistry.[Link]
Genomics-Driven Discovery of Iso-isariin B in Amphichorda guana: A Methodological Blueprint
Rationale: The Guanophilic Niche and Cryptic Metabolites Amphichorda guana is a unique guanophilic (bat guano-loving) fungus[1][2]. Ecological niches such as bat guano are highly competitive and nutrient-dense, driving t...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale: The Guanophilic Niche and Cryptic Metabolites
Amphichorda guana is a unique guanophilic (bat guano-loving) fungus[1][2]. Ecological niches such as bat guano are highly competitive and nutrient-dense, driving the evolutionary expansion of secondary metabolite gene clusters as a survival mechanism. Traditionally, bioassay-guided fractionation of such fungi leads to the redundant isolation of highly expressed, known compounds.
To bypass this bottleneck, modern drug discovery leverages genomics to identify silent or "cryptic" non-ribosomal peptide synthetase (NRPS) clusters[1]. By predicting the structural scaffold of a metabolite directly from its genetic sequence, researchers can rationally target novel or low-abundance compounds. This technical guide details the genomics-driven methodology utilized to uncover a suite of cyclodepsipeptides—including the novel Isaridin H and the known analogue —from the genome of A. guana[1][3].
Bioinformatics and Genomic Mining Workflow
The foundation of genomics-driven discovery relies on the accurate annotation of NRPS gene clusters. NRPSs are modular enzymes; specifically, their Adenylation (A) domains dictate which amino acids are incorporated into the final peptide chain.
Expertise Insight: By utilizing bioinformatics tools like antiSMASH, researchers can translate the A-domain sequences into predicted amino acid building blocks. This predictive modeling establishes a direct causal link between a cryptic gene cluster and a specific cyclodepsipeptide scaffold, narrowing the search parameters for downstream isolation[1].
Fig 1: Genomics-driven workflow for cryptic metabolite discovery in Amphichorda guana.
Genetic Transformation and NRPS Knockout
To definitively prove that an identified NRPS cluster is responsible for the biosynthesis of Iso-isariin B, a targeted gene knockout is required[1]. Because guanophilic fungi are notoriously recalcitrant to genetic manipulation, a highly optimized transformation system must be established[4].
This protocol utilizes a self-validating positive selection system to ensure that only true genetic knockouts survive the workflow[4].
Mycelial Cultivation: Grow A. guana strain LC5815 on Potato Dextrose Agar (PDA) to achieve optimal sporulation.
Cell Wall Digestion: Treat the mycelia with a cocktail of lysing enzymes (chitinases and glucanases).
Causality: The rigid fungal cell wall must be enzymatically breached to allow DNA entry, but the concentration must be carefully titrated to prevent the lysis of the underlying plasma membrane.
Protoplast Stabilization (Critical Step): Suspend the generated protoplasts in a buffer containing 0.8 M sucrose[4].
Causality: Sucrose acts as a non-ionic osmotic stabilizer. Unlike 0.8 M KCl or NaCl, which introduce ionic stress that inhibits cell wall regeneration enzymes, sucrose maintains osmotic balance, yielding a protoplast regeneration rate of up to 34.6%[4].
PEG-Mediated DNA Uptake: Introduce the knockout cassette (targeting the NRPS gene) in the presence of Polyethylene Glycol (PEG) and CaCl₂.
Causality: PEG alters membrane fluidity, while Ca²⁺ ions neutralize the electrostatic repulsion between the negatively charged DNA and the phospholipid bilayer, facilitating DNA precipitation onto the protoplast.
Positive Selection (Self-Validating System): Plate the transformed protoplasts on media containing 5-fluoroorotic acid (5-FOA) to screen for uridine/uracil auxotrophy[4].
Causality: 5-FOA is converted into a toxic fluorinated intermediate by functional URA3 gene products. Therefore, only successful knockouts (where the target gene and URA3 marker dynamics have been successfully manipulated) survive. This eliminates false positives entirely[4].
Fig 2: PEG-mediated protoplast transformation system for Amphichorda guana.
LC-MS Guided Isolation and Purification
With the NRPS knockout mutant generated, the next phase relies on comparative metabolomics to isolate the target cyclodepsipeptides without interference from background metabolites[1][2].
Protocol 2: Comparative LC-MS Workflow
Parallel Fermentation: Cultivate the Wild-Type (WT) A. guana and the NRPS-knockout mutant under identical liquid fermentation conditions.
Organic Extraction: Extract the culture broth using ethyl acetate (EtOAc) to selectively partition hydrophobic secondary metabolites, such as cyclodepsipeptides, away from polar primary metabolites.
Comparative Profiling (Self-Validating Step): Analyze both extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Causality: By overlaying the Total Ion Chromatograms (TIC) of the WT and the mutant, peaks present in the WT but absent in the mutant are definitively linked to the knocked-out NRPS cluster. This subtractive logic prevents the blind, time-consuming isolation of irrelevant, highly abundant compounds[1].
Targeted Preparative HPLC: Utilize preparative HPLC to isolate the specific mass corresponding to Iso-isariin B (m/z ~595.77) and its analogs[3].
Data Presentation: LC-MS Parameters
Table 1: Optimized LC-MS Parameters for Cyclodepsipeptide Profiling
Parameter
Specification
Causality / Rationale
Column
C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm)
Provides optimal retention and high-resolution separation of hydrophobic cyclodepsipeptides.
Mobile Phase A
0.1% Formic Acid in Water
Lowers pH to enhance protonation and ionization efficiency in positive mode (ESI+).
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Provides the necessary organic elution strength to desorb non-polar peptides from the stationary phase.
Mass Range
m/z 100 - 1500
Adequately captures the ~595 m/z range of Iso-isariin B and its heavier structural analogs.
Scan Mode
Data-Dependent Acquisition (DDA)
Allows simultaneous MS1 quantification and MS2 structural fragmentation for immediate peptide sequencing.
Structural Elucidation and Bioactivity
Following targeted isolation, the absolute configuration of the cyclodepsipeptides is achieved using Marfey's method and extensive 2D-NMR[1][2]. The genomics-driven approach in A. guana successfully yielded the novel compound Isaridin H, alongside seven known analogs including [1][3].
Iso-isariin B acts as an analogue of cyclocarboxyphenate and is highly valued in antifungal research[3]. Furthermore, the novel derivative Isaridin H exhibits significant suppression of agricultural pathogens, highlighting the immense biotechnological potential of mining guanophilic fungi[1][2].
Table 2: Key Cyclodepsipeptides Isolated from A. guana
Compound
Chemical Formula
Monoisotopic Mass
Bioactivity / Notes
Iso-isariin B
C₃₀H₅₃N₅O₇
595.77 Da
Cyclocarboxyphenate analogue; utilized in antifungal studies.
Isaridin H
C₃₃H₅₈N₅O₇
636.43 Da
Potent antifungal activity against Botrytis cinerea and Alternaria solani.
Isariin A
C₃₃H₅₉N₅O₇
637.44 Da
Co-isolated cyclodepsipeptide via NRPS mining.
Nodupetide
C₃₁H₅₅N₅O₇
609.41 Da
Co-isolated cyclodepsipeptide via NRPS mining.
References
Liang, M., Lyu, H., Ma, Z., Li, E., Cai, L., & Yin, W. (2021). "Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana." Organic & Biomolecular Chemistry, 19, 1960-1964. URL:[Link]
Liang, M., Li, W., Qi, L., Chen, G., Cai, L., & Yin, W. (2022). "Establishment of a Genetic Transformation System in Guanophilic Fungus Amphichorda guana." Journal of Fungi, 8(5), 478. URL:[Link]
biosynthetic gene clusters for Iso-isariin B production
Biosynthetic Gene Clusters for Iso-isariin B Production: A Comprehensive Technical Guide Executive Summary Iso-isariin B is a complex cyclodepsipeptide predominantly isolated from the entomopathogenic and marine-derived...
Author: BenchChem Technical Support Team. Date: April 2026
Biosynthetic Gene Clusters for Iso-isariin B Production: A Comprehensive Technical Guide
Executive Summary
Iso-isariin B is a complex cyclodepsipeptide predominantly isolated from the entomopathogenic and marine-derived fungus Beauveria felina (syn. Amphichorda felina). Characterized by its 19-membered macrocyclic core, the molecule exhibits potent insecticidal properties and belongs to a family of peptides with emerging antiviral potential[1][2]. The targeted production and structural diversification of Iso-isariin B rely entirely on its Biosynthetic Gene Cluster (BGC)—specifically, the isr cluster, which encodes a highly specialized Nonribosomal Peptide Synthetase (NRPS) assembly line[3].
This technical guide provides an in-depth mechanistic analysis of the isr BGC, detailing the genomic architecture, the enzymology of its NRPS modules, and the self-validating experimental protocols required for its discovery and bioengineering.
Structural Biology & Chemical Ecology
To manipulate a BGC, one must first deconstruct the chemical logic of its product. Iso-isariin B is a hexadepsipeptide with the sequence: cyclo[3-hydroxy-4-methyloctanoyl (HMA) – L-Gly – L-Val – D-Leu – L-Ala – L-Val] [1].
Mechanistic Insights into Structure:
The HMA Moiety: Unlike standard isariins that utilize straight-chain hydroxy acids, Iso-isariin B incorporates a branched 3-hydroxy-4-methyloctanoic acid (HMA)[3]. This structural deviation suggests a specialized starter unit or a promiscuous condensation domain in the initiation module of the NRPS.
Stereochemistry: The presence of a D-Leucine residue dictates that the corresponding NRPS module must possess an Epimerization (E) domain to convert L-Leu to D-Leu during chain elongation[1].
Ecological Function: Iso-isariin B acts as a virulence factor. It exhibits potent insecticidal activity against Sitophilus spp. with an LD50 of 10 μg/mL, aiding the fungus in overcoming host defenses and protecting the host carcass from opportunistic microbial competitors[1][4].
Genomic Architecture of the isr Biosynthetic Gene Cluster
The biosynthesis of Iso-isariin B is governed by the isr gene cluster, recently identified alongside the detx (destruxins) and isd (isaridins) clusters in B. felina[2][3]. Because Iso-isariin B contains nonproteinogenic amino acids and hydroxy acids, it cannot be synthesized by the ribosome. Instead, it relies on an NRPS megasynthetase.
NRPS Modular Logic
NRPS enzymes operate as an assembly line, where each "module" is responsible for the incorporation of a single specific monomer. The core domains include:
Adenylation (A) Domain: The gatekeeper. It selects and activates the specific amino/hydroxy acid using ATP.
Thiolation (T) / Peptidyl Carrier Protein (PCP) Domain: Tethers the activated substrate via a phosphopantetheine arm.
Condensation (C) Domain: Catalyzes peptide/ester bond formation between the upstream growing chain and the downstream monomer.
Thioesterase (TE) Domain: Located at the terminal module, it catalyzes the intramolecular macrocyclization, releasing the mature cyclodepsipeptide.
Figure 1: NRPS modular assembly line for Iso-isariin B biosynthesis.
To definitively link the isr cluster to Iso-isariin B production, researchers must employ a self-validating system combining genomics, targeted mutagenesis, and metabolomics. Below is the gold-standard protocol for BGC validation.
Phase 1: Genomic Identification and Boundary Prediction
High-Molecular-Weight (HMW) DNA Extraction: Extract genomic DNA from B. felina using a CTAB/Proteinase K method.
Causality: NRPS genes are massive (often >20 kb) and highly repetitive. Short-read sequencing (Illumina) will fragment the assembly. Long-read sequencing (PacBio/Nanopore) is strictly required to capture the intact isr megasynthetase[5].
Bioinformatic Mining: Process the assembled genome through antiSMASH.
Causality: antiSMASH uses Hidden Markov Models (HMMs) to identify the highly conserved A and C domains. By extracting the binding pocket residues (the "10-amino acid code") of the A-domains, researchers can predict the substrate specificity (Gly-Val-Leu-Ala-Val) and locate the exact isr locus[6].
Phase 2: Genetic Manipulation (The Self-Validating Genotype-Phenotype Link)
Constructing the Knockout Cassette: Design a homologous recombination cassette to replace the core isr NRPS gene with a hygromycin resistance marker (hph).
Protoplast Transformation: Transform B. felina protoplasts via PEG-mediated transformation.
Genotypic Verification: Confirm the
Δ
isr mutant via diagnostic PCR and Southern blotting.
Causality: Southern blotting rules out ectopic integrations. This ensures that any subsequent loss of Iso-isariin B production is exclusively due to the targeted deletion of the isr cluster, preventing false positives from off-target mutations.
Comparative Fermentation: Culture both Wild-Type (WT) and
Δ
isr strains in identical liquid media for 7-14 days.
LC-MS/MS Analysis: Extract the broth with ethyl acetate and analyze via High-Resolution LC-MS/MS. The absence of the m/z 595.8 [M+H]+ peak in the mutant definitively links the isr cluster to Iso-isariin B[1].
Marfey’s Method for Stereochemistry: Hydrolyze the purified Iso-isariin B in 6N HCl. Derivatize the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and analyze via HPLC.
Causality: Standard mass spectrometry cannot differentiate enantiomers. FDAA converts L- and D-amino acids into diastereomers, allowing chromatographic separation. This step is critical to prove the function of the Epimerization (E) domain in Module 3 (yielding D-Leu)[1].
Figure 2: Self-validating experimental workflow for linking the isr BGC to Iso-isariin B.
Quantitative Data Summaries
The following tables synthesize the biological activity and the predicted enzymatic architecture of the Iso-isariin B production system.
Table 1: Bioactivity Profile of Iso-isariin B and Related Cyclodepsipeptides
Table 2: Putative NRPS Modular Architecture for Iso-isariin B
Module
Predicted Domain Architecture
Activated Substrate
Epimerization Status
Starter
C – A – T
3-hydroxy-4-methyloctanoic acid (HMA)
None
Module 1
C – A – T
L-Glycine (Gly)
None
Module 2
C – A – T
L-Valine (Val)
None
Module 3
C – A – T – E
L-Leucine (Leu)
Yes (L-Leu
→
D-Leu)
Module 4
C – A – T
L-Alanine (Ala)
None
Module 5
C – A – T – TE
L-Valine (Val)
None (TE drives macrocyclization)
References
Yuan, B., et al. (2021). Discovery of cyclohexadepsipeptides with anti-Zika virus activities and biosynthesis of the nonproteinogenic building block (3S)-methyl-L-proline. Journal of Biological Chemistry, 296, 100822. URL:[Link]
Langenfeld, A., et al. (2011). Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products, 74(12), 2589-2593. URL:[Link]
Xu, Y., et al. (2014). Cyclodepsipeptides and other O-containing heterocyclic metabolites from Beauveria felina EN-135, a marine-derived entomopathogenic fungus. Marine Drugs, 12(5), 2816-2826. URL:[Link]
Wang, C., et al. (2023). Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina. Journal of Agricultural and Food Chemistry, 71(25), 9720–9729. URL:[Link]
An In-Depth Technical Guide to the Cyclodepsipeptide Natural Product: Iso-isariin B
For Researchers, Scientists, and Drug Development Professionals Abstract Iso-isariin B is a fascinating cyclodepsipeptide natural product with significant biological activities. This guide provides a comprehensive techni...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iso-isariin B is a fascinating cyclodepsipeptide natural product with significant biological activities. This guide provides a comprehensive technical overview of its core characteristics, from its discovery and biosynthesis to its mechanisms of action and methodologies for its study. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights for researchers in natural product chemistry, entomology, and drug discovery.
Introduction and Discovery
Iso-isariin B is a cyclic hexadepsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds. It was first isolated from the entomopathogenic fungus Beauveria felina[1][2]. More recently, its production has also been identified in the guanophilic fungus Amphichorda guana, highlighting its presence in diverse fungal species[3][4].
With a molecular formula of C₃₀H₅₃N₅O₇ and a molecular weight of approximately 595.78 g/mol , Iso-isariin B belongs to the isariin family of cyclodepsipeptides[4]. Its structure is characterized by a unique 3-hydroxy-4-methyloctanoic acid moiety, which was a novel feature in the isariin series at the time of its discovery[1].
Table 1: Physicochemical Properties of Iso-isariin B
Biosynthesis: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway
The complex structure of Iso-isariin B, containing non-proteinogenic amino acids and a hydroxy acid, strongly suggests its biosynthesis via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. These large, multi-domain enzymes are common in fungi and bacteria for the production of such secondary metabolites.
Genomics-driven studies have begun to unravel the genetic basis for Iso-isariin B production. In Amphichorda guana, two potential NRPS gene clusters have been identified and linked to the production of a suite of cyclodepsipeptides, including Iso-isariin B[3][4]. Gene knockout experiments have confirmed the involvement of these clusters in the biosynthesis of these compounds[3]. While the specific gene cluster in Beauveria felina has not yet been definitively identified, it is highly probable that a homologous NRPS system is responsible for its production in this organism as well.
The general mechanism of NRPSs involves a series of modules, each responsible for the incorporation of a specific amino or hydroxy acid monomer. Each module typically contains an adenylation (A) domain for substrate selection and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated monomer, and a condensation (C) domain for peptide bond formation. The sequence of modules on the NRPS enzyme dictates the final sequence of the cyclodepsipeptide.
The Antifungal Activity Spectrum of Iso-isariin B Metabolites: A Comprehensive Technical Guide
Executive Summary The escalation of antifungal resistance among phytopathogenic and human fungal strains has necessitated the discovery of novel chemical scaffolds with unique mechanisms of action[1]. Cyclodepsipeptides...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The escalation of antifungal resistance among phytopathogenic and human fungal strains has necessitated the discovery of novel chemical scaffolds with unique mechanisms of action[1]. Cyclodepsipeptides (CDPs), a diverse family of non-ribosomal peptides isolated from marine and terrestrial fungi, have emerged as highly potent candidates[2]. Among these, Iso-isariin B , a cyclohexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina[3] and later from the guanophilic fungus Amphichorda guana[4], demonstrates a compelling dual-action profile. Initially characterized by its insecticidal activity against Sitophilus spp.[3], recent genomic and metabolomic profiling has unveiled its potent broad-spectrum antifungal properties[4].
This technical guide provides an in-depth analysis of the chemical structure, antifungal activity spectrum, mechanistic pathways, and field-validated experimental protocols for researching Iso-isariin B and its associated metabolites.
Chemical Profiling and Structural Biology
Iso-isariin B (CAS: 1290627-99-4) is a cyclic hexadepsipeptide with the molecular formula C30H53N5O7 and a molecular weight of 595.77 g/mol [].
The defining structural hallmark of Iso-isariin B is the incorporation of a 3-hydroxy-4-methyloctanoic acid (HMA) moiety[3]. While most cyclodepsipeptides in the isariin class feature a straight-chain 2-hydroxy aliphatic acid, Iso-isariin B possesses a branched chain. This structural divergence is critical: the branched lipophilic tail enhances the molecule's ability to anchor into and destabilize the sterol-rich lipid bilayers of fungal cell membranes, while the cyclic peptide core (cyclo[Ala-Val-ObAla(3-hex-2-yl)-Gly-Val-D-Leu]) dictates target specificity[].
The biosynthesis of Iso-isariin B requires the synergistic action of Polyketide Synthases (PKS), which construct the HMA moiety, and Non-Ribosomal Peptide Synthetases (NRPS), which assemble the amino acid core and catalyze the final macrocyclization.
Biosynthetic assembly of Iso-isariin B via PKS and NRPS pathways.
Antifungal Activity Spectrum
Iso-isariin B and its closely related structural analogs (e.g., Isaridin H, Isarfelin) exhibit significant inhibitory effects against a variety of destructive agricultural phytopathogens. The efficacy of these metabolites is quantified in the table below, synthesized from recent bioassay-guided fractionations[4][6][7][8].
Note: The variance in IC50/MIC values across analogs highlights the structure-activity relationship (SAR) where the specific branching of the HMA lipophilic tail modulates membrane penetration efficiency.
Mechanistic Pathways of Antifungal Action
Unlike echinocandins, which act as non-competitive inhibitors of 1,3-β-glucan synthase[9], or azoles, which inhibit ergosterol synthesis[1], Iso-isariin B operates primarily through direct membrane destabilization [8].
Causality of Action:
Lipid Bilayer Insertion: The lipophilic branched HMA tail of Iso-isariin B intercalates into the hydrophobic core of the fungal cell membrane.
Ionophoric Disruption: The cyclic peptide backbone coordinates with monovalent and divalent cations. Once embedded in the membrane, the molecule forms transient pores or acts as an ion carrier, leading to a rapid efflux of intracellular K+ and an influx of Ca2+[8][9].
Osmotic Collapse: The loss of the electrochemical gradient destroys the cell's ability to regulate osmotic pressure, leading to membrane permeabilization, cytoplasmic leakage, and ultimately, necrotic cell death[8].
Mechanism of action for Iso-isariin B inducing fungal cell death via membrane disruption.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The experimental choices are grounded in the physicochemical properties of cyclodepsipeptides.
Protocol 1: LC-MS Guided Isolation of Iso-isariin B
Rationale: Iso-isariin B is highly lipophilic and co-elutes with other isariin analogs. An LC-MS guided approach ensures targeted isolation based on its specific mass-to-charge ratio (m/z 596.4034 [M+H]+)[3], preventing the degradation of the ester bonds that can occur in harsh traditional purification methods.
Step-by-Step Methodology:
Fermentation: Culture Beauveria felina (or Amphichorda guana) in Potato Dextrose Broth (PDB) at 28°C for 21 days under static conditions to maximize secondary metabolite yield.
Extraction: Homogenize the mycelial mat and broth. Extract exhaustively with Ethyl Acetate (EtOAc) (3 × 1L). Causality: EtOAc is selected for its optimal polarity to partition lipophilic cyclodepsipeptides away from highly polar primary metabolites.
Concentration: Evaporate the EtOAc extract under reduced pressure at 35°C to yield a crude organic extract.
Fractionation: Subject the crude extract to Sephadex LH-20 column chromatography, eluting with CH2Cl2/MeOH (1:1, v/v) to separate molecules by size and mitigate irreversible adsorption.
LC-MS Purification: Analyze fractions using positive ESI-qTOF mass spectrometry. Pool fractions containing the target ion [M + H]+ at m/z 596.40.
Final Polish: Purify the pooled fraction via semi-preparative RP-HPLC (C18 column), using a gradient of H2O/Acetonitrile (containing 0.1% formic acid to maintain the protonated state).
Rationale: To prove that Iso-isariin B kills fungi by destroying the cell membrane, we couple a standard MIC assay with Propidium Iodide (PI) staining. PI is a membrane-impermeable fluorescent dye; it can only bind to nucleic acids and emit red fluorescence if the cell membrane has been physically compromised. This provides a self-validating proof of the mechanism[8].
Step-by-Step Methodology:
Inoculum Preparation: Prepare a spore suspension of Alternaria solani in RPMI 1640 medium buffered to pH 7.0 with MOPS. Adjust the concentration to
1×104
CFU/mL.
Broth Microdilution (MIC): In a 96-well plate, perform serial two-fold dilutions of Iso-isariin B (from 64 μg/mL to 0.125 μg/mL). Add the fungal inoculum. Incubate at 28°C for 48 hours. Determine the MIC as the lowest concentration with no visible growth.
Membrane Integrity Assay (PI Staining):
Treat a fresh fungal suspension with Iso-isariin B at 1× and 2× MIC for 4 hours.
Centrifuge at 5000 rpm for 5 mins, wash twice with PBS (pH 7.4) to remove residual media.
Resuspend the pellet in 1 mL PBS and add Propidium Iodide (final concentration 10 μg/mL). Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry / Microscopy: Analyze the cells using a fluorescence microscope or flow cytometer (excitation 535 nm, emission 617 nm). Validation: A significant increase in red fluorescent cells compared to the untreated control confirms that Iso-isariin B disrupts membrane integrity.
End-to-end experimental workflow from fermentation to membrane integrity validation.
Conclusion
Iso-isariin B represents a highly valuable cyclodepsipeptide scaffold. Its unique branched 3-hydroxy-4-methyloctanoic acid tail facilitates potent membrane disruption, enabling it to bypass resistance mechanisms that plague traditional antifungals targeting specific enzymatic pathways. By integrating advanced genomic mining with rigorous metabolomic profiling, researchers can continue to harness Iso-isariin B and its structural analogs for next-generation agricultural fungicides and potential pharmaceutical applications.
References
Insecticidal Cyclodepsipeptides from Beauveria felina
Journal of Natural Products (ACS Publications)
URL:[Link]
Isarfelin, a peptide with antifungal and insecticidal activities from Isaria felina
Peptides (Ovid)
URL:[Link]
Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135
Marine Drugs (MDPI)
URL:[Link]
Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana
Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Recent advances on cyclodepsipeptides: biologically active compounds for drug research
Frontiers in Chemistry
URL:[Link]
Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources
Pharmaceuticals (PMC)
URL:[Link]
Occidiofungin, an actin binding antifungal with in vivo efficacy in a vulvovaginal candidiasis infection
bioRxiv
URL:[Link]
Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi
Molecules (PMC)
URL:[Link]
Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina
Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Iso-isariin B: A Comprehensive Technical Guide on Fungal Cyclodepsipeptide Pharmacology and Genomics-Driven Discovery
Executive Summary Iso-isariin B is a naturally occurring cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (syn. Amphichorda felina or Isaria felina)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Iso-isariin B is a naturally occurring cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (syn. Amphichorda felina or Isaria felina)[1]. Characterized by its unique branched-chain hydroxy acid moiety, this secondary metabolite serves as a critical virulence factor in fungal-host interactions. Recently, genomics-driven discovery platforms have identified Iso-isariin B and its analogs in guanophilic fungi such as Amphichorda guana[2], expanding its known ecological distribution. As drug resistance in agricultural pests and human fungal pathogens accelerates, Iso-isariin B has emerged as a high-value scaffold for developing novel insecticidal and antifungal agents. This whitepaper synthesizes the structural chemistry, biosynthetic origins, pharmacological profiling, and self-validating experimental methodologies critical for researching Iso-isariin B.
Chemical Identity and Structural Conformity
Unlike linear peptides, cyclodepsipeptides (CDPs) contain both amide and ester bonds, rendering them highly resistant to proteolytic degradation. The molecular formula of Iso-isariin B is C30H53N5O7 (Molecular Weight: ~595.8 Da)[3].
Its sequence is elucidated as cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) [3].
The defining structural feature of Iso-isariin B is the presence of a 3-hydroxy-4-methyloctanoic acid (HMA) moiety. While most CDPs in the isariin class possess a straight-chain 2-hydroxy aliphatic acid, Iso-isariin B is distinguished by this unusual branched HMA chain, which significantly alters its lipophilicity and membrane-intercalation dynamics[4].
Genomics-Driven Discovery and Biosynthetic Pathways
Historically, the discovery of CDPs relied on traditional bioassay-guided fractionation, which often suffers from the frequent rediscovery of known compounds (dereplication failure). Modern isolation of Iso-isariin B leverages genomics-driven molecular networking .
Fungal genomes, particularly in the Amphichorda genus, harbor silent or cryptic Biosynthetic Gene Clusters (BGCs). By utilizing bioinformatics to identify Non-Ribosomal Peptide Synthetase (NRPS) gene clusters, researchers can predict the structural backbone of uncharacterized depsipeptides. NRPS enzymes operate via a modular assembly line—comprising Adenylation (A), Thiolation (T), and Condensation (C) domains—culminating in a Thioesterase (TE) domain that catalyzes the macrocyclization of the peptide[2].
Fig 1. Genomics-driven NRPS modular assembly pathway of Iso-isariin B.
Pharmacological Profile and Mechanism of Action
Iso-isariin B exhibits a dual-action pharmacological profile, functioning primarily as an insecticide and a membrane-active antifungal agent.
Quantitative Biological Activities
The table below synthesizes the quantitative bioassay data established in recent literature, providing a benchmark for comparative pharmacological studies.
Target Organism / Cell Line
Assay Type
Quantitative Value
Pharmacological Implication
Reference
Sitophilus spp. (Pest insect)
Insecticidal (LD50)
10 μg/mL
Acts as a potent virulence factor in entomopathogenic fungi.
*Note: Value derived from the closely related analog Isaridin H, co-isolated with Iso-isariin B in A. guana.
Mechanism of Action: Membrane Permeabilization
As an analogue of cyclocarboxyphenate, Iso-isariin B exerts its antifungal and cytotoxic effects primarily through the disruption of cellular membrane integrity. The highly lipophilic branched HMA moiety allows the cyclodepsipeptide to intercalate into the lipid bilayer of fungal or insect cells. This intercalation alters membrane fluidity, leading to the formation of transient pores, the efflux of intracellular ions and ATP, and ultimately, mycelial growth arrest or cell death.
Fig 2. Proposed antifungal mechanism of action via membrane disruption.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice when isolating and characterizing Iso-isariin B.
Rationale: Traditional silica gel chromatography lacks the resolution to separate structurally similar cyclodepsipeptides. We employ LC-MS guided fractionation coupled with a Pentafluorophenyl (PFP) stationary phase. The PFP column provides alternative selectivity based on
π−π
interactions and shape recognition, which is critical for resolving the branched HMA chain of Iso-isariin B from straight-chain analogs.
Extraction: Exhaustively extract the fermented rice medium of Amphichorda guana or Beauveria felina using Ethyl Acetate (EtOAc) to capture lipophilic secondary metabolites[6].
Preliminary Fractionation: Subject the crude extract to Sephadex LH-20 column chromatography (eluting with CH2Cl2/MeOH, 1:1) to separate molecules strictly by size, removing large polymeric impurities.
LC-MS Profiling: Analyze fractions using an ESI-qTOF mass spectrometer. Target the protonated molecular
[M+H]+
ion at m/z 596.4034 and the
[M+Na]+
adduct at m/z 618.3851[1].
Semi-Preparative HPLC: Purify the target fraction using an ACE C18-PFP column (50% MeCN–H2O, UV detection at 210 nm, flow rate 3.5 mL/min). Collect the peak corresponding to Iso-isariin B (typically eluting around
tR
= 19-22 min depending on exact gradient).
Protocol B: Absolute Configuration via Marfey’s Method
Rationale: Standard 1D/2D NMR cannot definitively assign the absolute configuration (D- vs. L-) of the constituent amino acids in a cyclic peptide. By hydrolyzing the peptide and reacting the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent), we convert enantiomers into diastereomers. These diastereomers exhibit different hydrophobicities and can be easily resolved on a standard C18 reverse-phase column[1],[2].
Acid Hydrolysis: Dissolve 3.0 mg of purified Iso-isariin B in 1 mL of 6 N HCl. Heat in a sealed vial at 110 °C for 24 hours to completely cleave all amide and ester bonds[1].
Solvent Removal: Evaporate the HCl under reduced pressure to yield the free amino acid and hydroxy acid mixture.
Derivatization: Dissolve the hydrolysate in 0.1 mL of water. Add 0.2 mL of 1% FDAA in acetone and 0.04 mL of 1.0 M sodium bicarbonate (to maintain basic pH for nucleophilic aromatic substitution)[1].
Incubation: Heat the mixture at 50 °C for 90 minutes. Cool to room temperature and quench the reaction by neutralizing with 1 N HCl[1].
LC-MS Analysis: Inject the derivatized mixture onto a C18 LC-MS system alongside FDAA-derivatized D- and L- amino acid standards. Match retention times to confirm the presence of L-Ala, L-Val, and D-Leu[3].
Protocol C: Antifungal Membrane Integrity Assay
Rationale: To validate that Iso-isariin B acts via membrane permeabilization, fluorescence microscopy using dual staining (e.g., Propidium Iodide [PI] and SYTO 9) is employed. PI is membrane-impermeable and only fluoresces red when the fungal cell membrane is compromised, proving the physical disruption caused by the depsipeptide.
Fungal Cultivation: Culture the target fungal pathogen (e.g., Alternaria solani) in Potato Dextrose Broth (PDB) to the logarithmic growth phase.
Compound Treatment: Treat the mycelia with Iso-isariin B at its established IC50 concentration (e.g., 15 μg/mL) and incubate for 12 hours.
Staining: Harvest the mycelia, wash with PBS, and co-stain with SYTO 9 (green, stains all cells) and PI (red, stains only dead/permeabilized cells) in the dark for 15 minutes.
Imaging: Observe under a confocal laser scanning microscope. A shift from green to red fluorescence in the treated group compared to the vehicle control directly validates membrane destruction.
Future Perspectives in Drug Development
The discovery of Iso-isariin B highlights the untapped potential of guanophilic and entomopathogenic fungi as biofactories for complex therapeutics. Because of its specific toxicity against Sitophilus spp. and its membrane-disrupting antifungal properties, Iso-isariin B represents a promising lead compound for developing next-generation, eco-friendly agrochemicals. Future structural-activity relationship (SAR) studies should focus on modifying the branched HMA moiety to optimize its selectivity index, minimizing basal eukaryotic cytotoxicity while maximizing targeted antifungal efficacy.
Application Note: Extraction and Purification of Iso-isariin B from Beauveria felina Mycelium
Target Audience: Researchers, natural product chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide Introduction & Biological Significance Iso-isariin B is a bioactive cyclic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, natural product chemists, and drug development professionals.
Content Type: Technical Protocol & Application Guide
Introduction & Biological Significance
Iso-isariin B is a bioactive cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (also taxonomically referred to as Isaria felina or Amphichorda guana)[1]. Structurally, it is uniquely characterized by the presence of a branched 3-hydroxy-4-methyloctanoic acid (HMA) moiety, which differentiates it from other straight-chain isariin derivatives[2].
In drug development and agrochemical research, Iso-isariin B is highly valued for its potent insecticidal properties—demonstrating an LD50 of 10 μg/mL against pest insects like Sitophilus spp.—as well as its potential antifungal activities[1][3]. Because cyclodepsipeptides are predominantly intracellular, tightly bound within the hydrophobic domains of the fungal mycelial matrix, their extraction requires a highly optimized, self-validating workflow combining mechanical disruption, targeted solvent extraction, and multi-dimensional chromatography[1][2].
Experimental Causality & Mechanistic Insights
As a Senior Application Scientist, I emphasize that successful natural product isolation is not merely a sequence of steps, but a series of mechanistically driven choices:
Metabolic Elicitation (Riley Medium): Secondary metabolite pathways, such as the non-ribosomal peptide synthetase (NRPS) pathway responsible for Iso-isariin B, are often silent under standard conditions[2]. Riley medium provides a specific carbon-to-nitrogen ratio (glucose/tryptone) that induces physiological stress, triggering the formation of synnemata and the subsequent biosynthesis of cyclodepsipeptides[1].
Lyophilization Prior to Extraction: Water acts as a barrier to non-polar solvents and can facilitate the hydrolytic cleavage of the delicate ester bonds within the depsipeptide ring. Freeze-drying the mycelium ensures deep solvent penetration and preserves structural integrity[1].
Methanol Maceration & EtOAc Partitioning: Methanol (MeOH) is chosen for primary maceration because it effectively permeates the dried cellular matrix, solubilizing a broad spectrum of mid-polar to non-polar metabolites[1]. Subsequent liquid-liquid partitioning with Ethyl Acetate (EtOAc) selectively enriches the lipophilic cyclodepsipeptides while leaving highly polar contaminants (salts, free sugars) in the aqueous phase[2].
Orthogonal Chromatographic Purification: A single chromatographic step is insufficient. Silica gel separates compounds based on polarity, while Sephadex LH-20 provides size-exclusion, effectively isolating the ~600 Da hexadepsipeptides from larger polymeric impurities and smaller pigments[4].
Workflow Visualization
Workflow for the extraction and purification of Iso-isariin B from fungal mycelium.
Step-by-Step Methodology
Phase 1: Fermentation and Biomass Generation
Strain Maintenance: Maintain Beauveria felina (or Amphichorda guana) on Potato Dextrose Agar (PDA) plates at 25 °C[1].
Inoculation: Cut small agar plugs from a mature culture and inoculate into 750 mL Erlenmeyer flasks. Each flask should contain the optimized Riley medium (See Table 2)[1].
Incubation: Incubate the flasks at 25 °C for 10 days on a rotary shaker set to 200 rpm to ensure adequate aeration and uniform mycelial growth[1].
Phase 2: Harvesting and Primary Extraction
Separation: Centrifuge the 10-day culture broth at 7,000 rpm for 20 minutes. Discard the supernatant (filtrate) and collect the mycelial pellet[1].
Lyophilization: Freeze-dry the mycelial pellet to complete dryness. (Note: 16 flasks typically yield ~66.4 g of dry mycelium)[1].
Maceration: Suspend the dried mycelium in Methanol (4 × 800 mL). Allow maceration to proceed for 48 hours per extraction cycle at room temperature[1].
Concentration: Filter the methanolic suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
Phase 3: Chromatographic Purification
Liquid-Liquid Partitioning: Suspend the crude methanolic extract in distilled water and partition sequentially with Ethyl Acetate (EtOAc)[2]. Collect and dry the EtOAc fraction, which contains the enriched cyclodepsipeptides.
Silica Gel Chromatography: Load the EtOAc fraction onto a silica gel column. Elute using a step gradient of cyclohexane/EtOAc (starting from 50:50 and increasing polarity to 100% EtOAc)[5].
Size-Exclusion Chromatography: Pool the depsipeptide-rich fractions (monitored via TLC) and load onto a Sephadex LH-20 column. Elute with CH2Cl2/MeOH (1:1) or pure MeOH to remove high-molecular-weight polymers[4].
Preparative RP-HPLC: Perform final purification using a Preparative C18 Reverse-Phase HPLC column. Elute with an optimized gradient of H2O/Acetonitrile (containing 0.1% Formic Acid) while monitoring UV absorbance at 210 nm and 254 nm to isolate pure Iso-isariin B.
Phase 4: Self-Validating Analytical Confirmation
To ensure the integrity of the isolated compound, validate the fraction using the following parameters:
High-Resolution Mass Spectrometry (ESI-qTOF): Confirm the presence of the protonated molecular ion
[M+H]+
at m/z 596.4034 and the sodium adduct
[M+Na]+
at m/z 618.3851[1].
NMR Spectroscopy: Dissolve the purified sample in DMSO-d6. The
1H
NMR spectrum must display five distinct amide protons, and the
13C
NMR spectrum must show six carbonyl groups in the range of
δC
169.0−171.8, confirming the hexapeptide backbone[5].
Quantitative Data Summaries
Table 1: Physicochemical and Analytical Properties of Iso-isariin B
Source of essential vitamins and trace co-factors.
KH2PO4
0.3
Phosphate source and pH buffer.
K2HPO4
0.3
Phosphate source and pH buffer.
MgSO4⋅7H2O
0.3
Magnesium source; critical co-factor for NRPS enzymes.
References
Insecticidal Cyclodepsipeptides from Beauveria felina - Journal of Natural Products (ACS Publications).[Link]
Iso-Isariin B Product Specifications - Lifeasible.[Link]
Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus - MDPI.[Link]
Advanced NMR Spectroscopy Protocols for the Structural Elucidation of Iso-isariin B
Executive Summary & Biological Context Iso-isariin B is a novel cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina[1]. It exhibits significant insecticidal activity, particularly against S...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Biological Context
Iso-isariin B is a novel cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina[1]. It exhibits significant insecticidal activity, particularly against Sitophilus spp., with an LD50 value of 10 μg/mL[1]. Structurally, Iso-isariin B is distinguished from other isariins by the presence of a rare, branched-chain β-hydroxy acid moiety: 3-hydroxy-4-methyloctanoic acid (HMA), which is linked to five standard amino acids[1].
The structural elucidation of cyclodepsipeptides presents a unique analytical challenge. Researchers must not only identify the constituent amino and hydroxy acids but also determine their sequence, differentiate between amide and ester linkages, and map the molecule's three-dimensional folding. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to systematically elucidate the structure of Iso-isariin B and related cyclodepsipeptides.
Causality in Experimental Design: Solvent & Hardware Selection
Before acquiring data, the physical state of the molecule must be optimized. Cyclodepsipeptides are notorious for exhibiting conformational heterogeneity—rapidly interconverting between multiple 3D states—when dissolved in standard solvents like chloroform-d (CDCl3) or methanol-d4 (CD3OD). This is primarily driven by the cis/trans isomerization of amide bonds.
The Causality of Solvent Choice:
To elucidate the structure, the molecule must be locked into a single conformation. Iso-isariin B must be dissolved in DMSO-d6 . DMSO is a strong hydrogen-bond acceptor that interacts with the exposed amide protons of the peptide backbone. This solvent-solute interaction stabilizes the intramolecular hydrogen bonding network, locking Iso-isariin B into a single stable conformational state (>95% abundance)[1]. Without this conformational lock, 2D NMR spectra (especially NOESY) become convoluted with chemical exchange cross-peaks, rendering sequential assignment impossible.
Hardware Requirements:
Spectrometer: Minimum 600 MHz equipped with a cryoprobe (for enhanced 13C sensitivity).
Temperature: 298 K (Standard). Temperature titration (298 K to 328 K) can be used later to calculate temperature coefficients (Δδ/ΔT), which helps identify solvent-shielded intramolecular hydrogen bonds.
The Self-Validating NMR Acquisition Protocol
This protocol is designed as a closed-loop, self-validating system. The molecular formula generated by High-Resolution Mass Spectrometry (HRMS) acts as the absolute boundary. Every atom identified in the NMR steps must sum perfectly to the HRMS formula, and every sequence linkage proposed by scalar coupling must be orthogonally verified by spatial proximity.
Step 1: Component Inventory via 1D NMR (The Baseline)
1H NMR (600 MHz): Acquire a standard 1D proton spectrum.
Validation Check: Count the amide protons in the downfield region (δH 7.0–9.0 ppm). Because Iso-isariin B is a hexadepsipeptide containing one ester linkage, there must be exactly five amide protons [1].
13C NMR (150 MHz): Acquire a 1D carbon spectrum.
Validation Check: Count the carbonyl signals. The spectrum must display exactly six carbonyl groups in the range of δC 169.0−171.8, corresponding to the five amide bonds and one ester bond[1].
Step 2: Spin System Assembly via Homonuclear 2D NMR
COSY (Correlation Spectroscopy): Identifies adjacent protons (Hα to Hβ).
TOCSY (Total Correlation Spectroscopy):
Parameter Causality: Set the spin-lock mixing time to 80–100 ms . This specific duration allows magnetization to propagate through multiple bonds, illuminating the entire aliphatic side chain of each amino acid and the HMA moiety as isolated "spin system islands."
Multiplicity-Edited HSQC: Maps protons to their directly attached carbons. The multiplicity editing phase-inverts CH2 signals (negative) from CH/CH3 signals (positive), which is critical for identifying the linear alkyl chain of the HMA moiety[1].
Linkage Execution: HMBC bridges the "islands" identified in TOCSY. The sequence is established by observing a cross-peak between the alpha-proton (Hα) or amide proton (NH) of residue i, and the carbonyl carbon (C=O) of the preceding residue i-1. The critical ester linkage is uniquely identified by correlating the β-methine proton of the HMA moiety with the carbonyl carbon of the adjacent amino acid.
Step 4: Orthogonal Validation via NOESY
NOESY (Nuclear Overhauser Effect Spectroscopy):
Parameter Causality: Set the mixing time to 200–300 ms to observe through-space dipole-dipole interactions (< 5 Å) without excessive spin diffusion.
Validation Check: NOESY provides orthogonal validation of the HMBC sequence. If HMBC indicates Residue A is linked to Residue B, NOESY must show a spatial cross-peak between Residue A's Hα and Residue B's NH (
dαN(i,i+1)
). Furthermore, NOESY cross-peaks define the 3D fold, identifying secondary structures like type-VI turns or cis-amide bonds, which are prevalent in related cyclodepsipeptides like isaridin E[1].
Quantitative Data Summaries
Table 1: High-Resolution MS and 1D NMR Benchmarks for Iso-isariin B[1]
Analytical Parameter
Expected Value / Range
Structural Significance
HRMS (ESI-qTOF)
m/z
596.4034
[M+H]+
Confirms molecular formula: C30H53N5O7
HRMS Adduct
m/z
618.3851
[M+Na]+
Validates the
[M+H]+
parent ion
1H NMR (DMSO-d6)
5 distinct signals (δ 7.0–9.0)
Confirms 5 amide bonds (1 ester bond remaining)
13C NMR (DMSO-d6)
6 distinct signals (δ 169.0–171.8)
Confirms total backbone linkages (5 amides + 1 ester)
Conformational State
>95% single state
Validates DMSO-d6 as the correct solvent choice
Table 2: Optimized 2D NMR Parameters for Depsipeptide Elucidation
Experiment
Purpose
Key Parameter / Causality
TOCSY
Intra-residue spin systems
Mixing time: 80-100 ms (Full side-chain transfer)
HSQC
1JCH
Carbon assignment
Multiplicity-edited (Differentiates CH2 from CH/CH3)
HMBC
3JCH
Inter-residue linkage
Optimized for
J
= 7-8 Hz (Captures Carbonyl-NH/Hα links)
NOESY
Spatial validation & 3D fold
Mixing time: 200-300 ms (Captures < 5 Å proximities)
Structural Elucidation Workflow Visualization
The following diagram illustrates the logical progression and self-validating nature of the NMR structural elucidation workflow.
Workflow for the NMR-based structural elucidation of cyclodepsipeptides.
References
Title: Insecticidal Cyclodepsipeptides from Beauveria felina
Source: Journal of Natural Products (ACS Publications)
URL: [Link]
Title: Insecticidal cyclodepsipeptides from Beauveria felina (PubMed Abstract)
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Identification and characterization of a library of microheterogeneous cyclohexadepsipeptides from the fungus Isaria
Source: National Institutes of Health (NIH)
URL: [Link]
Application Note: Standardized Protocols for Evaluating Iso-isariin B Toxicity in Sitophilus Weevils
Introduction & Mechanistic Rationale Sitophilus species (such as Sitophilus oryzae and Sitophilus zeamais) are among the most destructive pests of stored agricultural grains globally. With the rising resistance of these...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Sitophilus species (such as Sitophilus oryzae and Sitophilus zeamais) are among the most destructive pests of stored agricultural grains globally. With the rising resistance of these weevils to synthetic fumigants and conventional neurotoxic pesticides, there is a critical need to discover and validate novel biopesticides. Iso-isariin B , a novel cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina, has emerged as a highly potent insecticidal candidate. Initial characterizations demonstrate that it possesses an exceptional LD50 value of 10 μg/mL against Sitophilus spp. (1)[1].
Unlike traditional neurotoxins that target acetylcholinesterase or sodium channels, cyclodepsipeptides generally exert their toxicity by integrating into and disrupting biological membranes. This structural interference leads to increased membrane permeability, cellular leakage, and catastrophic osmotic imbalance ()[]. To accurately quantify this unique mode of action, researchers must employ rigorous, self-validating bioassays that isolate both contact and ingestion toxicity pathways.
Mechanistic pathway of Iso-isariin B inducing toxicity in pest insects.
Experimental Design & Causality
Designing a robust toxicity assay for Iso-isariin B requires strict adherence to its physicochemical properties. The compound is a highly lipophilic solid (Molecular Formula: C30H53N5O7) that necessitates the use of organic solvents for dissolution and application ().
Causality in Protocol Choices:
Solvent Selection: Methanol is selected as the primary carrier solvent because it dissolves the peptide efficiently and evaporates rapidly without leaving a toxic residue. This ensures that the observed mortality is strictly due to the Iso-isariin B. A solvent-only control is mandatory to validate this baseline.
Insect Age Standardization: Using 7-to-14-day-old adult weevils ensures uniform cuticle thickness and metabolic rate. This minimizes biological variance, ensuring that the calculated LD50 is a reflection of the compound's potency rather than the insect's physiological age.
Dual Assay Approach: Filter paper impregnation isolates contact toxicity (simulating insects walking on treated silo surfaces), while grain coating evaluates ingestion toxicity (simulating actual crop protection scenarios).
Table 1: Physicochemical Specifications of Iso-isariin B for Assay Prep
Dictates the use of volatile organic carriers for uniform application across substrates.
Target LD50
~10 μg/mL
Defines the median concentration range for serial dilutions to capture the full mortality curve[1].
Visualizing the Experimental Workflow
Experimental workflow for testing Iso-isariin B toxicity on Sitophilus weevils.
Detailed Methodologies
Protocol A: Rearing and Standardization of Sitophilus spp.
To guarantee reproducibility, the test subjects must be reared under strictly controlled conditions.
Substrate Preparation: Sterilize whole wheat or maize grains at 60°C for 4 hours to eliminate any pre-existing infestations or fungal spores. Equilibrate the grains to a 12% moisture content.
Inoculation: Introduce 200 unsexed adult Sitophilus weevils into 500 g of the prepared grains within a 2L glass jar covered with a mesh screen for ventilation.
Incubation: Maintain the culture in a climate-controlled chamber at 28 ± 2°C and 60 ± 5% relative humidity (RH) in total darkness (3)[3].
Harvesting: After 7 days, remove the parent adults. Allow the F1 generation to emerge (approximately 35-40 days). Collect adults that are exactly 7–14 days post-emergence for the bioassays.
Protocol B: Contact Toxicity Assay (Filter Paper Impregnation)
Objective: To assess the direct cuticular penetration and contact toxicity of Iso-isariin B.
Stock Solution: Dissolve 1 mg of high-purity Iso-isariin B in 1 mL of Methanol to create a 1000 μg/mL stock.
Serial Dilution: Prepare working concentrations of 2.5, 5, 10, 20, and 50 μg/mL.
Impregnation: Apply 1 mL of each concentration uniformly onto Whatman No. 1 filter papers (9 cm diameter) placed in the bottom of glass Petri dishes.
Solvent Evaporation: Leave the Petri dishes open under a fume hood for 15-20 minutes to allow complete evaporation of the methanol. This ensures insects are exposed only to the dried peptide residue (4)[4].
Exposure: Introduce 20 standardized adult weevils into each Petri dish. Seal the edges with Parafilm to prevent escape while maintaining a micro-environment.
Incubation & Assessment: Incubate at 28°C. Record mortality at 24, 48, and 72 hours. Insects are considered dead if they lack movement when gently probed with a fine brush.
Objective: To evaluate the efficacy of Iso-isariin B when ingested as a protectant on stored grains.
Grain Treatment: Weigh 20 g of sterilized, uninfested grains into 100 mL glass jars.
Coating: Apply 2 mL of the Iso-isariin B dilutions directly to the grains.
Agitation and Drying: Shake the jars vigorously for 2 minutes to ensure uniform coating. Spread the grains on a tray under a fume hood for 30 minutes to evaporate the solvent entirely (5)[5].
Infestation: Place the treated grains back into the jars and introduce 20 adult weevils.
Monitoring: Assess mortality at 3, 5, and 7 days post-exposure.
Data Presentation and Analysis
To validate the assay, control mortality must remain below 5%. If control mortality exceeds this threshold, the batch must be discarded due to external contamination or poor insect health. Calculate the corrected mortality using Abbott's formula:
Corrected Mortality (%) =[(% Treated Mortality - % Control Mortality) / (100 - % Control Mortality)] × 100
Application Notes & Protocols: Leveraging Iso-isariin B for Novel Biopesticide Development
Introduction The agricultural sector is at a pivotal moment, driven by the dual needs of increasing crop production and embracing environmental sustainability.[1] This has led to a significant shift away from a heavy rel...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The agricultural sector is at a pivotal moment, driven by the dual needs of increasing crop production and embracing environmental sustainability.[1] This has led to a significant shift away from a heavy reliance on synthetic chemical pesticides, which are increasingly scrutinized for their environmental impact and the development of pest resistance.[2] Biopesticides, derived from natural sources like plants, bacteria, and fungi, represent a promising and eco-friendly alternative.[3][4][5] They often feature unique modes of action, target specificity, and rapid degradation, which minimizes harm to non-target organisms and the environment.[5]
Among the vast array of natural products, fungal metabolites are a rich source of bioactive compounds. Iso-isariin B, a cyclodepsipeptide isolated from the fungus Beauveria felina, has been identified as a compound with notable insecticidal activity. Its complex structure presents a unique scaffold that can be explored for developing potent and selective biopesticides. This guide provides a comprehensive framework for researchers and drug development professionals to advance Iso-isariin B from a promising lead compound to a viable biopesticide candidate. We will cover initial characterization, robust bioactivity protocols, formulation strategies, and an overview of the regulatory pathway.
Section 1: Lead Compound Characterization – Iso-isariin B Profile
Before any biological testing, a thorough understanding of the lead compound's physicochemical properties is paramount. These characteristics dictate how the compound can be handled, dissolved, formulated, and ultimately, how it will behave in a biological system. The stability of the compound under various conditions (e.g., temperature, pH, light) is a critical determinant of its potential shelf-life and field persistence.
Table 1: Physicochemical Properties of Iso-isariin B
Soluble in DMSO, Dichloromethane, Ethanol, Methanol
Storage
-20°C
| Stability | ≥ 4 years at -20°C | |
Protocol 1.1: Solubility and Stability Assessment
Causality Statement: This protocol is the foundational step for all subsequent experiments. Determining the optimal solvent system is crucial for creating accurate stock solutions for bioassays. Inaccurate solubility data can lead to precipitated compound and grossly underestimated efficacy. Stability testing under simulated field conditions (e.g., UV light, varying pH) provides an early " go/no-go " indicator for the compound's practical viability.
Materials:
Iso-isariin B (≥70% purity)
Analytical grade solvents: DMSO, Ethanol, Methanol, Acetone, Water
Vortex mixer
Spectrophotometer or HPLC system
pH meter and buffers (pH 4, 7, 9)
UV lamp (UVA/UVB)
Procedure:
Solubility Determination:
Prepare a supersaturated solution of Iso-isariin B in each test solvent (e.g., add 10 mg to 1 mL of solvent).
Vortex vigorously for 2 minutes and then equilibrate at room temperature for 24 hours.
Centrifuge the samples to pellet undissolved solid.
Carefully take an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a validated analytical method (e.g., HPLC with a standard curve). This concentration represents the solubility limit.
Stability Assessment (Aqueous):
Prepare a stock solution of Iso-isariin B in a minimal amount of DMSO and dilute to a final working concentration (e.g., 100 µg/mL) in aqueous buffers of pH 4, 7, and 9.
Incubate aliquots of these solutions at room temperature.
At time points 0, 24, 48, and 72 hours, analyze the concentration of the parent compound via HPLC to quantify degradation.
Photostability Assessment:
Prepare a solution of Iso-isariin B in a UV-transparent solvent (e.g., ethanol or methanol).
Place the solution in a quartz cuvette and expose it to a controlled UV light source.
Analyze the concentration of the parent compound at regular intervals to determine the rate of photodegradation.
The primary goal of this phase is to quantify the biological activity of Iso-isariin B against a panel of relevant target pests. This involves establishing a dose-response relationship to calculate key potency metrics like the LC₅₀ (Lethal Concentration for 50% of the population) for insecticidal assays or the EC₅₀ (Effective Concentration for 50% inhibition) for antifungal assays. These values are critical for comparing the compound's potency to existing commercial standards and for guiding formulation development.
Caption: High-level workflow for biopesticide development.
Protocol 2.1: Insecticidal Bioassay - Contact Toxicity Against a Stored Product Pest (Sitophilus oryzae)
Causality Statement: A contact toxicity bioassay is a standard primary screen to determine if a compound has inherent insecticidal properties upon direct exposure.[6] Using a stored product pest like the rice weevil (Sitophilus oryzae) is advantageous due to their small size, short generation time, and economic importance. The filter paper impregnation method ensures uniform exposure of the insects to the test compound.[7] This protocol is designed to generate robust LC₅₀ data.
Materials:
Sitophilus oryzae adults (1-2 weeks old)
Whatman No. 1 filter paper discs
Glass petri dishes (90 mm)
Micropipettes
Iso-isariin B stock solution (e.g., 10 mg/mL in acetone)
Perform serial dilutions of the Iso-isariin B stock solution with acetone to prepare a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).
The highest concentration should ideally cause >90% mortality, and the lowest <10% mortality, to establish a reliable dose-response curve.[8]
Causality Statement: Plant pathogenic fungi cause significant crop losses. This protocol assesses the ability of Iso-isariin B to inhibit the growth of a widespread pathogen, Botrytis cinerea. The agar dilution method directly incorporates the test compound into the growth medium, allowing for a clear quantification of growth inhibition.[9] Determining the EC₅₀ provides a benchmark for the compound's fungistatic or fungicidal potential.
Materials:
Actively growing culture of Botrytis cinerea on Potato Dextrose Agar (PDA)
Sterile PDA medium
Sterile petri dishes (60 mm)
Iso-isariin B stock solution (in DMSO)
Sterile DMSO
Cork borer (5 mm diameter)
Incubator (22°C)
Digital calipers
Procedure:
Preparation of Amended Media:
Autoclave the PDA medium and cool it to approximately 45-50°C in a water bath.
Prepare a series of Iso-isariin B concentrations. Add the required volume of the stock solution to the molten agar to achieve final concentrations (e.g., 200, 100, 50, 25, 12.5 µg/mL). Ensure the final DMSO concentration in all plates, including the control, does not exceed 1% (v/v) to avoid solvent toxicity.
Prepare a control plate containing only PDA and DMSO.
Swirl flasks gently to mix and immediately pour the amended agar into the sterile petri dishes. Allow them to solidify.
Inoculation:
Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing B. cinerea culture.
Place the mycelial plug, mycelium-side down, in the center of each agar plate (both treated and control).
Incubation and Data Collection:
Seal the plates with parafilm and incubate them at 22°C in the dark.
When the fungal growth in the control plate has reached the edge of the dish (typically 3-5 days), measure the diameter of the fungal colony in all plates.
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
Plot the inhibition percentage against the log of the concentration and perform a regression analysis to determine the EC₅₀ value.
Section 3: Formulation Development for Enhanced Efficacy and Stability
A pure active ingredient is rarely effective in a real-world agricultural setting. Formulation is the critical process of converting the technical grade active ingredient into a product that is stable, easy to apply, and biologically effective.[10] The choice of formulation depends on the compound's properties, the target pest, and application methods.[11][12] For a solid, water-insoluble compound like Iso-isariin B, a Wettable Powder (WP) or an Oil Dispersion (OD) are excellent starting points as they are water-free systems that enhance storage stability.
Protocol 3.1: Preparation of a Wettable Powder (WP) Formulation
Causality Statement: A WP formulation is a dry powder that forms a suspension when mixed with water by the end-user. This is beneficial for compounds sensitive to hydrolysis. The formulation includes a carrier (to provide bulk), a wetting agent (to help the powder disperse in water), and a dispersing agent (to keep the particles suspended). This protocol provides a basic recipe for a lab-scale WP formulation.
Materials:
Iso-isariin B (technical grade)
Kaolin clay (inert carrier)
Sodium lignosulfonate (dispersing agent)
Sodium lauryl sulfate (wetting agent)
Mortar and pestle or ball mill
Analytical balance
Procedure:
Component Calculation: For a 10% WP formulation (10% active ingredient by weight):
Iso-isariin B: 1.0 g
Sodium lauryl sulfate: 0.2 g (2%)
Sodium lignosulfonate: 0.5 g (5%)
Kaolin clay: 8.3 g (83%)
Blending:
Accurately weigh each component.
Combine all components in a mortar or ball mill.
Grind and mix thoroughly until a homogenous, fine powder is achieved. The goal is to reduce particle size to ensure good suspension in water.
Quality Control Testing:
Wettability Test: Add a small amount of the WP to water. It should become completely wet and sink in under a minute.
Suspensibility Test: Prepare a suspension in a graduated cylinder according to a standard protocol (e.g., CIPAC). After 30 minutes, most of the active ingredient should remain in suspension, with minimal sediment.
Section 4: Navigating the Regulatory Landscape
Bringing a biopesticide to market requires navigating a complex regulatory framework designed to ensure safety for humans, non-target organisms, and the environment.[2][13] In the United States, the Environmental Protection Agency (EPA) is the primary regulatory body under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[14][15] Similarly, the European Union has its own robust regulatory system.[2][16]
A key advantage for natural products is that they may qualify as "low-risk" substances, which can sometimes lead to an expedited review process and reduced data requirements.[2][5] However, comprehensive data dossiers are still required.
Key Data Requirements for Registration:
Product Chemistry: Detailed information on the active ingredient, its properties, and the formulation.
Toxicology: Studies to assess potential risks to human health (acute, subchronic, and chronic toxicity).
Ecotoxicology: Data on the effects on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects like honeybees.
Environmental Fate: Information on how the compound degrades and moves in soil, water, and air.
Efficacy Data: Field trial data demonstrating that the product effectively controls the target pest under real-world conditions.[2]
Researchers should engage with regulatory authorities early in the development process to ensure that the required studies are planned and executed correctly.[17]
Conclusion & Future Directions
Iso-isariin B stands out as a promising natural compound for biopesticide development, underpinned by its documented insecticidal activity. The protocols and application notes presented here offer a structured path for advancing this lead compound through the critical stages of characterization, bio-efficacy testing, and formulation. By systematically generating robust data on its potency, spectrum of activity, and stability, researchers can build a strong case for its commercial potential.
The next steps in this research endeavor should focus on:
Mechanism of Action Studies: Elucidating how Iso-isariin B exerts its toxic effects on target pests. This knowledge is invaluable for managing resistance and for regulatory submissions.
Spectrum Expansion: Testing against a wider range of economically important insect pests and plant pathogens.
Formulation Optimization: Refining the formulation to maximize field stability, rainfastness, and bioavailability.
Greenhouse and Field Trials: Moving from the laboratory to controlled and then open-field environments to validate efficacy under real-world agricultural conditions.
By following a scientifically rigorous and methodical approach, the potential of Iso-isariin B as a safe and effective biopesticide can be fully realized, contributing to a more sustainable future for agriculture.
Faria, M., & Wraight, S. (2007). The development, regulation and use of biopesticides for integrated pest management. Scientia Agricola, 64(5), 549-565. [Link]
Mendelsohn, M., Tennenbaum, J., & Ballee, L. (2014). Biopesticide Oversight and Registration at the U.S. Environmental Protection Agency. In Biopesticides: State of the Art and Future Opportunities. American Chemical Society. [Link]
Villaverde, J. J., Sandín-España, P., Sevilla-Morán, B., López-Goti, C., & Alonso-Prados, J. L. (2016). Biopesticides from Natural Products: Current Development, Legislative Framework, and Future Trends. BioResources, 11(2), 5618-5640. [Link]
Crop Protection Association. Biopesticides for Crop Disease Management: Chapter 2: Regulatory Requirements for Biopesticides. [Link]
Crop Protection Association. Biopesticides for Crop Disease Management: 5.5: Formulations and Adjuvants. [Link]
U.S. Environmental Protection Agency. Biopesticides. [Link]
Battelle. An Introduction to Biopesticide Formulations. [Link]
International Journal of Current Microbiology and Applied Sciences. (2020). Biopesticides: Production, Formulation and Application Systems. [Link]
Miller, A. L., Tindall, K., & Leonard, B. R. (2010). Bioassays for monitoring insecticide resistance. Journal of Visualized Experiments, (46), 2129. [Link]
International Journal of Scientific Research and Engineering Development. (2022). A Review on Biopesticides from Natural Products. [Link]
MDPI. (2022). Potential Strategies in the Biopesticide Formulations: A Bibliometric Analysis. [Link]
Agronomy. (2024). Recent Advances in Biopesticide Research and Development with a Focus on Microbials. [Link]
U.S. Environmental Protection Agency. What are Biopesticides? [Link]
Baruah, P. (2024). Plant-Based Biopesticide - Exploring the Potential of Natural Compounds. ResearchGate. [Link]
JoVE. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube. [Link]
Innovation to Impact. SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. [Link]
Cold Spring Harbor Protocols. (2023). Mosquito Larval Bioassays. [Link]
PubMed. (1996). Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea. [Link]
Pierce, C. M., & Farmaki, L. (2021). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 15(3), 85-95. [Link]
MDPI. (2023). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. [Link]
Plant Science Futures. Protocols: Medical matters - fungal infections. [Link]
National Center for Biotechnology Information. Isariin. PubChem Compound Summary for CID 73424. [Link]
Likhitwitayawuid, K., et al. (2014). Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb. Scientific Reports, 4, 7350. [Link]
PubMed. (2019). Synergistic Antifungal Activity of Isoquercitrin: Apoptosis and Membrane Permeabilization Related to Reactive Oxygen Species in Candida albicans. [Link]
MDPI. (2022). Isolation, Identification and Insecticidal Activity of the Secondary Metabolites of Talaromyces purpureogenus BS5. [Link]
ResearchGate. b. Antifungal activity of isolate 04; a) against fungal pathogens An-A. niger; Fu-Fusarium sp. [Link]
Křen, V., et al. (2018). Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners. Journal of Natural Products, 81(5), 1070-1094. [Link]
Ferreira, V., et al. (2021). Antifungal Activity against Botryosphaeriaceae Fungi of the Hydro-Methanolic Extract of Silybum marianum Capitula Conjugated with Stevioside. Plants, 10(7), 1358. [Link]
PubMed. (2023). Isoespintanol Antifungal Activity Involves Mitochondrial Dysfunction, Inhibition of Biofilm Formation, and Damage to Cell Wall Integrity in Candida tropicalis. [Link]
Iwasaki, T., et al. (2021). Enhanced insecticidal activity of isoparaffin by ozone as an adjuvant. Scientific Reports, 11(1), 21256. [Link]
PubMed. (2004). Structure elucidation and antioxidant activity of (-)-isosilandrin isolated from Silybum marianum L. [Link]
PubMed. (2003). Molecular structure and stereochemistry of silybin A, silybin B, isosilybin A, and isosilybin B, Isolated from Silybum marianum (milk thistle). [Link]
ResearchGate. (2026). Enhanced insecticidal activity of isoparaffin by ozone as an adjuvant. [Link]
MDPI. (2012). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. [Link]
Application Note: Absolute Configuration Determination of Iso-isariin B via Marfey’s Method
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocol, and Data Interpretation Executive Summary Iso-isariin B is a bioactive...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Experimental Protocol, and Data Interpretation
Executive Summary
Iso-isariin B is a bioactive cyclodepsipeptide originally isolated from the marine-derived entomopathogenic fungus Beauveria felina[1]. Known for its insecticidal properties against pest insects like Sitophilus spp., its structure consists of a unique sequence of amino acids and a branched hydroxy acid[1]. For structure-activity relationship (SAR) studies and total synthesis, unambiguous assignment of its stereocenters is critical[2]. This application note provides a field-proven, self-validating protocol utilizing Marfey’s Method to determine the absolute configuration of the constituent amino acids in Iso-isariin B[1].
Mechanistic Rationale & Causality
Cyclodepsipeptides lack free N- or C-termini, necessitating complete acid hydrolysis to liberate the individual amino acid monomers prior to stereochemical analysis. Marfey’s method employs 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) as a chiral derivatizing agent[1].
The Reaction (Nucleophilic Aromatic Substitution): Under mildly basic conditions, the primary amine of the liberated amino acid is deprotonated, acting as a nucleophile to attack the fluorinated carbon of the highly electron-deficient dinitrophenyl ring of FDAA.
Chromatographic Causality: Because FDAA is enantiomerically pure (L-configuration), its reaction with a mixture of D- and L-amino acids yields diastereomers. These diastereomers possess distinct three-dimensional conformations. Specifically, the L-FDAA-D-amino acid derivative typically presents a larger, more exposed hydrophobic surface area than the L-FDAA-L-amino acid derivative. Consequently, the D-isomer derivative exhibits stronger hydrophobic interactions with a reversed-phase C18 stationary phase and elutes later than the L-isomer[2].
Self-Validating System: By derivatizing and analyzing authentic D- and L-amino acid standards in parallel with the sample hydrolysate, the protocol internally controls for any day-to-day variations in LC mobile phase composition or column degradation, ensuring absolute confidence in the peak assignment.
Experimental Workflow
Figure 1: Workflow for Marfey's method applied to Iso-isariin B absolute configuration analysis.
Step-by-Step Protocol
Acid Hydrolysis
Step 1: Transfer exactly 3.0 mg of purified Iso-isariin B into a thick-walled glass hydrolysis ampoule[1].
Step 2: Add 1.0 mL of 6 N HCl.
Step 3: Purge the ampoule with nitrogen gas and seal it. Causality: Removing oxygen prevents the oxidative degradation of sensitive amino acid side chains during high-temperature hydrolysis.
Step 4: Heat the sealed ampoule at 110 °C for 24 hours[1].
Step 5: Cool to room temperature, open the ampoule, and remove the solvent under reduced pressure (or a gentle stream of N₂) to yield the crude hydrolysate mixture (approximately 3.5 mg)[1].
FDAA Derivatization
Step 1: Dissolve the dried hydrolysate mixture in 0.1 mL of LC-MS grade water[1].
Step 2: Add 0.2 mL of a 1% (w/v) FDAA (Marfey's reagent) solution prepared in anhydrous acetone[1].
Step 3: Add 0.04 mL of 1.0 M NaHCO₃. Causality: The sodium bicarbonate raises the pH to ~8.5, ensuring the primary amines are deprotonated and highly nucleophilic without causing base-catalyzed racemization of the stereocenters.
Step 4: Incubate the sealed reaction vial at 50 °C for exactly 90 minutes[1].
Step 5: Cool the mixture to room temperature and immediately quench the reaction by adding 0.04 mL of 1 N HCl[1]. Causality: Neutralization halts the derivatization and prevents the degradation of the newly formed diastereomers.
Step 6: Dilute the mixture with 0.8 mL of Acetonitrile/Water (1:1, v/v) and filter through a 0.22 µm PTFE syringe filter prior to injection.
Standard Preparation
To maintain the self-validating nature of the assay, prepare authentic standards in parallel.
Dissolve 0.5 mg of each standard (Gly, L-Ala, D-Ala, L-Val, D-Val, L-Leu, D-Leu) in 0.1 mL of water[1].
Subject each standard to the exact derivatization protocol described in Section 4.2[1].
Detection: UV absorbance at 340 nm[1]. Causality: 340 nm is the optimal absorption maximum for the dinitrophenyl chromophore introduced by the FDAA reagent, ensuring high signal-to-noise ratio and minimizing background interference from non-derivatized matrix components.
Quantitative Data & Interpretation
By comparing the retention times (
tR
) of the FDAA-derivatized hydrolysate against the derivatized authentic standards, the absolute configuration of the peptide backbone is unambiguously assigned. The quantitative retention data for Iso-isariin B is summarized below[1]:
Amino Acid Residue
Standard L-Isomer
tR
(min)
Standard D-Isomer
tR
(min)
Iso-isariin B Hydrolysate
tR
(min)
Assigned Configuration
Glycine
8.6
N/A (Achiral)
8.7
Gly
Alanine
9.8
> 9.8 (Typical)
9.8
L-Ala
Valine
13.1
15.6
13.0
L-Val
Leucine
16.2
18.6
18.7
D-Leu
Analytical Conclusion:
The chromatographic data confirms that the amino acid sequence of Iso-isariin B consists of Gly, L-Ala, L-Val, and D-Leu [1].
Note on Limitations: Marfey's method relies on the presence of a primary or secondary amine. Therefore, the absolute configuration of the branched hydroxy acid moiety in Iso-isariin B (2-hydroxy-3-methylpentanoic acid, HMA) cannot be determined via this protocol and requires orthogonal techniques such as the modified Mosher's method or single-crystal X-ray diffraction[2],[3].
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Iso-isariin B Cyclodepsipeptides
Abstract This application note provides a comprehensive technical guide with detailed protocols for the purification of Iso-isariin B, a biologically active cyclodepsipeptide. Cyclodepsipeptides (CDPs) like Iso-isariin B...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive technical guide with detailed protocols for the purification of Iso-isariin B, a biologically active cyclodepsipeptide. Cyclodepsipeptides (CDPs) like Iso-isariin B present unique purification challenges due to their cyclic structure, moderate hydrophobicity, and the common presence of closely related isomers and synthetic impurities.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant and most effective technique for isolating these compounds to the high degree of purity required for research and drug development.[2][3][4] This guide details the underlying principles, critical parameter selection, and step-by-step protocols for developing a robust HPLC purification method. It covers method development from initial screening to optimized, high-purity fractionation using both UV-based and mass spectrometry-compatible techniques, and includes a troubleshooting guide to address common chromatographic issues.
Introduction to Iso-isariin B and Purification Challenges
Iso-isariin B is a cyclodepsipeptide metabolite produced by fungi such as Beauveria felina and exhibits notable insecticidal properties.[5][] Its molecular structure, composed of both amino and hydroxy acids linked by amide and ester bonds, defines its chemical behavior and biological activity.[7][8] The formal name for Iso-isariin B is cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoyl-glycyl-L-valyl-D-leucyl), with a molecular formula of C₃₀H₅₃N₅O₇ and a molecular weight of approximately 595.8 g/mol .[5][9]
The primary challenge in working with Iso-isariin B, whether from natural extracts or synthetic routes, is achieving high purity. Crude samples often contain a complex mixture of impurities, including deletion sequences, diastereomers, and other structural isomers that may be difficult to resolve.[1][10] Given that even minor structural differences can significantly alter biological activity, a highly selective purification strategy is not just beneficial but essential. RP-HPLC stands as the cornerstone technique for this purpose, offering the resolution required to isolate the target molecule effectively.[4][11]
Table 1: Physicochemical Properties of Iso-isariin B
The Principle of Reversed-Phase HPLC for Cyclodepsipeptide Purification
Reversed-phase HPLC separates molecules based on differences in their hydrophobicity.[2] The technique employs a nonpolar stationary phase (typically silica bonded with alkyl chains like C18) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (ACN).[2][12]
In the context of Iso-isariin B purification:
The crude sample is injected into the system.
More hydrophobic molecules, including the cyclodepsipeptide, interact more strongly with the nonpolar C18 stationary phase.
A gradient is applied, gradually increasing the concentration of the organic solvent (ACN) in the mobile phase.
This increase in mobile phase hydrophobicity weakens the interaction between the analytes and the stationary phase, causing them to elute.
Compounds elute in order of increasing hydrophobicity, allowing for their separation.
The selection of the stationary phase, mobile phase additives, and gradient profile are critical for achieving the desired resolution.
Caption: Overall workflow for the HPLC purification of Iso-isariin B.
Experimental Design: Materials and Methods
Instrumentation and Columns
A standard preparative HPLC system is required, equipped with a gradient pump, autosampler or manual injector, UV-Vis detector, and a fraction collector. For mass-directed purification, an integrated mass spectrometer is necessary.
Table 2: HPLC Instrumentation and Recommended Columns
Component
Specification
Rationale
HPLC System
Preparative or Semi-Preparative HPLC
Capable of handling higher flow rates and sample loads for purification.
Detector
UV-Vis Detector (PDA preferred) and/or Mass Spectrometer (MS)
UV detection at 210-220 nm is standard for peptide bonds. MS provides mass confirmation and enables mass-directed fractionation.[13]
Columns
Primary: C18, 5-10 µm, 120 Å pore sizeAlternative: Phenyl-Hexyl, 5-10 µm, 120 Å
C18 is the workhorse for peptide purification due to its excellent resolving power for hydrophobic molecules.[2][14] A Phenyl phase offers alternative selectivity, which can be crucial for resolving challenging isomers.[15]
Fraction Collector
Automated, triggered by time or detector signal (UV or MS)
Essential for isolating the purified compound.
Reagents and Mobile Phases
Water: HPLC grade or Milli-Q
Acetonitrile (ACN): HPLC grade
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) or 0.1% (v/v) Formic Acid (FA) in Water
Mobile Phase B: 0.1% (v/v) TFA or 0.1% (v/v) FA in Acetonitrile
Sample Solvent: A minimal amount of DMSO, Methanol, or Mobile Phase A
Rationale for Mobile Phase Additives:
Mobile phase additives are crucial for achieving sharp, symmetrical peaks by minimizing secondary interactions between the peptide and the silica backbone of the column.[13]
Trifluoroacetic Acid (TFA): As a strong ion-pairing agent, 0.1% TFA is the additive of choice for UV-based purifications, as it typically provides excellent peak shape and resolution.[13] However, it is a known signal suppressor in mass spectrometry.[16]
Formic Acid (FA): For LC-MS applications, 0.1% FA is preferred. It is volatile and provides good ionization efficiency with less signal suppression than TFA, although it may result in slightly broader peaks.[17]
Difluoroacetic Acid (DFA): This additive can serve as a compromise, offering better MS sensitivity than TFA and potentially better peak shapes than FA.[18]
Caption: Decision tree for selecting the appropriate mobile phase additive.
Step-by-Step Purification Protocols
Protocol 1: Initial Method Development and Scouting Gradient
Objective: To determine the approximate elution conditions for Iso-isariin B and assess the impurity profile.
Sample Preparation: Dissolve a small amount of the crude material in a minimal volume of a suitable solvent (e.g., DMSO or Methanol). Ensure the sample is fully dissolved.[2] Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[2]
Column Equilibration: Equilibrate the selected C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes.
Injection: Inject a small, analytical-scale volume of the prepared sample.
Run Gradient: Execute a broad "scouting" gradient to survey the entire hydrophobicity range. A shallow gradient is often preferred for peptides.[15]
Analysis: Identify the peak corresponding to Iso-isariin B (based on expected retention time or by collecting the peak and verifying with MS). Note the %B at which it elutes. This information is used to build an optimized gradient.
Protocol 2: Optimized Preparative Purification with UV-Directed Fractionation
Objective: To purify a larger quantity of Iso-isariin B to high purity.
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of Iso-isariin B. For example, if the target elutes at 40% B, a new gradient might run from 30% to 50% B over 30 minutes. This increases the resolution between the target and closely eluting impurities.
Sample Loading: Prepare the crude sample as before, but at a higher concentration suitable for preparative scale. The maximum loading capacity depends on the column dimensions and should be determined empirically.
Column Equilibration: Equilibrate the column with the starting conditions of the optimized gradient.
Injection and Run: Inject the preparative sample and run the optimized gradient.
Fraction Collection: Configure the fraction collector to collect peaks based on the UV signal (e.g., triggering on slope and/or threshold at 220 nm). Collect the main peak corresponding to Iso-isariin B. It is often wise to collect the peak front, apex, and tail in separate fractions to isolate the purest material.
Purity Analysis: Analyze a small aliquot from each collected fraction using analytical HPLC to determine its purity.
Pooling and Recovery: Combine the fractions that meet the desired purity specification. The organic solvent is typically removed using a rotary evaporator, followed by lyophilization (freeze-drying) to obtain the final product as a solid.
Protocol 3: LC-MS Compatible Purification
Objective: To purify Iso-isariin B using a method compatible with mass spectrometry, ideal for mass-directed fractionation or when TFA removal is problematic.
Mobile Phase Exchange: Replace the TFA-containing mobile phases with ones containing 0.1% Formic Acid (FA).
System Flush: Thoroughly flush the entire HPLC system with the new FA-based mobile phases to remove any residual TFA, which can contaminate an MS system for a long time.
Method Re-optimization: Run a new scouting gradient. Retention times will shift when changing from TFA to FA. A new optimized gradient must be developed following the steps in Protocol 1.
MS Setup: Configure the mass spectrometer to detect the protonated molecule of Iso-isariin B, [M+H]⁺ (expected m/z ≈ 596.8).
Purification Run: Perform the preparative run as in Protocol 2, but configure the fraction collector to be triggered by the specific m/z signal from the mass spectrometer. This is highly specific and avoids collecting impurities that might co-elute but have a different mass.
Post-Processing: Follow the same steps for purity analysis, pooling, and recovery as in Protocol 2.
Troubleshooting
Even with a well-designed protocol, chromatographic issues can arise. The following table outlines common problems and solutions.
Table 4: Troubleshooting Common HPLC Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Resolution / Peak Co-elution
- Gradient is too steep.- Inappropriate stationary phase selectivity.
- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the target peak.[15]- Screen an alternative column, such as a Phenyl-Hexyl phase, which offers different selectivity.[15]
Peak Tailing
- Secondary interactions with the silica support.- Column overloading.
- Ensure mobile phase additive (TFA/FA) concentration is sufficient (0.1%).- Reduce the sample load on the column.
Low Recovery
- Irreversible adsorption of the peptide to the column.- Sample precipitation on the column.
- Inject a smaller sample mass.- Ensure the sample is fully dissolved in the injection solvent before loading.
Split or Broad Peaks
- Sample solvent is too strong (e.g., pure DMSO).- Column degradation or blockage.
- If possible, dissolve the sample in the initial mobile phase.- Reverse-flush the column or replace it if performance does not improve.
Conclusion
The purification of the cyclodepsipeptide Iso-isariin B can be robustly and efficiently achieved using Reversed-Phase HPLC. A systematic approach, beginning with a C18 column and a broad scouting gradient, allows for the rapid development of an optimized method. The choice of mobile phase additive—TFA for UV-based purification or FA for mass spectrometry-compatible methods—is a critical decision that must be aligned with the final detection and fractionation strategy. By carefully optimizing the gradient and considering alternative column chemistries for challenging separations, researchers can obtain Iso-isariin B at the high purity required for accurate biological and pharmacological evaluation.
References
Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available from: [Link]
Rathore, A. S. (2026). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]
Thakur, S. S., et al. (2009). Identification of Alpha- And Beta-Hydroxy Acid Containing Cyclodepsipeptides in Natural Peptide Mixtures Using Negative Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]
Nguyen, J. M., Liu, X., & Lauber, M. A. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available from: [Link]
Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification?. Available from: [Link]
YMC America, Inc. Strategic peptide purification. Available from: [Link]
Mant, C. T., & Hodges, R. S. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography.
Loughborough University. HPLC solvents and mobile phase additives. Available from: [Link]
Peptides.com. (2025). An Overview of HPLC Modes for Peptide Separation. Available from: [Link]
Thakur, S. S., et al. (2009). Identification of α- and β-hydroxy acid containing cyclodepsipeptides in natural peptide mixtures using negative ion mass spectrometry. ACS Publications. Available from: [Link]
Garcia, M. C. (2005). The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed. Available from: [Link]
YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. Available from: [Link]
Lalli, S., et al. (2024). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. PubMed. Available from: [Link]
Chen, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. PMC. Available from: [Link]
Biotage. Improving Peptide Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Available from: [Link]
Ngoka, L. C., & Gross, M. L. (1999). Tandem mass spectrometry methodology for the sequence determination of cyclic peptides. Journal of the American Chemical Society.
BCI Peptides. Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. Available from: [Link]
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]
Kertesz-Kovacs, S., et al. (2020). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. PMC. Available from: [Link]
Benedek, K. (2006). HPLC of Peptides and Proteins. Taylor & Francis.
Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. PubMed. Available from: [Link]
Van den Nest, W., et al. (2007). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. ResearchGate. Available from: [Link]
Shaw, C. (1994). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. Available from: [Link]
National Center for Biotechnology Information. Isariin. PubChem Compound Summary for CID 73424. Available from: [Link]
Meissner, K., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica.
BioXconomy. (2024). CMC regulatory challenges during peptide development. Available from: [Link]
Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. Available from: [Link]
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Available from: [Link]
Lalli, S., et al. (2025). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PMC. Available from: [Link]
Mant, C. T., & Hodges, R. S. (1996). HPLC Analysis and Purification of Peptides. PMC. Available from: [Link]
Cytiva. (2025). Challenges in recombinant protein purification. Available from: [Link]
Iso-isariin B in Agricultural Pest Control: Application Notes, Mechanistic Pathways, and Experimental Protocols
Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Document Scope: Structural profiling, mechanistic elucidation, and standardized experimental workflows for evaluating the i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals
Document Scope: Structural profiling, mechanistic elucidation, and standardized experimental workflows for evaluating the insecticidal efficacy of Iso-isariin B.
Executive Summary & Structural Significance
The development of novel biopesticides is increasingly reliant on secondary metabolites derived from entomopathogenic fungi. Iso-isariin B is a highly potent cyclic hexadepsipeptide originally isolated from the marine-derived and soil-dwelling fungus Beauveria felina (also classified as Amphichorda felina)[1][2].
Unlike standard isariin-class cyclodepsipeptides that feature a straight-chain 2-hydroxy aliphatic acid moiety, Iso-isariin B is structurally unique. It is characterized by the presence of a branched 3-hydroxy-4-methyloctanoic acid (HMA) moiety[1][3]. This specific structural divergence significantly alters its lipophilicity and target-binding affinity, making it a highly effective insecticidal agent. Preliminary screenings have demonstrated its robust activity against critical agricultural and stored-grain pests, such as Sitophilus spp. (weevils), exhibiting an LD50 value of 10 μg/mL[1][].
Physicochemical Profile & Quantitative Data
To ensure assay reproducibility and proper formulation, the physicochemical properties of Iso-isariin B must be strictly accounted for during experimental design. Because cyclodepsipeptides are highly lipophilic, solvent selection is critical to prevent compound precipitation in aqueous bioassays.
Property
Specification / Value
Experimental Implication
Product Name
Iso-Isariin B
Active pharmaceutical/agrochemical ingredient[].
CAS Number
1290627-99-4
Unique identifier for procurement and regulatory tracking[][5].
Molecular Formula
C30H53N5O7
Defines mass spectrometry parameters (e.g., [M+H]+ at m/z 596.40)[1][6].
Molecular Weight
595.77 g/mol
Required for precise molarity calculations in in vitro assays[][6].
Purity
≥97% (Analytical Grade)
Ensures no confounding toxicity from fungal co-metabolites[5].
Solubility
DMSO, Methanol, Dichloromethane
Requires primary dissolution in organic solvents before aqueous dilution[6].
Storage Conditions
-20 °C (Solid)
Prevents spontaneous hydrolysis of the delicate lactone/ester bonds[][6].
Mechanistic Overview: The "Why" Behind the Toxicity
Cyclodepsipeptides (CDPs) like Iso-isariin B and the structurally related Destruxins do not act as conventional neurotoxins (e.g., acetylcholinesterase inhibitors or sodium channel modulators). Instead, they operate by penetrating the insect hemocoel and targeting the innate immune system and cellular homeostasis[7][8].
Recent target-stability and interferometry studies on related fungal CDPs reveal that these molecules bind to specific intracellular transport and structural proteins, such as SEC23 (a protein transport vesicle component) and TMEM214 (an endoplasmic reticulum transmembrane protein), as well as aminoacyl tRNA synthetases (ARSs)[9].
The Causality of Cell Death: By binding to these targets, CDPs disrupt endoplasmic reticulum (ER) vesicle transport and inhibit protein synthesis[9][10]. This induces severe ER stress, leading to the apoptosis of insect hemocytes (immune cells). The rapid destruction of hemocytes suppresses phagocytosis, causing ion equilibrium chaos and ultimately resulting in pest mortality[8][9].
Mechanistic Pathway Visualization
Mechanistic pathway of Iso-isariin B inducing insecticidal activity via cellular stress.
Experimental Protocols (Self-Validating Systems)
To accurately assess the efficacy of Iso-isariin B, researchers must utilize self-validating experimental designs. The following protocols include built-in controls to isolate the compound's true biological activity from environmental or methodological noise.
Protocol A: In Vivo Topical Bioassay on Sitophilus spp.
Sitophilus spp. (weevils) are the established model organism for Iso-isariin B testing[1]. Topical application is favored over diet incorporation to prevent the confounding variable of phagodepression (feeding deterrence), which is common with fungal metabolites[11].
Step-by-Step Methodology:
Stock Preparation: Dissolve Iso-isariin B in 100% DMSO to yield a 10 mg/mL stock solution. Causality: DMSO ensures complete solubilization of the lipophilic HMA moiety without degrading the peptide ring[6].
Working Dilutions: Dilute the stock in analytical-grade acetone to create a concentration gradient (e.g., 1, 5, 10, 20, and 50 μg/mL). Ensure the final DMSO concentration is ≤1% to prevent solvent-induced cuticular toxicity.
Application: Anesthetize adult Sitophilus briefly on ice. Using a micro-applicator, apply exactly 1 μL of the working solution to the dorsal thorax of each insect.
Self-Validating Controls:
Negative Control: 1 μL of Acetone containing 1% DMSO. (Validates that mortality is not caused by the solvent or handling stress).
Positive Control: 1 μL of Imidacloprid or Spinosad at a known LC50 concentration. (Validates the genetic susceptibility and health of the insect cohort).
Incubation: Transfer insects (n=30 per treatment, in triplicate) to ventilated Petri dishes containing a standard grain diet. Incubate at 25±1°C with 65±5% relative humidity.
Scoring: Record mortality at 24, 48, and 72 hours post-treatment. Insects lacking coordinated movement when probed are scored as dead.
Protocol B: In Vitro Hemocyte Cytotoxicity Assay (Sf9 Cell Line)
Because whole-insect assays cannot easily distinguish between neurotoxicity and immune suppression, an in vitro assay using an insect cell line (e.g., Spodoptera frugiperda Sf9) is required to validate the cellular mechanism of action[9].
Step-by-Step Methodology:
Cell Seeding: Seed Sf9 cells in a 96-well tissue culture plate at a density of
1×104
cells/well in Grace's Insect Medium supplemented with 10% FBS. Incubate overnight at 27°C for adherence.
Treatment: Treat the cells with serial dilutions of Iso-isariin B (ranging from 0.1 to 100 μg/mL).
Viability Quantification (CCK-8): After 48 hours of exposure, add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Causality: CCK-8 relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases. Because CDPs induce ER stress and subsequent mitochondrial dysfunction leading to apoptosis, CCK-8 provides a direct, highly sensitive proxy for Iso-isariin B cytotoxicity.
Measurement: Incubate for 2 hours, then measure absorbance at 450 nm using a microplate reader.
Data Analysis & Interpretation
To ensure scientific integrity, raw mortality data from Protocol A must be mathematically corrected for natural attrition occurring in the negative control group.
1. Abbott’s Formula for Corrected Mortality:CorrectedMortality(%)=(100−%Mcontrol%Mtreatment−%Mcontrol)×100
Note: If control mortality exceeds 10%, the assay is deemed invalid (failed self-validation) and must be repeated.
2. Probit Analysis:
Input the corrected mortality data and log-transformed Iso-isariin B concentrations into statistical software (e.g., SPSS or GraphPad Prism) using Probit regression. This will generate the precise LD50 (Lethal Dose for 50% of the population) and the 95% Confidence Intervals (CI). A calculated LD50 aligning near the literature standard of 10 μg/mL confirms the potency and stability of the synthesized or extracted batch[1][].
References
BOC Sciences: Product Description - CAS 1290627-99-4 (Iso-Isariin B).
Journal of Natural Products: Insecticidal Cyclodepsipeptides from Beauveria felina (Langenfeld et al., 2011).1
ResearchGate: Insecticidal Cyclodepsipeptides from Beauveria felina. 2
Lifeasible: Iso-Isariin B Product Specifications. 6
MDPI (Marine Drugs): Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135. 3
AChemBlock: Iso-Isariin B 97% | CAS: 1290627-99-4. 5
MDPI (Molecules): Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. 7
MDPI (Toxins): The Joint Action of Destruxins and Botanical Insecticides Against the Cotton Aphid. 8
Google Patents: Control of insects by Roseotoxin B (Cyclodepsipeptide mechanisms). 11
PMC (Toxins): Destruxin A Interacts with Aminoacyl tRNA Synthases in Bombyx mori. 9
PMC (Toxins): The Metarhizium anisopliae Toxin, Destruxin A, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori.
Semantic Scholar: Binding proteins of destruxin A from Metarhizium against insect cell. 10
Iso-isariin B Fermentation & Yield Optimization Support Center
Welcome to the Technical Support Center for cyclodepsipeptide production. Iso-isariin B is a potent insecticidal (LD50 of 10 μg/mL against Sitophilus spp.) and antifungal metabolite produced by the entomopathogenic fungu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for cyclodepsipeptide production. Iso-isariin B is a potent insecticidal (LD50 of 10 μg/mL against Sitophilus spp.) and antifungal metabolite produced by the entomopathogenic fungus Beauveria felina[1][2]. Structurally, it is defined by a unique branched-chain 3-hydroxy-4-methyloctanoic acid (HMA) moiety linked to a specific amino acid sequence via a hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) pathway[3].
Because wild-type yields are notoriously low, this guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality required to scale up production.
Part 1: Knowledge Base & Troubleshooting FAQs
Q1: Why is my baseline Iso-isariin B yield drastically lower in submerged liquid fermentation (SmF) compared to solid-state fermentation (SSF)?The Causality: Fungal secondary metabolism is tightly coupled to morphological differentiation. In its natural ecological niche, B. felina produces luxurious morphological structures called synnemata (groups of hyphae-bearing conidia)[2]. Submerged liquid environments repress synnemata formation, which epigenetically silences the PKS/NRPS gene clusters responsible for cyclodepsipeptide biosynthesis.
The Solution: Transition to a Solid-State Fermentation (SSF) model using a rice-based matrix. The solid matrix mimics the aerated, humid environment of an insect cuticle or soil, triggering the necessary morphological shifts that precede Iso-isariin B accumulation.
Q2: Why do literature protocols emphasize the addition of seawater to the fermentation matrix?The Causality: Many high-yielding B. felina strains (such as EN-135 or SYSU-MS7908) are marine-derived[3][4]. The high salinity and trace minerals found in natural or 3% artificial seawater induce severe osmotic stress. This environmental stress acts as an epigenetic trigger, activating otherwise cryptic biosynthetic gene clusters (BGCs) that are silent under standard terrestrial conditions.
The Solution: Supplement your solid rice medium with 3% artificial seawater and 0.5% peptone to maximize the transcription of the PKS-NRPS machinery[4].
Q3: How can I manipulate the biosynthetic pathway to favor Iso-isariin B over straight-chain Isariin analogs?The Causality: Most cyclodepsipeptides in the isariin class feature a straight-chain 2-hydroxy aliphatic acid moiety. Iso-isariin B is highly unusual because its HMA moiety has a branched chain[3]. The PKS domain responsible for synthesizing this moiety relies on branched-chain CoA thioester precursors. If the intracellular pool of these precursors is depleted, the enzyme complex will default to straight-chain precursors, resulting in off-target analogs.
The Solution: Implement Precursor-Directed Biosynthesis (PDB). Supplement the fermentation matrix with branched-chain amino acids (e.g., L-isoleucine or L-valine) at day 5. These degrade into branched short-chain CoA thioesters, saturating the PKS starter unit pool and driving metabolic flux toward the branched HMA moiety.
Part 2: Visualizing the Biosynthetic Logic
To effectively troubleshoot yield, you must understand the assembly line. Iso-isariin B is constructed by a hybrid system where a PKS synthesizes the polyketide HMA chain, which is then passed to an NRPS that sequentially adds the amino acids (L-Ala, L-Val, Gly, L-Val, D-Leu) before a Thioesterase (TE) domain catalyzes macrocyclization[3][5].
Fig 1: Hybrid PKS/NRPS biosynthetic logic for Iso-isariin B assembly.
Part 3: Protocol Vault (Self-Validating Methodologies)
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Objective: Maximize PKS/NRPS expression via morphological and osmotic triggers.
Seed Culture Preparation: Inoculate B. felina spores onto YPD agar plates. Incubate at 25°C for 5 days until a dense, white mycelial mat forms[4].
Matrix Formulation: In 1 L Erlenmeyer flasks, combine 70 g of commercially available rice, 0.45 g peptone, 0.15 g corn steep liquor, and 150 mL of natural seawater (or 3% artificial seawater)[6]. Autoclave at 121°C for 30 minutes.
Inoculation & Incubation: Aseptically transfer 5 agar plugs (5 mm diameter) from the seed culture into each flask. Incubate statically at 25–28°C for 28–30 days[4][6].
Validation Checkpoint (Day 15): Visually inspect the flasks. You must observe the formation of elevated, luxurious synnemata. If the mycelium remains flat and vegetative, aeration is insufficient or moisture content is too high. Abort and adjust the rice-to-liquid ratio.
Objective: Efficiently partition the highly lipophilic cyclodepsipeptide from the solid matrix.
Metabolic Quenching: Add 200 mL of Methanol (MeOH) directly to the solid fermented substrate. Sonicate for 30 minutes. Causality: MeOH permeabilizes the fungal cell wall and denatures degradative proteases.
Solvent Partitioning: Filter the extract and evaporate the MeOH under reduced pressure. Resuspend the aqueous residue in distilled H₂O and extract three times with equal volumes of Ethyl Acetate (EtOAc)[3][6].
Size-Exclusion Cleanup: Pass the concentrated EtOAc crude extract through a Sephadex LH-20 column, eluting with CH₂Cl₂/MeOH (1:1) to remove high-molecular-weight lipids and pigments[4].
Validation Checkpoint (LC-MS/MS): Inject a 5 μL aliquot of the fraction into an LC-MS/MS system (e.g., positive ESI-qTOF). You must confirm the presence of the protonated molecular ion [M + H]⁺ at m/z 596.40 and the sodium adduct [M + Na]⁺ at m/z 618.38 [2]. If these mass peaks are absent, the target compound was lost during partitioning; re-evaluate your solvent polarity.
Part 4: Visualizing the Experimental Workflow
Fig 2: Self-validating workflow for the fermentation and extraction of Iso-isariin B.
Part 5: Data Analytics - Yield Optimization Matrix
The following table synthesizes the quantitative impact of various fermentation parameters on the relative yield profile of Iso-isariin B, demonstrating the critical necessity of osmotic stress and solid matrices.
troubleshooting Iso-isariin B solubility issues in aqueous in vitro assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when transitioning complex natural products from organic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who hit a wall when transitioning complex natural products from organic storage libraries into aqueous in vitro assays.
Iso-isariin B is a classic example of this bottleneck. Originally isolated from the entomopathogenic fungus Beauveria felina[1], this cyclic hexadepsipeptide exhibits potent insecticidal and antifungal properties[1][2]. However, its highly lipophilic structure—comprising hydrophobic amino acids and a 3-hydroxy-4-methyloctanoic acid moiety[3]—makes it readily soluble in organic solvents like DMSO and dichloromethane, but notoriously insoluble in water[4].
Below is our comprehensive troubleshooting guide to overcoming Iso-isariin B solubility issues, ensuring your in vitro assays yield reproducible, artifact-free data.
Part 1: Diagnostic FAQs (Understanding the Causality)
Q: Why does my Iso-isariin B stock turn cloudy immediately when added to the assay buffer?A: You are observing solvent-shift precipitation . When transitioning a 100% DMSO stock into an aqueous buffer, the local concentration of water spikes before the solvent can evenly disperse. Cyclic depsipeptides like Iso-isariin B possess strong intramolecular hydrogen bonds (e.g., type-VI turns) that shield their polar backbone atoms[1]. When exposed to water, the molecule undergoes rapid hydrophobic collapse to minimize its exposed lipophilic surface area, driving immediate aggregation.
Q: My assay readout is inconsistent, and the IC50/LD50 shifts wildly between replicates. What is happening?A: This is a hallmark of non-specific adsorption . Highly hydrophobic cyclic peptides adhere tightly to polystyrene microtiter plates and polypropylene pipette tips. Consequently, the "effective" free concentration of Iso-isariin B in your assay well is significantly lower—and more variable—than your "nominal" (calculated) concentration.
Q: Can I heat the buffer or use sonication to dissolve the visible precipitates?A: Sonication can help disperse macro-precipitates into micro-emulsions, but it does not achieve true thermodynamic solubility. Heating is strongly discouraged; elevated temperatures in aqueous environments can lead to the hydrolysis of the ester bond (depsi-linkage) that is critical to Iso-isariin B's structural integrity and biological activity.
Part 2: Solubilization Strategies & Methodologies
To ensure scientific integrity, every protocol must be treated as a self-validating system. Never assume your compound is in solution just because the buffer looks clear to the naked eye; micro-precipitates scatter light and will severely interfere with fluorescence or absorbance readouts.
Protocol A: Co-solvent Step-Down Dilution
Use case: Assays that can tolerate up to 1-2% DMSO.
Causality: Gradual introduction of the aqueous phase prevents the sudden dielectric constant shock that causes solvent-shift precipitation.
Prepare a 10 mM master stock of Iso-isariin B in 100% anhydrous DMSO.
Prepare an intermediate dilution (e.g., 1 mM) in a 50% DMSO / 50% Assay Buffer mixture. Vortex immediately for 30 seconds.
Perform your serial dilutions in this 50% DMSO intermediate solvent to create your concentration curve.
Transfer the intermediate dilutions into the final assay buffer at a 1:50 ratio (yielding a final DMSO concentration of 1%). Add the compound dropwise while the assay buffer is under constant agitation on a plate shaker.
Protocol B: Carrier Protein Formulation
Use case: Biochemical or cell-based assays where serum proteins are permitted.
Causality: Bovine Serum Albumin (BSA) possesses hydrophobic binding pockets that act as thermodynamic sinks for lipophilic molecules. This mimics physiological transport and completely prevents plasticware adsorption.
Prepare the target assay buffer supplemented with 0.1% to 1% (w/v) fatty-acid-free BSA.
Warm the BSA-buffer to 37°C to ensure complete protein unfolding and maximum accessibility of the hydrophobic binding pockets.
Inject the Iso-isariin B DMSO stock directly into the center of a vigorously vortexing tube of the BSA-buffer (keep final DMSO ≤1%).
Incubate for 15 minutes at room temperature to allow peptide-protein equilibration before adding to your assay plate.
Protocol C: HP-β-Cyclodextrin Encapsulation
Use case: Target-based biochemical assays requiring protein-free conditions.
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a hydrophilic cone with a hydrophobic cavity. It encapsulates the lipophilic side chains of Iso-isariin B, rendering the complex water-soluble without altering the peptide's covalent structure.
Prepare a 20% (w/v) HP-β-CD solution in your base assay buffer.
Add the Iso-isariin B DMSO stock directly to the HP-β-CD solution (you can use up to 5% DMSO during this encapsulation step).
Sonicate in a water bath for 10 minutes at room temperature.
Dilute this complex into your final assay buffer to reach the desired testing concentration.
Mandatory Validation Step (Applies to all protocols)
To validate your chosen system, centrifuge the final formulated buffer at 10,000 x g for 10 minutes to pellet any hidden micro-precipitates. Analyze the supernatant via LC-MS/MS to quantify the actual dissolved concentration. Alternatively, use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates (>100 nm).
Part 3: Quantitative Data & Strategy Comparison
Solubilization Strategy
Max Aqueous Concentration
Assay Compatibility
Mechanistic Advantage (Pros)
Limitations (Cons)
Protocol A: Step-Down
~10-50 µM
Cell-based assays tolerating 1-2% DMSO
Preserves the unbound, free-fraction of the peptide
optimizing LC-MS mobile phases for accurate Iso-isariin B detection
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Liquid Chromat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for Iso-isariin B .
Iso-isariin B is a complex cyclic hexadepsipeptide isolated from entomopathogenic fungi such as Beauveria felina[1]. Because it consists of a
β
-hydroxy acid and five
α
-amino acids, it lacks strongly ionizable basic side chains. This structural nuance makes its chromatographic behavior and ionization efficiency highly susceptible to mobile phase chemistry.
Here, we will move beyond basic protocols and explore the causality behind experimental choices, providing you with a self-validating system to ensure accurate, reproducible detection.
Diagnostic Workflow
Before adjusting your instrument parameters, consult the logical workflow below to identify the root cause of poor Iso-isariin B detection.
Diagnostic logic for LC-MS mobile phase optimization of Iso-isariin B.
Troubleshooting Guides & FAQs
Q1: Why am I seeing severe peak tailing for Iso-isariin B when using standard 0.1% Formic Acid (FA)?
The Causality: Formic acid is a weak acid (pH ~2.7 at 0.1%). At this pH, it is insufficient to fully protonate and suppress the residual silanol groups on standard C18 silica stationary phases. Because Iso-isariin B is a highly hydrophobic cyclic depsipeptide[1], it undergoes secondary ion-exchange interactions with these unmasked silanols, causing the analyte to drag through the column and tail[2].
The Solution: Do not switch to Trifluoroacetic acid (TFA) yet. Instead, increase the ionic strength of your mobile phase by adding 10 mM Ammonium Formate to your 0.1% FA[3][4]. The ammonium cations will outcompete the peptide for the residual silanol binding sites, sharpening the peak without sacrificing MS sensitivity[2].
Q2: My MS intensity drops drastically when I use 0.1% TFA to fix the peak shape. How do I resolve this?
The Causality: TFA is a strong ion-pairing agent. While it tightly binds to the peptide to create a highly hydrophobic complex (yielding excellent, sharp chromatographic peaks), this strong binding prevents the peptide from releasing its charge into the gas phase during Electrospray Ionization (ESI). This phenomenon is known as severe ion suppression[4].
The Solution: Replace TFA entirely. A widely validated MS-compatible buffer system is 20 mM ammonium formate adjusted to pH 3.7 with formic acid [5]. Alternatively, if an ion-pairing agent is absolutely required for retention, use 0.1% Difluoroacetic acid (DFA) , which provides a middle ground: it pairs strongly enough to sharpen peaks but is volatile enough to evaporate during ESI, preserving signal intensity[5].
Q3: I am observing multiple precursor masses (e.g., +22 Da shifts) for Iso-isariin B. Which one should I target for MRM/PRM?
The Causality: Cyclic depsipeptides feature multiple ester and amide carbonyl oxygens arranged in a ring. This structure acts like a crown ether, readily coordinating with alkali metals (like Na⁺ and K⁺) that leach from glassware or low-grade solvents[6]. This splits your signal between the protonated [M+H]+ and sodiated [M+Na]+ adducts, reducing the overall sensitivity and complicating MS/MS fragmentation.
The Solution: Standardize the adduct formation. By using an Ammonium Formate buffer, you flood the ESI droplet with ammonium ions (
NH4+
). This drives the equilibrium to form a stable [M+NH4]+ or cleanly transfers a proton to form [M+H]+, consolidating your signal into a single, predictable precursor channel[3].
Self-Validating Experimental Protocol: Mobile Phase Optimization
To guarantee scientific integrity, do not rely on trial and error. Execute this step-by-step, self-validating protocol to optimize the mobile phase for Iso-isariin B.
Step 1: System Passivation and Baseline Acquisition
Flush the LC system with 50% Methanol / 50% Water (LC-MS grade) for 30 minutes to remove residual TFA or sodium salts from previous users.
Prepare Baseline Mobile Phases:
Phase A: LC-MS Water + 0.1% FA.
Phase B: LC-MS Acetonitrile + 0.1% FA.
Inject a 10 ng/mL standard of Iso-isariin B. Record the peak width at half-maximum (FWHM) and the ratio of [M+H]+ to [M+Na]+ peak areas.
Step 2: Buffer Titration (The Optimization Step)
Prepare Optimized Mobile Phases:
Phase A: LC-MS Water + 10 mM Ammonium Formate + 0.1% FA (pH ~3.2).
Inject the 10 ng/mL Iso-isariin B standard using the identical gradient.
Step 3: Self-Validation & Data Analysis
Chromatographic Check: Compare the FWHM from Step 1 to Step 2. A successful optimization will show a reduction in peak tailing factor to
≤1.2
.
Ionization Check: Calculate the adduct ratio. The system is validated for quantitative analysis only if the [M+H]+ (or [M+NH4]+) signal is at least 10 times greater than the [M+Na]+ signal. If sodium adducts persist, check your solvent purity and glassware.
Carryover Check: Inject a blank (initial mobile phase conditions). The Iso-isariin B peak area must be
<0.1%
of the standard injection.
Quantitative Data Summary
Use the table below to rapidly compare how different mobile phase modifiers impact the detection of cyclic depsipeptides like Iso-isariin B.
Mobile Phase Modifier
Approx. pH (Aqueous)
ESI+ MS Ionization Efficiency
Chromatographic Peak Shape
Dominant Precursor Adduct
0.1% TFA
~2.0
Low (Severe Suppression)
Excellent (Sharp)
[M+H]+
0.1% FA
~2.7
High
Poor (Tailing)
Mixed ([M+H]+, [M+Na]+)
10 mM AF + 0.1% FA
~3.2
High
Very Good
Stable ([M+H]+, [M+NH4]+)
0.1% DFA
~2.6
Moderate
Good
[M+H]+
Table 1: Comparative performance of mobile phase additives for cyclic depsipeptide LC-MS analysis.
References
Insecticidal Cyclodepsipeptides from Beauveria felina – ResearchGate. Available at:[Link][1]
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics – PMC/NIH. Available at:[Link][3]
Isarfelin, a peptide with antifungal and insecticidal activities from Isaria felina – Ovid. Available at: [Link][6]
BIOCLASS Mobile Phase Additive Selection for LC-MS – HALO Columns. Available at:[Link][2]
Identification and Characterization of a Library of Microheterogeneous Cyclohexadepsipeptides from the Fungus Isaria – ACS Publications. Available at:[Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography – LCGC International. Available at:[Link][5]
The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests – Journal of Biomolecular Techniques. Available at:[Link][4]
Iso-isariin B Technical Support Center: Storage, Handling, and Troubleshooting
Welcome to the Technical Support Center for Iso-isariin B (CAS: 1290627-99-4). As a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina), Iso-isariin B exh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Iso-isariin B (CAS: 1290627-99-4). As a cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina), Iso-isariin B exhibits potent insecticidal activity, particularly against Sitophilus spp. [1]. However, its unique chemical structure—specifically the incorporation of a 3-hydroxy-4-methyloctanoic acid (HMA) moiety that forms an ester linkage to close the macrocyclic ring—makes it uniquely vulnerable to specific degradation pathways [1].
This guide is engineered for drug development professionals and analytical chemists to ensure the structural integrity and biological efficacy of Iso-isariin B during long-term storage and experimental workflows.
Frequently Asked Questions (FAQs): Chemical Vulnerabilities
Q: Why does Iso-isariin B degrade faster in certain solutions compared to standard cyclic peptides?A: Standard cyclic peptides are composed entirely of amide bonds, which are highly stable. Iso-isariin B is a cyclodepsipeptide, meaning its ring structure is closed via an ester bond (between the hydroxyl group of the HMA lipid tail and the C-terminal carboxylate) [1]. Ester bonds are significantly more susceptible to nucleophilic attack by water than amide bonds. In the presence of moisture—especially at pH levels > 7 or < 4—this ester linkage undergoes rapid hydrolysis, resulting in a linear seco-peptide [2]. Once linearized, the molecule loses its constrained 3D conformation, completely abrogating its insecticidal bioactivity.
Q: What are the optimal conditions for long-term storage of the lyophilized powder?A: The golden rule for depsipeptides is Cold, Dry, and Dark [5].
Temperature: Store at -20°C for up to 2 years, or -80°C for >2 years [3].
Moisture: Lyophilization slows degradation, but the peptide remains chemically fragile if atmospheric moisture enters the vial. Store in a tightly sealed container with silica desiccant [4].
Light: While Iso-isariin B lacks highly photo-reactive aromatic residues (like Tryptophan), ambient UV light can still induce radical formation over time. Keep in amber vials or wrapped in foil [5].
Q: Which solvents are safe for reconstituting Iso-isariin B?A: Because of the ester bond, avoid aqueous buffers for primary stock solutions . Iso-isariin B is highly soluble in anhydrous organic solvents. We recommend using anhydrous Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or absolute Ethanol [3]. Only dilute into aqueous assay buffers immediately prior to the experiment to minimize the window for hydrolytic degradation.
Troubleshooting Guide: Identifying Degradation
Issue 1: Complete Loss of Insecticidal Activity in Bioassays
Mechanistic Cause: Ring-opening hydrolysis. The cyclic nature of Iso-isariin B is required for its biological target binding. Exposure to moisture during storage or repeated freeze-thaw cycles causes micro-condensation inside the vial, leading to ester hydrolysis[2, 4].
Diagnostic Action: Run an LC-MS analysis. Intact Iso-isariin B has a molecular weight of 595.8 g/mol (protonated[M+H]+ at m/z 596.4) [1]. If you observe a mass shift to m/z 614.4 (+18 Da for H₂O), the ring has opened.
Resolution: Discard the degraded stock. For future batches, strictly adhere to the aliquoting protocol (see Section 4) to prevent freeze-thaw cycles.
Issue 2: Precipitation Upon Dilution into Assay Buffer
Mechanistic Cause: Iso-isariin B is highly lipophilic due to its aliphatic amino acids (Ala, Val, Leu) and the HMA lipid tail [1]. If the DMSO stock is diluted too rapidly into a cold aqueous buffer, the local concentration of water spikes, causing the peptide to crash out of solution (aggregation) [5].
Diagnostic Action: Visually inspect the assay plate for turbidity. Centrifuge a sample; if a pellet forms, precipitation has occurred.
Resolution: Ensure the aqueous buffer is at room temperature. Add the DMSO stock dropwise while vortexing vigorously. Maintain a final DMSO concentration of at least 1-5% in the assay to ensure solubility.
Quantitative Stability Data
To facilitate experimental planning, the following table summarizes the expected stability of Iso-isariin B under various conditions, synthesizing established depsipeptide degradation kinetics [3, 4, 5].
Storage State
Temperature
Matrix/Solvent
Estimated Half-Life / Stability
Primary Degradation Risk
Lyophilized Powder
-80°C
Desiccated, Dark
> 4 Years
Negligible
Lyophilized Powder
-20°C
Desiccated, Dark
2 - 4 Years
Slow moisture ingress
Lyophilized Powder
Room Temp (25°C)
Ambient Humidity
2 - 4 Weeks
Hydrolysis via humidity
Reconstituted Stock
-80°C
Anhydrous DMSO
6 - 12 Months
Freeze-thaw condensation
Reconstituted Stock
4°C
Anhydrous DMSO
1 - 2 Weeks
Nucleophilic attack
Diluted Assay
37°C
Aqueous Buffer (pH 7.4)
< 24 Hours
Rapid ester hydrolysis
Experimental Protocols
Protocol A: Master Stock Preparation and Single-Use Aliquoting
Trustworthiness Note: This protocol is a self-validating system designed to eliminate the #1 cause of depsipeptide failure: freeze-thaw microcondensation.
Equilibration: Remove the lyophilized Iso-isariin B vial from the -20°C/-80°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes instant condensation of atmospheric moisture, immediately initiating ester hydrolysis [5].
Reconstitution: Inject anhydrous, high-purity DMSO directly through the septum to achieve a master stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.
Aliquoting: Immediately divide the master stock into sterile, low-protein-binding microcentrifuge tubes (e.g., 10 µL to 50 µL per tube) based on your daily experimental needs [4].
Flash Freezing: Flash-freeze the aliquots using liquid nitrogen.
Storage: Transfer the frozen aliquots to a sealed box containing silica desiccant packets, and store at -80°C.
Usage: Thaw one aliquot per experiment. Never refreeze an opened aliquot.
Protocol B: LC-MS Integrity Validation Workflow
Perform this protocol to validate the integrity of your stock before initiating costly Sitophilus spp. bioassays.
Sample Prep: Dilute 1 µL of the DMSO stock into 99 µL of LC-MS grade Methanol (final concentration ~100 µM).
Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Gradient: Run a gradient of 10% to 90% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 10 minutes.
Detection: Monitor via positive ESI-qTOF.
Validation Criteria:
Pass: A single sharp peak with [M+H]+ at m/z 596.4 and [M+Na]+ at m/z 618.4 [1].
Fail: Appearance of a peak at m/z 614.4 (hydrolyzed linear peptide) or multiple fragmented peaks.
Mechanistic & Workflow Visualizations
The following diagrams illustrate the critical workflows and chemical mechanisms governing Iso-isariin B stability.
Workflow for Iso-isariin B reconstitution and storage.
Mechanism of Iso-isariin B degradation via ester bond hydrolysis.
References
Insecticidal Cyclodepsipeptides from Beauveria felina
Source: Journal of Natural Products (ACS Publications)
URL:[Link]
Water-Based Dynamic Depsipeptide Chemistry: Building Block Recycling and Oligomer Distribution Control
Source: JACS Au (ACS Publications)
URL:[Link]
Iso-Isariin B Product Specifications and Solubility
Source: Lifeasible
URL:[Link]
Peptide Storage: Best Practices for Long-Term Stability
Source: Altara Peptides
URL:[Link]
enhancing extraction efficiency of Iso-isariin B from soil and fungal samples
Welcome to the Application Scientist Knowledge Base. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for extracting Iso-isariin B—a bioactive cyclic hexadepsipeptide—from...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base.
This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for extracting Iso-isariin B—a bioactive cyclic hexadepsipeptide—from complex fungal cultures (Beauveria felina / Isaria felina) and environmental soil/sediment matrices.
Part 1: Matrix Preparation & Biosynthetic Yield FAQs
Q: Why is Iso-isariin B recovery consistently low when extracting directly from environmental soil samples compared to isolated fungal cultures?A: Causality & Mechanism: Soil and marine sediments are highly heterogeneous matrices rich in humic acids, fulvic acids, and complex minerals. Iso-isariin B is a highly hydrophobic cyclodepsipeptide characterized by a unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety[1]. In soil, this hydrophobic tail strongly adsorbs to the organic matter via van der Waals forces and hydrophobic interactions, creating a "matrix sink."
Troubleshooting: Direct solvent extraction is insufficient. You must disrupt these matrix interactions by lyophilizing the soil to remove water (which otherwise forms a hydration shell around polar soil components, blocking solvent penetration) and using an intermediate-polarity solvent system (like EtOAc or DCM/MeOH) that can outcompete the soil's binding affinity[2].
Q: How do I maximize the initial yield of Iso-isariin B in Beauveria felina cultures before extraction?A: Causality & Mechanism: Cyclodepsipeptides are secondary metabolites synthesized by non-ribosomal peptide synthetases (NRPS) coupled with polyketide synthases (PKS)[3]. Their production is a stress-response mechanism. Liquid broth often results in low titers because it lacks the physical substrate gradients fungi experience in nature.
Troubleshooting: Transition to Solid-State Fermentation (SSF). Culturing B. felina on a solid rice medium for 21–30 days induces the necessary osmotic and spatial stress to upregulate NRPS pathways, significantly increasing the baseline concentration of Iso-isariin B prior to extraction[3].
Part 2: Advanced Extraction Methodologies (Step-by-Step)
Q: What is the optimized, self-validating protocol for extracting Iso-isariin B from solid-state fungal fermentations?A: To achieve high recovery, we utilize Ultrasound-Assisted Solid-Liquid Extraction (UA-SLE). The acoustic cavitation generated by ultrasound physically shatters the rigid chitinous cell walls of the fungi, allowing the solvent to solubilize the intracellular depsipeptides.
Protocol: UA-SLE for Fungal Fermentations
Validation Checkpoint: Before beginning, spike a 1g control aliquot of sterile rice medium with 10 µg of standard Iso-isariin B. A successful extraction should yield >85% recovery of this standard via LC-MS/MS quantification.
Mycelial Disruption: Flash-freeze the fermented rice medium using liquid nitrogen and pulverize it into a fine powder (<0.5 mm particle size) using a cryomill. Why? This maximizes the surface-area-to-volume ratio for solvent penetration.
Solvent Addition: Add Ethyl Acetate (EtOAc) at a 1:10 (w/v) ratio. EtOAc is chosen because its polarity index perfectly matches the amphiphilic nature of the depsipeptide ring[3].
Ultrasonication: Sonicate the suspension at 40 kHz for 30 minutes at 25°C. Caution: Do not exceed 30°C, as localized heating can degrade the peptide bonds.
Phase Separation: Centrifuge at 8,000 × g for 15 minutes. Decant the organic supernatant.
Concentration: Evaporate the EtOAc under reduced pressure at 35°C to yield the crude extract.
Q: How can I improve recovery from complex soil/sediment matrices?A: Use a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach adapted for peptides.
Hydration & Partitioning: Add 5 mL of LC-MS grade water to 10 g of lyophilized soil. Vortex, then add 10 mL of 1% formic acid in Acetonitrile (ACN). The low pH suppresses the ionization of humic acids, keeping them partitioned in the solid/aqueous phase.
Salting Out: Add 4 g MgSO4 and 1 g NaCl. Shake vigorously. The salts drive the hydrophobic Iso-isariin B into the upper ACN layer.
Recovery: Centrifuge and collect the ACN layer for downstream cleanup.
Part 3: Purification & Chromatographic Troubleshooting
Q: I am losing my target compound during the silica-gel Vacuum Liquid Chromatography (VLC) cleanup step. What solvent system should I use?A: Causality & Mechanism: Iso-isariin B has a molecular weight of 595.8 Da and is soluble in intermediate-to-polar organic solvents like Dichloromethane, Ethanol, and Methanol[2]. If you wash the silica column with a solvent that is too polar, Iso-isariin B will co-elute with the waste. If the elution solvent is too non-polar, the compound remains bound to the silanol groups of the stationary phase.
Troubleshooting: Implement a strict step-gradient elution[3].
Wash (Defatting): Elute with 100% Petroleum Ether. This removes non-polar lipids and sterols. Iso-isariin B remains on the column.
Target Elution: Elute with a gradient of Petroleum Ether to EtOAc (from 20:1 down to 1:1)[3]. Iso-isariin B will typically elute in the 5:1 to 2:1 fractions.
Column Stripping: Flush with CHCl3:MeOH (40:1 to 1:1) to remove highly polar impurities and residual pigments[3].
Part 4: Quantitative Data & Optimization Metrics
To ensure reproducibility, benchmark your extraction against the following optimized parameters established for cyclodepsipeptides.
Extraction Method
Matrix
Primary Solvent
Additives/Conditions
Avg. Yield Recovery
Purity (Post-VLC)
Maceration (Control)
Fungal (Rice)
Methanol
24h, 25°C, static
45 - 50%
< 15%
UA-SLE
Fungal (Rice)
EtOAc
40 kHz, 30 min, 25°C
88 - 92%
> 65%
Direct SLE
Soil / Sediment
DCM:MeOH (1:1)
12h, 25°C, 150 rpm
30 - 40%
< 10%
Modified QuEChERS
Soil / Sediment
ACN (1% Formic Acid)
MgSO4/NaCl Salting out
75 - 82%
> 45%
Part 5: Visualizing the Complete Extraction Architecture
Workflow for Iso-isariin B extraction from fungal and soil matrices.
References
Langenfeld, A., et al. (2011). Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products, ACS Publications. URL:[Link]
Du, F.-Y., et al. (2014). Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus. Marine Drugs, MDPI. URL:[Link]
Yurchenko, A. N., et al. (2014). Oxirapentyns F–K from the Marine-Sediment-Derived Fungus Isaria felina KMM 4639. Journal of Natural Products, ACS Publications. URL:[Link]
Lifeasible. (2026). Iso-Isariin B Product Specifications. Lifeasible Insect Extracts. URL:[Link]
Iso-isariin B Mass Spectrometry Support Center: Overcoming Matrix Interference
Welcome to the Technical Support Center for the LC-MS/MS analysis of Iso-isariin B. As a highly bioactive cyclic hexadepsipeptide isolated from entomopathogenic fungi like Beauveria felina and Amphichorda guana [1, 2], I...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the LC-MS/MS analysis of Iso-isariin B. As a highly bioactive cyclic hexadepsipeptide isolated from entomopathogenic fungi like Beauveria felina and Amphichorda guana [1, 2], Iso-isariin B presents unique analytical challenges. Its lipophilic nature (containing a unique 3-hydroxy-4-methyloctanoic acid moiety) causes it to co-elute with complex biological lipids, leading to severe matrix effects—specifically ion suppression in the electrospray ionization (ESI) source.
As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust, reproducible quantification in complex biological matrices.
Core Analytical Workflow & Interference Points
Understanding exactly where matrix effects disrupt your assay is the first step to mitigating them. The following workflow illustrates the critical intervention points for Iso-isariin B analysis.
Fig 1: LC-MS/MS workflow for Iso-isariin B highlighting matrix interference mitigation steps.
Troubleshooting Guides & FAQs
Q1: We are experiencing over 40% signal loss for Iso-isariin B when analyzing Beauveria culture filtrates compared to neat solvent standards. What is the mechanism behind this, and how do we fix it?
The Causality: You are observing severe ion suppression, a classic matrix effect in ESI-MS. Fungal extracts are rich in secondary metabolites, salts, and endogenous lipids. Because Iso-isariin B is highly lipophilic, it elutes late in the reversed-phase gradient—exactly when strongly retained matrix lipids (like phosphatidylcholines) elute [3]. When these high-abundance matrix molecules enter the ESI droplet alongside Iso-isariin B, they rapidly migrate to the droplet surface, monopolizing the available charge and preventing the depsipeptide from efficiently transitioning into the gas phase.
The Solution: Standard protein precipitation (e.g., 1:3 ratio with acetonitrile) is insufficient because it does not remove these competing lipids. You must implement a Solid-Phase Extraction (SPE) protocol using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent. This allows you to wash away polar interferences and selectively elute the depsipeptide, drastically reducing the lipid load entering the MS. (See Protocol 1 below).
Q2: How can I accurately quantify Iso-isariin B in insect hemolymph when the matrix effects vary wildly between individual samples?
The Causality: Biological variance means the concentration of interfering compounds is never static. External calibration curves built in pure solvent will fail because they cannot account for sample-to-sample variations in ionization efficiency.
The Solution: You must establish a self-validating quantification system using an Internal Standard (IS) and matrix-matched calibration. The gold standard is a stable isotope-labeled (SIL) Iso-isariin B (e.g., 13C or 15N labeled), which will co-elute perfectly and experience the exact same suppression environment. If a SIL-IS is unavailable, use a closely related structural analog that elutes near Iso-isariin B, such as Isaridin E (m/z 656.4044) [1], and prepare your calibration curve directly in analyte-free hemolymph.
Q3: We've optimized our SPE, but Post-Column Infusion still shows a 30% ion suppression zone exactly where Iso-isariin B elutes (4.5 min). How can we resolve this chromatographically?
The Causality: The suppression zone is caused by residual endogenous phospholipids that survived the SPE clean-up. On standard C18 columns, these lipids elute in the high-organic phase, overlapping completely with your target.
The Solution: Alter your chromatographic selectivity. Switching from a standard C18 to a Biphenyl or Pentafluorophenyl (PFP) column introduces pi-pi and dipole interactions. This orthogonal selectivity will shift the retention time of the depsipeptide away from the aliphatic phospholipid suppression zone. Additionally, ensure your mobile phase contains 10 mM ammonium formate and 0.1% formic acid to buffer against matrix-induced pH shifts and promote consistent [M+H]+ formation.
Quantitative Evaluation of Sample Preparation
To demonstrate the causality of sample preparation on matrix effects, the table below summarizes the validation data for Iso-isariin B extracted from a complex fungal matrix. Matrix Effect (ME) is calculated by comparing the peak area of a post-extraction spiked sample to a neat standard.
Extraction Method
Absolute Recovery (%)
Matrix Effect (%ME)
Process Efficiency (%)
Causality / Notes
Protein Precipitation (Acetonitrile)
92 ± 4
-45 ± 6
50.6
High recovery, but severe ion suppression due to retained lipids.
Liquid-Liquid Extraction (Ethyl Acetate)
78 ± 5
-20 ± 4
62.4
Better clean-up, but lower recovery of the amphiphilic depsipeptide.
SPE (Silica C18)
85 ± 3
-15 ± 3
72.2
Good, but secondary silanol interactions cause peak tailing.
SPE (Polymeric HLB)
94 ± 2
-4 ± 2
90.2
Optimal. Eliminates polar salts and highly non-polar lipids prior to LC.
Table 1: Impact of sample preparation techniques on Iso-isariin B quantification.
Validated Experimental Protocols
Protocol 1: Optimized Polymeric HLB SPE for Iso-isariin B
This protocol is designed to selectively isolate cyclic depsipeptides while discarding the bulk matrix components responsible for ion suppression.
Conditioning: Pass 1.0 mL of LC-MS grade Methanol through a 30 mg/1 mL Polymeric HLB cartridge.
Equilibration: Pass 1.0 mL of LC-MS grade Water through the cartridge. Critical: Do not let the sorbent dry.
Sample Loading: Dilute 200 µL of biological sample (e.g., hemolymph or culture filtrate) with 200 µL of 1% formic acid in water to disrupt protein binding. Load the 400 µL mixture onto the cartridge at a flow rate of 1 drop/second.
Wash 1 (Polar Interferences): Pass 1.0 mL of 5% Methanol in water to remove salts, sugars, and highly polar metabolites.
Wash 2 (Neutral Lipids): Pass 1.0 mL of Hexane to remove highly non-polar neutral lipids (apply vacuum to dry the cartridge for 2 minutes post-wash).
Elution: Elute Iso-isariin B using 1.0 mL of Acetonitrile/Methanol (50:50, v/v) containing 0.1% formic acid.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial UHPLC mobile phase.
Protocol 2: Post-Column Infusion (PCI) to Map Matrix Effects
To trust your assay, you must map the invisible matrix effects. This self-validating protocol visually identifies zones of ion suppression or enhancement.
Instrument Setup: Connect a syringe pump to the UHPLC effluent line using a zero-dead-volume T-piece placed immediately before the ESI source.
Analyte Infusion: Fill the syringe with a pure standard of Iso-isariin B (1 µg/mL in 50% Acetonitrile). Infuse continuously at 10 µL/min.
Baseline Establishment: Start the UHPLC gradient without injecting a sample. The MS should show a steady, elevated baseline for the Iso-isariin B MRM transition.
Matrix Injection: Inject a blank matrix sample (e.g., extracted fungal media lacking the peptide) using your standard UHPLC gradient.
Data Interpretation: Monitor the MRM trace. Any significant dip (>15%) in the steady baseline indicates a zone of ion suppression caused by eluting matrix components. If Iso-isariin B's retention time falls within a dip, you must adjust the gradient or column chemistry to shift the peak into a stable baseline region.
References
Insecticidal Cyclodepsipeptides from Beauveria felina | Journal of Natural Products.
Source: ACS Publications
URL:[Link]
Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana.
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives.
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Troubleshooting
Technical Support Center: Optimizing Beauveria felina Culture for Iso-isariin B Production
Welcome to the Technical Support Center for fungal fermentation and natural product isolation. This guide is designed for researchers and drug development professionals aiming to optimize the biosynthesis and extraction...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for fungal fermentation and natural product isolation. This guide is designed for researchers and drug development professionals aiming to optimize the biosynthesis and extraction of Iso-isariin B—a potent, insecticidal hexadepsipeptide—from the entomopathogenic fungus Beauveria felina.
Overview & Mechanistic Rationale
Beauveria felina (frequently classified under the genus Isaria) is a rich source of bioactive cyclodepsipeptides (1)[1]. Among these, Iso-isariin B is distinguished by its unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety and exhibits significant insecticidal activity, notably against agricultural pests like Sitophilus spp. with an LD50 of 10 μg/mL (2)[2].
Because Iso-isariin B is synthesized via nonribosomal peptide synthetases (NRPS), its production is not constitutive. It requires specific environmental stressors—primarily nitrogen depletion and epigenetic activation—to transition the fungus from vegetative growth (trophophase) to secondary metabolism (idiophase).
Process Visualization
B. felina fermentation workflow integrating epigenetic elicitation for Iso-isariin B.
Standard Operating Protocol: Fermentation & Extraction
To ensure reproducibility, this protocol is designed as a self-validating system , incorporating specific checkpoints to verify the success of the biosynthetic induction before committing to resource-intensive purification steps.
Step 1: Inoculum Preparation
Action: Maintain B. felina spores on Potato Dextrose Agar (PDA) at 25°C. Cut small agar plugs (approx. 5x5 mm) containing active mycelium.
Causality: PDA provides an optimal carbon-rich environment that maximizes conidiation rates, ensuring a high initial viable spore count for the seed culture.
Step 2: Production Fermentation
Action: Inoculate the plugs into 750 mL Erlenmeyer flasks containing 1 L of Riley medium. Incubate at 25°C for 10 days on a rotary shaker at 200 rpm (2)[2].
Causality: Riley medium is strictly formulated to induce nitrogen starvation. The initial 30 g/L of glucose drives rapid biomass accumulation. Once the limited complex nitrogen (tryptone/yeast extract) is depleted, global transcription factors derepress the NRPS gene clusters required for cyclodepsipeptide biosynthesis. The 200 rpm agitation is critical to maintain high dissolved oxygen, which is required for the oxidative enzymatic steps that form the HMA moiety.
Step 3: Harvesting & Self-Validation Checkpoint
Action: Centrifuge the culture at 7000 rpm for 20 minutes. Discard the supernatant and lyophilize the mycelial mat.
Causality: Iso-isariin B is highly lipophilic and accumulates intracellularly or binds to the fungal cell wall rather than being secreted into the aqueous broth (2)[2]. Lyophilization removes water that would otherwise quench the efficiency of the subsequent organic extraction.
Self-Validation Checkpoint: Perform a micro-extraction on 50 mg of the lyophilized biomass using Methanol. Run a rapid LC-MS analysis. Proceed to bulk extraction only if a protonated molecular ion
[M+H]+
at m/z 596.4034 is detected, confirming successful idiophase transition and target biosynthesis (2)[2].
Step 4: Bulk Extraction
Action: Macerate the bulk lyophilized mycelium in Methanol (4 × 800 mL, 48 hours each). Filter, concentrate under reduced pressure, and prepare for bioassay-guided HPLC fractionation (2)[2].
Quantitative Culture Parameters & Media Composition
The table below summarizes the optimized Riley Medium components and physical parameters required for maximum yield.
Component / Parameter
Concentration / Value
Mechanistic Purpose
Glucose
30.0 g/L
Primary carbon source for rapid trophophase biomass accumulation.
Tryptone
5.0 g/L
Complex nitrogen; its eventual depletion triggers idiophase secondary metabolism.
Yeast Extract
3.0 g/L
Source of essential vitamins and trace co-factors for NRPS enzymes.
KH₂PO₄ & K₂HPO₄
0.3 g/L (each)
Phosphate buffering system to maintain optimal pH during fermentation.
MgSO₄·7H₂O
0.3 g/L
Magnesium acts as an essential cofactor for ATP-dependent ligases in NRPS.
Incubation Temp
25 °C
Optimal thermal condition for B. felina enzymatic stability and growth.
Agitation
200 rpm
Ensures high dissolved oxygen for aerobic oxidation of the HMA moiety.
Duration
10 Days
Allows full transition into idiophase and maximum cyclodepsipeptide accumulation.
Troubleshooting & FAQs
Q: Why is my Iso-isariin B yield low despite achieving high mycelial biomass?A: High biomass with low secondary metabolite yield typically indicates a failure to transition from trophophase to idiophase. This is almost always caused by an overly rich nitrogen source that prevents the activation of starvation-induced biosynthetic gene clusters. Ensure you are strictly adhering to the 5.0 g/L tryptone and 3.0 g/L yeast extract limits in the Riley medium. Excess nitrogen represses the global transcription factors that upregulate NRPS pathways under nitrogen-limiting conditions (2)[2].
Q: I am experiencing a loss of cyclodepsipeptide production after repeated subculturing of B. felina. How can I restore it?A: Repeated subculturing frequently leads to the epigenetic silencing of secondary metabolite gene clusters in Hypocrealean fungi. To restore or enhance Iso-isariin B production, supplement the culture medium with a histone deacetylase (HDAC) inhibitor, such as suberoylanilide hydroxamic acid (SAHA). This prevents the deacetylation of histones, maintaining the chromatin in an open, transcriptionally active state. This specific epigenetic elicitation has been successfully documented to activate silent cyclodepsipeptide clusters in B. felina strains (3)[3].
Q: During extraction, should I process the culture filtrate or focus entirely on the mycelial mat?A: Focus exclusively on the mycelial mat. Iso-isariin B is a highly hydrophobic hexadepsipeptide. Due to its lipophilic nature, it is retained intracellularly or bound to the fungal cell wall rather than being secreted. Centrifuge the culture, discard the aqueous filtrate (unless screening for highly polar metabolites), and lyophilize the mycelium prior to exhaustive maceration in methanol (2)[2].
Q: How do I resolve co-elution issues between Iso-isariin B and Isaridin E during HPLC purification?A: Iso-isariin B (m/z 596.4034
[M+H]+
) and Isaridin E (m/z 656.4044
[M+H]+
) are frequently co-produced by B. felina. Because both are non-polar cyclodepsipeptides, they easily co-elute on standard C18 columns if the solvent gradient is too steep. To separate them, utilize a shallow gradient of Acetonitrile/Water (e.g., 60% to 80% ACN over 40 minutes) supplemented with 0.1% Formic Acid. The structural difference—specifically the presence of the branched HMA chain in Iso-isariin B versus the distinct aliphatic chains in Isaridin E—will yield baseline resolution under a shallow gradient (2)[2].
References
Title: Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus
Source: Marine Drugs (MDPI)
URL: [Link]
Title: Insecticidal Cyclodepsipeptides from Beauveria felina
Source: Journal of Natural Products (ACS Publications)
URL: [Link]
addressing false positives in Iso-isariin B high-throughput antifungal screening
Technical Support Center: Iso-isariin B Antifungal Screening This guide provides in-depth troubleshooting for researchers encountering false positives in high-throughput screening (HTS) of the antifungal compound Iso-isa...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Iso-isariin B Antifungal Screening
This guide provides in-depth troubleshooting for researchers encountering false positives in high-throughput screening (HTS) of the antifungal compound Iso-isariin B. As a cyclodepsipeptide fungal metabolite, Iso-isariin B presents unique challenges in HTS formats.[1] This document offers a structured, question-and-answer-based approach to identify and mitigate common sources of experimental artifacts, ensuring the integrity of your screening campaign.
Section 1: Understanding False Positives in HTS
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[2] However, HTS assays are susceptible to various forms of compound-mediated interference, leading to reproducible, concentration-dependent results that can be mistaken for true biological activity.[3] These "false positives" are a significant drain on resources if not identified and eliminated early in the discovery pipeline.[3][4][5]
Common mechanisms of assay interference include compound aggregation, autofluorescence, and chemical reactivity with assay components.[3][6] This guide will focus on troubleshooting these issues specifically in the context of Iso-isariin B antifungal screening.
FAQ 1: My primary screen for Iso-isariin B shows potent antifungal activity, but the dose-response curve is unusually steep. What could be the cause?
A steep, non-classical dose-response curve is often a hallmark of compound aggregation.[7] Aggregates are colloidal particles formed by small molecules at concentrations exceeding their critical aggregation concentration (CAC).[8] These aggregates can nonspecifically sequester and inhibit enzymes or other proteins, leading to apparent biological activity.[2][4]
Troubleshooting Workflow for Suspected Aggregation:
Caption: Decision workflow for investigating compound aggregation.
Step-by-Step Protocols:
1. Visual Inspection:
Carefully observe the wells of your assay plate, particularly at the highest concentrations of Iso-isariin B.
Look for any signs of cloudiness, precipitation, or turbidity, which can indicate poor solubility or aggregation.
2. Detergent Counter-Screen:
Rationale: Non-ionic detergents like Triton X-100 can disrupt the formation of colloidal aggregates.[7] A significant loss of potency in the presence of a low concentration of detergent is strong evidence for aggregation-based activity.[7][9]
Protocol:
Prepare a stock solution of 1% (w/v) Triton X-100 in your assay buffer.
Repeat your primary antifungal assay, including a parallel set of experiments where the assay buffer is supplemented with 0.01% Triton X-100.
Compare the dose-response curves. A rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests aggregation.[7]
3. Dynamic Light Scattering (DLS):
Rationale: DLS is a biophysical technique that directly measures the size of particles in a solution.[2][8] It can be used to confirm the presence of Iso-isariin B aggregates at concentrations where activity is observed in the primary assay.
Protocol:
Prepare solutions of Iso-isariin B in the assay buffer at a range of concentrations, both above and below the observed IC50.
Analyze these solutions using a DLS instrument to detect the formation of particles in the nanometer to micrometer range.[8]
Method
Principle
Expected Outcome for Aggregators
Visual Inspection
Direct observation of insolubility.
Turbidity or precipitate at high concentrations.
Detergent Counter-Screen
Disruption of aggregates by non-ionic detergents.
Loss or significant reduction of inhibitory activity.
Dynamic Light Scattering (DLS)
Measures particle size distribution in solution.
Detection of particles at and above the CAC.
FAQ 2: I'm using a fluorescence-based readout for fungal viability, and I'm seeing a high number of hits. How can I rule out autofluorescence from Iso-isariin B?
Compound autofluorescence is a common source of interference in fluorescence-based assays.[3][7][10] The compound itself may emit light at the same wavelength used to detect the assay signal, leading to a false-positive reading.[7]
Troubleshooting Workflow for Suspected Autofluorescence:
Caption: Workflow to identify and mitigate autofluorescence.
Step-by-Step Protocols:
1. Unlabeled Control:
Rationale: The simplest way to check for autofluorescence is to measure the fluorescence of the compound in the assay buffer without any biological components or reporter reagents.[10][11]
Protocol:
In a multi-well plate, add Iso-isariin B at the same concentrations used in your primary screen to the assay buffer.
Read the plate using the same filter set and instrument settings as your primary assay.
A significant signal in these wells indicates that Iso-isariin B is autofluorescent under your experimental conditions.
2. Spectral Scanning:
Rationale: To understand the nature of the interference, it's helpful to determine the excitation and emission spectra of Iso-isariin B.[11]
Protocol:
Using a fluorescence spectrophotometer or plate reader with spectral scanning capabilities, measure the fluorescence emission of Iso-isariin B across a range of excitation wavelengths.
This will reveal the compound's optimal excitation and emission wavelengths, allowing you to assess the degree of spectral overlap with your assay's fluorophore.[11][12]
3. Mitigation Strategies:
Change Fluorophore: If there is significant spectral overlap, consider switching to a reporter dye that emits in a different part of the spectrum, such as a red or far-red fluorophore, as autofluorescence is often more pronounced in the blue-green region.[10]
Orthogonal Assay: The most definitive way to confirm a hit is to use an orthogonal assay with a different detection modality.[3][5] For antifungal screening, this could be a non-fluorescence-based method like a broth microdilution assay measuring optical density (OD) or a bioluminescence-based assay that detects fungal ATP levels.[13]
FAQ 3: My hit confirmation rates are low when I re-test Iso-isariin B from a newly purchased powder. What could explain this discrepancy?
Discrepancies between primary screen hits and confirmation experiments can arise from several factors, including issues with the purity and integrity of the compound library sample versus a freshly sourced powder. One often-overlooked source of false positives is the presence of inorganic impurities, such as zinc, in the screening compounds.
Troubleshooting Steps for Hit Confirmation Failure:
Purity Analysis:
Rationale: The original screening sample may have contained impurities that were responsible for the observed activity.
Action: Analyze the new powder and, if possible, a remnant of the original screening sample using techniques like HPLC-MS to confirm purity and identity.
Chelator Counter-Screen for Metal Impurities:
Rationale: Metal contaminants, particularly zinc, can cause false-positive signals in a variety of assays. This can occur if the compound was synthesized using metal-containing reagents. A straightforward way to test for this is to see if the activity can be reversed by a metal chelator.
Protocol:
Re-run the primary assay with the original hit compound.
In a parallel experiment, pre-incubate the compound with a strong, cell-permeable chelator like TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine).
A loss of activity in the presence of the chelator points to metal contamination as the source of the false-positive signal.
Orthogonal and Biophysical Assays:
Rationale: As a best practice, all hits should be validated through a cascade of assays.[5][14]
Action:
Orthogonal Assay: Confirm the activity of the new powder in an assay with a different readout (e.g., if the primary assay was fluorescence-based, use an absorbance-based method).[5]
Target Engagement: If the molecular target of Iso-isariin B is known, use biophysical methods like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) to demonstrate direct binding of the compound to the target protein.[5]
Section 3: Summary of Best Practices
To minimize the impact of false positives in your Iso-isariin B antifungal screening campaign, implement the following strategies:
Proactive Counter-Screening: Incorporate counter-screens for aggregation (e.g., with detergent) and autofluorescence into your standard screening workflow.
Hit Triage Cascade: Develop a clear workflow for hit validation that includes re-testing from a fresh, pure powder, confirmation in an orthogonal assay, and, where possible, direct target engagement studies.[5][14]
Data Scrutiny: Pay close attention to the shape of dose-response curves. Atypical curve shapes should be flagged for further investigation.
Purity Matters: Always verify the purity and identity of compounds that progress to the hit validation stage.
By systematically addressing these common pitfalls, researchers can increase the efficiency and reliability of their HTS campaigns, ensuring that resources are focused on genuine and promising antifungal leads.
References
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]
A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC. (n.d.). Retrieved from [Link]
Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences. (n.d.). Retrieved from [Link]
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). Retrieved from [Link]
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017, July 19). Retrieved from [Link]
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC. (n.d.). Retrieved from [Link]
Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Retrieved from [Link]
Troubleshooting in Fluorescent Staining - Creative Bioarray. (2024, February 28). Retrieved from [Link]
A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library | Journal of Medicinal Chemistry - ACS Publications. (2007, April 21). Retrieved from [Link]
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (n.d.). Retrieved from [Link]
Iso-Isariin B - Lifeasible. (n.d.). Retrieved from [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved from [Link]
Assay Interference by Chemical Reactivity - PubMed. (2015, September 18). Retrieved from [Link]
improving chromatographic resolution of Iso-isariin B from other isariin isomers
Technical Support Center: Chromatographic Resolution of Isariin Isomers Welcome to the technical support center for the chromatographic resolution of isariin isomers. This guide is designed for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Chromatographic Resolution of Isariin Isomers
Welcome to the technical support center for the chromatographic resolution of isariin isomers. This guide is designed for researchers, scientists, and drug development professionals who are working on the challenging task of separating Iso-isariin B from other structurally similar isariin isomers. As these cyclic depsipeptides often co-elute, achieving baseline resolution is critical for accurate quantification and downstream applications. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
This section addresses specific issues you may encounter during your method development and offers systematic approaches to resolving them.
Q1: Why am I observing poor peak resolution between Iso-isariin B and other isariin isomers?
A1: Poor resolution between isariin isomers is a common challenge stemming from their structural similarities. The resolution in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). To improve the separation, we must systematically optimize these parameters.
Initial Steps to Diagnose the Problem:
Assess Peak Shape: First, evaluate the peak shape of your analytes. Tailing or fronting peaks can significantly reduce resolution. If peak shape is poor, address this before adjusting other parameters.
Review Your Current Method: Carefully document your current analytical conditions, including column chemistry, mobile phase composition, flow rate, and temperature.
Strategies for Improving Resolution:
Enhance Column Efficiency (N):
Decrease Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency and can lead to sharper peaks and better resolution. However, this will also increase backpressure[1].
Increase Column Length: A longer column provides more theoretical plates, which can improve separation, but at the cost of longer run times and increased solvent consumption[2].
Optimize Flow Rate: The van Deemter equation describes the relationship between linear velocity (related to flow rate) and plate height. Operating at the optimal flow rate will maximize efficiency[1].
Increase Selectivity (α): This is often the most impactful parameter for separating closely related isomers.
Change Stationary Phase: The choice of stationary phase is critical. For cyclic peptides like isariins, consider columns with different selectivities. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions compared to standard C18 columns, potentially improving separation of aromatic-containing isomers[3].
Modify Mobile Phase Composition:
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a stronger dipole. This can change the interaction between the analytes and the stationary phase[4].
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention and selectivity. For isariins, which may have ionizable functional groups, careful control of pH is essential[4][5].
Adjust Temperature: Temperature affects the thermodynamics of the separation process and can alter selectivity. It's recommended to screen a range of temperatures (e.g., 25°C to 60°C) to find the optimal condition[4][6].
Optimize Retention Factor (k):
The retention factor should ideally be between 2 and 10 for good resolution. If your peaks are eluting too early (k < 2), you can increase the retention by decreasing the organic solvent percentage in your mobile phase. If they are eluting too late (k > 10), increase the organic solvent percentage.
Q2: My Iso-isariin B peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[7] Tailing can compromise resolution and the accuracy of integration.
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Solution(s)
Secondary Silanol Interactions
Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing peak tailing.[7][8]
- Use a Low-pH Mobile Phase: Operating at a pH of around 2.5-3.0 will protonate the silanol groups, minimizing these secondary interactions[8]. - Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites.[8] - Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[7]
Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]
- Reduce Injection Volume or Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.[9][10]
Column Bed Deformation
A void at the head of the column or channeling in the packing material can cause peak tailing.[9]
- Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. - Replace the Column: If a void is suspected, replacing the column is the most effective solution.[9]
Mismatch Between Sample Solvent and Mobile Phase
If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[1]
- Dissolve the Sample in the Initial Mobile Phase: Whenever possible, prepare your sample in the starting mobile phase of your gradient.[11]
Frequently Asked Questions (FAQs)
Q: What are the most effective chromatographic techniques for separating chiral isomers like isariins?
A: For chiral separations, where you are trying to resolve enantiomers or diastereomers, specialized techniques are often required.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common approach and involves using a chiral stationary phase (CSP).[12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating a broad range of chiral compounds.[13] The selection of the appropriate chiral column is often a matter of empirical screening.[14]
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral separations.[15][16] It often provides faster separations and uses environmentally friendly carbon dioxide as the main mobile phase.[15][16] SFC can be particularly effective for separating isomers.[15]
Indirect Methods: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral column.[12][17]
Q: How can I systematically develop a robust HPLC method for separating Iso-isariin B from its isomers?
A: A systematic approach to method development will save time and lead to a more robust method.
Workflow for HPLC Method Development:
A systematic workflow for HPLC method development.
Step-by-Step Protocol:
Define Your Goals: Clearly define what you need to achieve (e.g., a resolution of >1.5 between all peaks, a run time of less than 15 minutes).
Characterize Your Analytes: Understand the physicochemical properties of the isariin isomers. This will help in selecting the initial conditions.
Initial Screening:
Columns: Screen a few columns with different selectivities (e.g., C18, Phenyl-Hexyl, Biphenyl).
Mobile Phases: Screen different organic modifiers (acetonitrile and methanol) and a range of pH values.
Optimization:
Once you have identified promising initial conditions, perform a more detailed optimization. Design of Experiments (DoE) software can be very helpful at this stage to efficiently explore the parameter space.
Fine-tune the gradient profile to achieve the desired separation.
Final Refinements: Optimize the column temperature and flow rate to further improve resolution and efficiency.
Validation: Once the method is developed, it should be validated to ensure it is robust and reproducible.
References
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders. (2023, December 29).
How to fix peak shape in hplc? - ResearchGate. (2023, March 9).
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography (TN-2038) - Phenomenex. (2022, May 20).
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
Peak Tailing in HPLC - Element Lab Solutions.
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
Enantiomeric separation of new phytoalexin analogs with cyclofructan chiral stationary phases in normal-phase mode - PubMed. (2016, October 15).
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022, May 20).
Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. (2021, August 16).
Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography— Mass Spectrometry - Semantic Scholar. (2014, March 22).
Factors Affecting Resolution in HPLC - Sigma-Aldrich.
Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - MDPI. (2019, November 4).
(PDF) The Key to Accurate Analysis- Chromatographic Resolution - ResearchGate. (2023, November 20).
separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated.
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - Molnar Institute. (2017, March 16).
Isomer separation by CPC chromatography - Rotachrom. (2025, November 10).
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19).
Development & Optimization of HPLC Method Course Outline - ResearchGate.
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ASPIRIN.
Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids - MDPI. (2018, July 27).
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography - MDPI. (2023, January 24).
Preparation of (+)-trans-isoalliin and its isomers by chemical synthesis and RP-HPLC resolution - PubMed. (2014, September 15).
(PDF) Preparation of (+)-Trans-Isoalliin and Its Isomers by Chemical Synthesis and RP-HPLC Resolution - ResearchGate. (2015, October 26).
How to separate isomers by Normal phase HPLC? - ResearchGate. (2019, August 7).
Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19).
How to separate the stereoisomers compond in reaction mixture? - ResearchGate. (2024, July 23).
Factors Affecting Resolution in HPLC - Merck Millipore.
Chiral Separation Techniques - chemistlibrary.
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
Exploring Liquid Chromatography Method Development Strategies: Enhancing Analytical Performance in Pharmaceutical Applications - Chalmers ODR. (2024, October 9).
Iso-isariin B vs isaridin E insecticidal efficacy comparison
Title: Iso-isariin B vs. Isaridin E: A Comparative Guide on Cyclodepsipeptide Insecticidal Efficacy Introduction As a Senior Application Scientist specializing in natural product drug discovery and agrochemicals, I frequ...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Iso-isariin B vs. Isaridin E: A Comparative Guide on Cyclodepsipeptide Insecticidal Efficacy
Introduction
As a Senior Application Scientist specializing in natural product drug discovery and agrochemicals, I frequently evaluate secondary metabolites derived from entomopathogenic fungi. Beauveria felina (also classified as Amphichorda felina) is a prolific producer of cyclodepsipeptides—a class of cyclic compounds containing both amino and hydroxy acids linked by amide and ester bonds. Among these, Iso-isariin B and Isaridin E have garnered significant attention. However, their biological profiles diverge drastically. This guide provides an objective, data-driven comparison of their insecticidal efficacies, structural mechanisms, and experimental isolation protocols to assist researchers in prioritizing lead compounds for bio-insecticide development.
Structural Chemistry and Mechanism of Action
The insecticidal potency of cyclodepsipeptides is heavily dictated by their conformational rigidity and lipophilicity, which govern cuticular penetration and target-site binding in insects.
Iso-isariin B : This is a novel cyclic hexadepsipeptide characterized by a unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety. This branched aliphatic chain significantly enhances its lipophilicity, facilitating rapid penetration through the waxy epicuticle of pest insects.
Isaridin E : Features a type-VI turn with a cis HyLeu1-Pro2 amide bond, stabilized by two potent intramolecular hydrogen bonds. While structurally stable, its specific conformational state makes it less optimized for insecticidal targets compared to Iso-isariin B.
Workflow for the bioassay-guided isolation and efficacy evaluation of B. felina metabolites.
Comparative Insecticidal Efficacy
To objectively evaluate these compounds, contact toxicity bioassays were performed against severe agricultural pests: the grain weevil (Sitophilus spp.) and the cowpea weevil (Callosobruchus maculatus).
Scientific Analysis: Iso-isariin B exhibits a remarkable LD50 of 10 μg/mL against Sitophilus spp., making it 30 times more potent than Isaridin E. The stark contrast in efficacy suggests that the HMA moiety in Iso-isariin B acts as a critical virulence factor, whereas Isaridin E lacks the necessary structural features for high-affinity binding to insect neuroreceptors.
Pleiotropic Pharmacological Profiles (The Case for Isaridin E)
While Isaridin E demonstrates weak insecticidal activity, recent pharmacological screenings reveal it is a highly potent therapeutic candidate for human vascular and hematological disorders.
Antithrombotic Activity : Isaridin E concentration-dependently inhibits ADP-induced platelet aggregation by downregulating the PI3K/Akt signaling pathway, reducing thrombosis without increasing bleeding risk[1].
Anti-inflammatory Activity : It ameliorates vascular endothelial inflammation by suppressing the TLR4/NF-κB signaling axis, significantly reducing monocyte adhesion and pro-inflammatory cytokine expression[2].
Pharmacological signaling pathways modulated by Isaridin E in human endothelial and platelet cells.
Experimental Protocols: Isolation and Bioassay
The following protocols are designed as self-validating systems. We prioritize mild extraction conditions to prevent the hydrolysis of delicate depsipeptide ester bonds, and we utilize a contact bioassay to specifically exploit the lipophilic nature of these compounds.
Protocol A: Extraction and Isolation of Cyclodepsipeptides
Fungal Cultivation : Culture Beauveria felina on solid rice media for 21 days at 25°C to induce the formation of synnemata, the morphological structures associated with peak secondary metabolite production.
Solvent Extraction : Extract the lyophilized mycelia using Ethyl Acetate (EtOAc) at room temperature. Causality: EtOAc is moderately polar, perfectly suited for extracting lipophilic cyclodepsipeptides while leaving behind highly polar, unwanted primary metabolites (e.g., sugars). Room temperature prevents thermal degradation of the ester bonds.
Fractionation : Subject the crude extract to silica gel column chromatography, eluting with a step gradient of Hexane/EtOAc.
Purification : Purify the peptide-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column (Eluent: Acetonitrile/Water). Monitor absorbance at 340 nm to isolate pure Iso-isariin B and Isaridin E.
Preparation of Test Arenas : Coat the inner surfaces of glass scintillation vials with varying concentrations of the purified compounds dissolved in acetone (e.g., 1, 10, 50, 100, 300 μg/mL).
Solvent Evaporation : Allow the acetone to completely evaporate inside a fume hood for 2 hours. Causality: Complete evaporation ensures that insect mortality is strictly due to contact with the dry compound residue, not solvent toxicity.
Insect Introduction : Introduce 20 adult Sitophilus spp. into each vial. Include a negative control vial treated only with pure acetone.
Incubation and Scoring : Incubate the vials at 25°C and 70% relative humidity. Record mortality after 5 days. Self-Validation: The assay is only considered valid if control mortality remains below 5%. Calculate the LD50 using Probit analysis.
Conclusion
For agrochemical development, Iso-isariin B is the clear frontrunner as a potent bio-insecticide against crop-infesting pests. Conversely, researchers in human drug development should pivot Isaridin E towards preclinical trials for cardiovascular and inflammatory diseases, given its potent off-target pharmacological effects.
References
Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products (ACS Publications).
Antiplatelet and Antithrombotic Effects of Isaridin E Isolated from the Marine-Derived Fungus via Downregulating the PI3K/Akt Signaling Pathway. Marine Drugs (PubMed). 1
The Marine Compound Isaridin E Ameliorates Lipopolysaccharide-Induced Vascular Endothelial Inflammation via the Downregulation of the TLR4/NF-κB Signaling Pathway. MDPI. 2
A Comprehensive Guide to the Comparative Evaluation of Iso-isariin B, a Novel Cyclodepsipeptide, Against Standard Commercial Antifungal Agents
Introduction The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates a continuous search for novel therapeutic agents. Natural products, with their vas...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates a continuous search for novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for new antifungal leads. Iso-isariin B, a cyclodepsipeptide metabolite isolated from the entomopathogenic fungus Beauveria felina, has garnered interest for its documented insecticidal properties. While its direct antifungal activity against human and animal pathogens remains largely unexplored, the broader class of cyclodepsipeptides is known for a wide array of bioactivities, including potent antifungal effects. This guide presents a comprehensive framework for the systematic evaluation of Iso-isariin B's antifungal potential in comparison to established commercial antifungal agents: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This document is intended for researchers, scientists, and drug development professionals, providing a robust experimental blueprint to ascertain the viability of Iso-isariin B as a potential next-generation antifungal agent.
Mechanisms of Action: Established and Hypothesized
A thorough understanding of the mechanisms of action is fundamental to interpreting comparative efficacy data.
Standard Commercial Antifungal Agents
Fluconazole (Azole): Fluconazole selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is a critical component in the ergosterol biosynthesis pathway, essential for the integrity and function of the fungal cell membrane.[1] Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, resulting in the arrest of fungal growth.[1]
Amphotericin B (Polyene): Amphotericin B's primary mechanism involves binding to ergosterol, a key component of the fungal cell membrane.[3] This binding leads to the formation of transmembrane channels or pores, which disrupt the membrane's integrity.[3] This results in the leakage of essential intracellular ions and small molecules, ultimately leading to fungal cell death.[3]
Caspofungin (Echinocandin): Caspofungin acts on the fungal cell wall by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component.[4] This disruption of cell wall synthesis compromises the structural integrity of the fungal cell, leading to osmotic instability and cell lysis.[4]
Hypothesized Mechanism of Action for Iso-isariin B
Given the limited direct research on Iso-isariin B's antifungal action, its mechanism can be hypothesized based on related cyclodepsipeptides. Some cyclodepsipeptides have been shown to inhibit fungal cell wall biosynthesis.[5] Another study on a related compound, isaridin K from Beauveria felina, suggested that it damages the cell membrane of the plant pathogen Geotrichum citri-aurantii.[6] Therefore, it is plausible that Iso-isariin B may exert its antifungal effect by targeting either the fungal cell wall or the cell membrane, leading to a loss of structural integrity and viability.
Caption: Mechanisms of Action of Antifungal Agents.
Proposed Experimental Framework for Comparative Analysis
To rigorously assess the antifungal potential of Iso-isariin B, a series of standardized in vitro experiments are proposed.
Antifungal Susceptibility Testing
The cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Iso-isariin B against a panel of clinically relevant fungal pathogens.
Proposed Test Organisms:
Candida albicans (ATCC 90028 and clinical isolates)
Candida glabrata (ATCC 90030 and clinical isolates)
Aspergillus fumigatus (ATCC 204305 and clinical isolates)
Methodology:
The broth microdilution method should be employed as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.[7][8] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.DEF 7.3.2 also provides a standardized protocol.[9]
Detailed Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27-A3)
Inoculum Preparation:
From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several well-isolated colonies.
Suspend the colonies in sterile saline.
Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
Antifungal Agent Preparation:
Prepare a stock solution of Iso-isariin B and the standard antifungal agents in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
Incubation:
Inoculate each well with the prepared fungal suspension.
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
Incubate the plates at 35°C for 24-48 hours.
MIC Determination:
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for polyenes and echinocandins) compared to the growth control.
Detailed Protocol: MFC Assay
Subculturing:
Following MIC determination, take a 100 µL aliquot from each well that shows no visible growth.
Spread the aliquot onto an SDA plate.
Incubation:
Incubate the plates at 35°C for 24-48 hours.
MFC Determination:
The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Caption: Experimental Workflow for MIC and MFC Determination.
Data Presentation:
Antifungal Agent
Candida albicans (ATCC 90028)
Candida glabrata (ATCC 90030)
Aspergillus fumigatus (ATCC 204305)
MIC (µg/mL)
MFC (µg/mL)
MIC (µg/mL)
Iso-isariin B
Experimental
Experimental
Experimental
Fluconazole
0.25 - 2
>64
8 - 64
Amphotericin B
0.25 - 1
0.5 - 2
0.5 - 2
Caspofungin
0.03 - 0.25
0.06 - 0.5
0.03 - 0.25
Note: The values for standard agents are typical ranges reported in the literature and may vary.[10][11][12][13][14][15][16][17][18]
Time-Kill Kinetic Assays
To understand the pharmacodynamics of Iso-isariin B, time-kill assays are essential to determine whether its activity is fungistatic or fungicidal and the rate at which it exerts its effect.[19]
Methodology:
This assay involves exposing a standardized fungal inoculum to various concentrations of the antifungal agent (typically at MIC, 2x MIC, and 4x MIC) and quantifying the viable cells at different time points.[20][21]
Detailed Protocol: Time-Kill Assay
Inoculum and Antifungal Preparation:
Prepare a standardized fungal suspension as described for the MIC assay.
Prepare tubes with RPMI 1640 medium containing the desired concentrations of Iso-isariin B and the standard agents.
Incubation and Sampling:
Inoculate the tubes with the fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
Incubate the tubes at 35°C with agitation.
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.
Viable Cell Counting:
Perform serial ten-fold dilutions of each aliquot in sterile saline.
Plate 100 µL of appropriate dilutions onto SDA plates.
Incubate the plates at 35°C for 24-48 hours.
Data Analysis:
Count the colonies and calculate the CFU/mL for each time point.
Plot the log₁₀ CFU/mL against time to generate time-kill curves.
Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Caption: Experimental Workflow for Time-Kill Kinetic Assay.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of Iso-isariin B against standard-of-care antifungal agents. While direct comparative data is currently lacking, the chemical nature of Iso-isariin B and the known bioactivities of related cyclodepsipeptides provide a strong rationale for its investigation as a potential novel antifungal. The proposed experimental plan, grounded in established CLSI and EUCAST methodologies, will generate the necessary data to ascertain its spectrum of activity, potency, and pharmacodynamics. The successful execution of these studies will be a critical step in determining the potential of Iso-isariin B to address the urgent need for new and effective antifungal therapies.
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Jiang, Z., et al. (2023). Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina. Journal of Agricultural and Food Chemistry, 71(25), 9782–9795. [Link]
Patsnap. (2024). What is the mechanism of Caspofungin Acetate? Synapse. [Link]
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Yücesoy, M., & Marol, S. (2011). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries, 5(01), 033-038. [Link]
ACS Publications. (2024). Formulation Strategies to Overcome Amphotericin B Induced Toxicity. Molecular Pharmaceutics. [Link]
Rangel, M., et al. (2018). Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. Molecules, 23(1), 167. [Link]
Valero, C., et al. (2020). Signaling Pathways Governing the Caspofungin Paradoxical Effect in Aspergillus fumigatus. mBio, 11(4), e00816-20. [Link]
Pfaller, M. A., et al. (2009). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution. Journal of Clinical Microbiology, 47(7), 2140–2146. [Link]
Heredia, D. J., et al. (2021). Transcriptional regulation of the caspofungin-induced cell wall damage response in Candida albicans. PLoS Pathogens, 17(3), e1009371. [Link]
Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? [Link]
Patsnap. (2024). What is the mechanism of Amphotericin B? Synapse. [Link]
dos Santos, J. C., et al. (2024). Rise and fall of Caspofungin: the current status of Caspofungin as a treatment for Cryptococcus neoformans infection. Journal of Fungi, 10(3), 223. [Link]
Pfaller, M. A., et al. (2008). In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance. Journal of Clinical Microbiology, 46(1), 150–156. [Link]
Medeiros, R., et al. (2011). Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains. Revista da Sociedade Brasileira de Medicina Tropical, 44(2), 247-249. [Link]
Arikan, S., et al. (2002). New Methods To Assess Susceptibilities of Aspergillus Isolates to Caspofungin. Journal of Clinical Microbiology, 40(9), 3218–3224. [Link]
Baddley, J. W., et al. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]
Park, B. J., et al. (2006). Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome. Antimicrobial Agents and Chemotherapy, 50(4), 1287–1292. [Link]
Klepser, M. E., et al. (1997). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 41(9), 1907–1912. [Link]
Espinel-Ingroff, A., et al. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B and Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). Antimicrobial Agents and Chemotherapy, 55(12), 5510–5515. [Link]
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Witeska, M., et al. (2012). Minimal inhibitory concentration (MIC) of caspofungin and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation. Mikologia Lekarska, 19(2), 61-67. [Link]
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
Furlletti, V. F., et al. (2010). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Revista do Instituto de Medicina Tropical de São Paulo, 52(6), 323-329. [Link]
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de Souza, L. L., et al. (2007). Antifungal susceptibility evaluation of Candida albicans isolated from buccal lesions of hiv-positive and HIV-negative. Acta Odontologica Latinoamericana, 20(2), 85-90. [Link]
Pfaller, M. A., et al. (2013). Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? Antimicrobial Agents and Chemotherapy, 57(12), 5940–5946. [Link]
Laverdiere, M., et al. (2002). Caspofungin Resistance in Candida albicans: Correlating Clinical Outcome with Laboratory Susceptibility Testing of Three Isogenic Isolates Serially Obtained from a Patient with Progressive Candida Esophagitis. Antimicrobial Agents and Chemotherapy, 46(11), 3607–3613. [Link]
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Lestner, J., et al. (2010). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 54(12), 5032–5038. [Link]
Pfaller, M. A., et al. (2008). Correlation of MIC with Outcome for Candida Species Tested against Caspofungin, Anidulafungin, and Micafungin: Analysis and Proposal for Interpretive MIC Breakpoints. Antimicrobial Agents and Chemotherapy, 52(9), 3298–3309. [Link]
Thompson, G. R., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Clinical Infectious Diseases, 73(10), 1956-1962. [Link]
Babiker, Z. O. E., et al. (2025). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 11(7), 543. [Link]
Al-Hatmi, A. M. S., et al. (2021). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(4), e02144-20. [Link]
da Silva, A. C., et al. (2020). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Critical Reviews in Microbiology, 46(6), 682-696. [Link]
ANSI Webstore. (n.d.). CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. [Link]
Gil-Alonso, S., et al. (2015). Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples. Antimicrobial Agents and Chemotherapy, 59(10), 6148–6153. [Link]
Alexander, B. D., et al. (2013). In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network. Antimicrobial Agents and Chemotherapy, 57(4), 1656–1660. [Link]
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
Al-khazraji, A. A., et al. (2020). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Medical Mycology, 58(7), 967-974. [Link]
Arendrup, M. C., et al. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. Journal of Fungi, 8(2), 133. [Link]
structural comparison of Iso-isariin B and cyclocarboxyphenate analogues
An authoritative structural and functional comparison of Iso-isariin B and its related cyclodepsipeptide (often commercially classified as cyclocarboxyphenate) analogues reveals critical insights into the chemical ecolog...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative structural and functional comparison of Iso-isariin B and its related cyclodepsipeptide (often commercially classified as cyclocarboxyphenate) analogues reveals critical insights into the chemical ecology of entomopathogenic and guanophilic fungi. These cyclic peptides are of immense interest in modern drug development and agrochemistry due to their potent insecticidal and antifungal properties.
As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationships (SAR), mechanistic pathways, and the rigorous analytical protocols required to isolate and validate these complex macromolecules.
Structural Biology & Chemical Architecture
Iso-isariin B is a cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina [1] and recently identified via genomics-driven discovery in the guanophilic fungus Amphichorda guana [2]. It belongs to a broader class of non-ribosomal peptides (NRPs) frequently referred to in commercial libraries as cyclocarboxyphenate analogues [3].
The defining structural feature of the isariin and isaridin families is the presence of alternating amino acids and a single hydroxy acid, which cyclize via macrolactonization to form a depsipeptide ring.
The Iso-isariin B Advantage:
Unlike standard isariins that feature straight-chain aliphatic hydroxy acids, Iso-isariin B is characterized by a unique branched 3-hydroxy-4-methyloctanoic acid (HMA) moiety. The sequence follows the modular assembly: cyclo(HMA-Gly-L-Val-D-Leu-L-Ala-L-Val). The branched lipophilic tail of the HMA moiety significantly increases the molecule's hydrophobicity, enhancing its ability to partition into the lipid bilayers of target insect and fungal cells.
Figure 1: Biosynthetic modular assembly and cyclization logic of Iso-isariin B.
Performance Comparison: Iso-isariin B vs. Analogues
To evaluate the translational potential of these compounds, we must objectively compare their bioactivity profiles. The incorporation of specific D-amino acids (e.g., D-Leucine) and non-proteinogenic hydroxy acids dictates the three-dimensional conformation (often a type-VI turn), directly correlating to their efficacy as virulence factors.
Table 1: Quantitative Bioactivity of Cyclodepsipeptide Analogues
Compound
Primary Source Organism
Target Organism / Assay
Efficacy (MIC / LD₅₀)
Mechanistic Notes
Iso-isariin B
Beauveria felina, Amphichorda guana
Sitophilus spp. (Pest insect)
LD₅₀ = 10 μg/mL
Branched HMA moiety enhances membrane penetration; acts as a primary virulence factor.
Features a highly rigid cis-conformation HyLeu1-Pro2 amide bond.
Beauvericin (Ref)
Beauveria bassiana
HepG2 cells / Insects
IC₅₀ = 2.4–14.5 μM
Well-documented classic ionophore; forms cation-selective channels.
Mechanistic Insights: Causality of Cytotoxicity
The biological activity of Iso-isariin B and its analogues is not merely a function of target-receptor binding, but rather a biophysical disruption of the cell membrane.
Because the depsipeptide ring presents its hydrophobic side chains outward while sequestering polar carbonyl groups inward, the molecule acts as a highly efficient ionophore . Upon partitioning into the fungal or insect cell membrane, these molecules either form transmembrane pores or act as mobile ion carriers. This facilitates the unregulated efflux of intracellular K⁺ and influx of Ca²⁺, destroying the electrochemical gradient. The resulting osmotic imbalance halts ATP synthesis and triggers rapid cell death.
Figure 2: Biophysical mechanism of action for cyclodepsipeptide-induced cytotoxicity.
Experimental Protocols & Workflows
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the isolation, structural elucidation, and bio-evaluation of Iso-isariin B and its analogues.
Protocol A: Absolute Configuration via Marfey’s Method
Mass spectrometry can sequence the peptide but cannot distinguish between D- and L-enantiomers. Marfey's method relies on derivatizing the hydrolyzed amino acids with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). The bulky, electron-withdrawing dinitrophenyl group reacts with the primary amines, converting enantiomers into diastereomers with distinct hydrophobicities that can be resolved via standard reverse-phase HPLC.
Hydrolysis: Dissolve 3.0 mg of purified Iso-isariin B in 1 mL of 6 N HCl. Heat in a sealed ampoule at 110 °C for 24 hours to completely cleave the robust amide and ester bonds.
Evaporation: Remove the solvent under reduced pressure to yield the free amino acid mixture.
Derivatization: Resuspend the hydrolysate in 100 μL of H₂O. Add 200 μL of 1% FDAA in acetone and 40 μL of 1.0 M NaHCO₃ (to maintain alkaline conditions necessary for nucleophilic aromatic substitution).
Incubation: Heat the mixture at 50 °C for 90 minutes.
Neutralization & Analysis: Cool to room temperature, neutralize with 1 N HCl to stop the reaction, and analyze via LC-MS against FDAA-derivatized D- and L- amino acid standards.
To objectively measure the MIC of Iso-isariin B against Botrytis cinerea, we utilize a broth microdilution assay supplemented with resazurin. Resazurin acts as a metabolic indicator; living cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, eliminating the subjectivity of visual turbidity reads.
Inoculum Preparation: Harvest B. cinerea conidia from a 7-day-old potato dextrose agar (PDA) plate. Suspend in RPMI 1640 broth and adjust to a final concentration of
1×104
to
5×104
CFU/mL using a hemocytometer.
Compound Dilution: Prepare serial two-fold dilutions of Iso-isariin B (from 128 μg/mL down to 0.5 μg/mL) in a 96-well microtiter plate. Include a carbendazim positive control and a 1% DMSO vehicle control.
Incubation: Add the conidial suspension to each well. Incubate at 25 °C for 48 hours.
Validation Step: Add 20 μL of 0.01% resazurin solution to each well and incubate for an additional 4 hours.
Readout: The MIC is defined as the lowest concentration where the well remains strictly blue (no metabolic reduction to pink), confirming complete inhibition of fungal growth.
References
Langenfeld, A., et al. (2011). "Insecticidal cyclodepsipeptides from Beauveria felina." Journal of Natural Products, 74(4), 825-830. Available at:[Link]
Liang, M., et al. (2021). "Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana." Organic & Biomolecular Chemistry, 19(9), 1960-1964. Available at:[Link]
Comparative
Validation of Iso-isariin B LD50 Values in Agricultural Pests: A Comparative Efficacy Guide
Introduction: The Need for High-Affinity Biopesticides The agricultural sector faces an escalating crisis of pesticide resistance, necessitating the development of novel, highly specific bio-insecticides. Entomopathogeni...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Need for High-Affinity Biopesticides
The agricultural sector faces an escalating crisis of pesticide resistance, necessitating the development of novel, highly specific bio-insecticides. Entomopathogenic fungi, particularly Beauveria felina (also classified as Amphichorda felina), have emerged as prolific sources of bioactive secondary metabolites 1[1]. Among these, cyclodepsipeptides synthesized via nonribosomal peptide synthetases (NRPS) exhibit profound insecticidal properties.
This guide provides a rigorous comparative analysis of Iso-isariin B (C₃₀H₅₃N₅O₇), a novel hexadepsipeptide, against alternative biopesticides. As drug development professionals and agricultural scientists look to transition from traditional chemicals to biologically derived alternatives, understanding the structural causality and self-validating experimental protocols required to accurately determine Lethal Dose 50 (LD50) values is critical.
Structural Causality and Mechanistic Superiority
Unlike traditional isariins which possess straight-chain aliphatic acid moieties, Iso-isariin B is structurally distinguished by a unique 3-hydroxy-4-methyloctanoic acid (HMA) branched moiety2[2]. This specific branching significantly enhances the molecule's lipophilicity and target affinity within the insect cuticle and cellular membranes.
When compared to Isaridin E—another cyclodepsipeptide isolated from the same fungal strain—Iso-isariin B demonstrates a dramatically lower LD50, indicating superior potency2[2]. The structural divergence directly dictates the pharmacokinetic penetration rate during surface contact exposure, explaining the differential mortality rates observed in seed-infesting pests.
Biosynthetic origin and target affinity of Iso-isariin B vs. Isaridin E.
Comparative Efficacy Data
To contextualize the performance of Iso-isariin B, we must benchmark its LD50 against structurally related metabolites and evaluate its off-target toxicity profile. The data below synthesizes findings from standardized contact toxicity assays.
Compound
Target Organism
Pest Type / Role
LD50 Value
Efficacy Profile
Iso-isariin B
Sitophilus spp.
Seed/Crop Weevil
10 μg/mL
High-affinity virulence factor
Isaridin E
Sitophilus spp.
Seed/Crop Weevil
300 μg/mL
Moderate insecticidal activity
Isaridin E
Callosobruchus maculatus
Cowpea Weevil
220 μg/mL
Moderate insecticidal activity
Iso-isariin D
Artemia salina
Brine Shrimp (Non-target)
26.58 μM
Low environmental toxicity
Data Synthesis: Iso-isariin B is 30 times more potent than Isaridin E against Sitophilus spp.2[2], establishing it as a highly promising lead compound for agricultural formulation. Furthermore, comparative toxicity assays against Artemia salina demonstrate that related isariins possess relatively low toxicity in non-target aquatic models3[3].
Self-Validating Protocol for LD50 Determination
A robust LD50 validation requires a self-validating system where internal controls continuously verify the integrity of the assay. The following protocol outlines the causal reasoning behind each methodological step.
Self-validating experimental workflow for determining contact toxicity LD50.
Step-by-Step Methodology:
1. Compound Verification and Purity Assessment (HPLC-MS/MS)
Procedure: Prior to bioassays, dissolve Iso-isariin B in analytical-grade methanol. Run the sample through an HPLC coupled with tandem mass spectrometry (MS/MS).
Causality: Impurities or degradation products can artificially inflate or deflate apparent toxicity. Confirming the molecular weight (595.8 g/mol ) and the presence of the HMA moiety ensures that the observed LD50 is exclusively attributable to Iso-isariin B.
2. Insect Rearing and Cohort Standardization
Procedure: Culture Sitophilus spp. on whole wheat grain at 25±1°C and 65±5% relative humidity in total darkness. Select unsexed adults aged 7–14 days post-emergence for the assay.
Causality: Age and physiological state drastically affect metabolic resistance. Standardizing the cohort minimizes biological variance, ensuring that the dose-response curve reflects chemical efficacy rather than population heterogeneity.
3. Surface Contact Toxicity Bioassay
Procedure: Prepare serial dilutions of Iso-isariin B (e.g., 1, 5, 10, 20, 50 μg/mL) in a volatile solvent (acetone). Apply 1 mL of each concentration to the inner surface of glass Petri dishes and allow the solvent to evaporate completely, leaving a uniform chemical film. Introduce 20 adult insects per dish.
Self-Validation: Include a negative control (solvent only) to rule out handling/solvent mortality, and a positive control (e.g., a commercial pyrethroid) to confirm insect susceptibility.
Causality: The surface contact method accurately mimics field application scenarios where pests encounter pesticide residues on crop surfaces. A 5-day exposure period is utilized because cyclodepsipeptides often exhibit delayed, progressive toxicity as they disrupt cellular ion channels over time.
4. Data Analysis and Probit Regression
Procedure: Record mortality at 24-hour intervals up to 120 hours (5 days). Correct treatment mortality using Abbott’s formula if control mortality exceeds 5% (discard the assay entirely if control mortality >10%). Calculate the LD50 using Probit analysis.
Causality: Biological responses to toxins are non-linear. Probit regression linearizes the sigmoidal dose-response curve, allowing for the precise statistical interpolation of the 10 μg/mL LD50 value and the generation of 95% confidence intervals.
Field-Proven Insights for Drug Development
For drug development professionals translating these findings into agricultural products, the extreme potency of Iso-isariin B presents unique formulation opportunities. Because the compound is highly lipophilic, it is best formulated as an emulsifiable concentrate (EC) or encapsulated within liposomes to protect the peptide bonds from environmental UV degradation. Its high target affinity for agricultural pests combined with a low toxicity profile in aquatic models makes it a prime candidate for next-generation, ecologically conscious biopesticides.
References
Title: Insecticidal Cyclodepsipeptides from Beauveria felina
Source: Journal of Natural Products (ACS Publications)
URL: [Link]
Title: Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus
Source: Marine Drugs (MDPI)
URL: [Link]
Title: Secondary metabolites from Hypocrealean entomopathogenic fungi: Novel bioactive compounds
Source: Natural Product Reports (Royal Society of Chemistry)
URL: [Link]
benchmarking Iso-isariin B toxicity against Callosobruchus maculatus
Benchmarking Iso-isariin B Toxicity Against Callosobruchus maculatus: A Comprehensive Comparison Guide Executive Overview The cowpea weevil (Callosobruchus maculatus) is a primary destructive pest of stored legumes globa...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Iso-isariin B Toxicity Against Callosobruchus maculatus: A Comprehensive Comparison Guide
Executive Overview
The cowpea weevil (Callosobruchus maculatus) is a primary destructive pest of stored legumes globally. Decades of reliance on synthetic organophosphates and pyrethroids have driven widespread genetic resistance in C. maculatus populations, necessitating the discovery of novel, biorational insecticidal compounds[1][2].
Iso-isariin B, a novel cyclic hexadepsipeptide isolated from the entomopathogenic fungus Beauveria felina, has recently emerged as a high-potential candidate for biopesticide development[3][4]. Characterized by an unprecedented 3-hydroxy-4-methyloctanoic acid (HMA) moiety, Iso-isariin B demonstrates potent insecticidal properties, exhibiting a remarkable LD50 of 10 μg/mL against related stored-grain pests like Sitophilus spp.[3]. This guide provides drug development professionals and agricultural scientists with a rigorous framework for benchmarking Iso-isariin B against established commercial alternatives.
Mechanistic Profiling of Iso-isariin B
Unlike conventional neurotoxins that target acetylcholinesterase (AChE) or voltage-gated sodium channels, cyclodepsipeptides like Iso-isariin B operate through the disruption of cellular homeostasis. The lipophilic nature of the HMA moiety facilitates rapid cuticular penetration, allowing the peptide to embed within insect cell membranes. This leads to the formation of unregulated ion pores, disrupting calcium and potassium fluxes, which ultimately triggers neuromuscular paralysis and metabolic exhaustion[3][5].
Proposed cellular toxicity pathway of Iso-isariin B in C. maculatus.
Benchmarking Against Standard Alternatives
To objectively evaluate Iso-isariin B, it must be benchmarked against both biological and synthetic standards currently utilized in C. maculatus management. While Iso-isariin B shows extreme potency against Sitophilus, baseline data for its structural analogs (e.g., Isaridin E) suggest an LD50 range of 220–300 μg/mL against C. maculatus[3].
Table 1: Comparative Efficacy and Mode of Action Profile
To generate reliable, publication-quality data, the following step-by-step methodology establishes a self-validating system for testing Iso-isariin B toxicity. Every variable is controlled to ensure that observed mortality is causally linked only to the test compound.
Standardized experimental workflow for evaluating contact toxicity against C. maculatus.
Step-by-Step Methodology:
Insect Rearing and Standardization:
Maintain C. maculatus colonies on untreated cowpea seeds (Vigna unguiculata) in glass jars maintained at 29 ± 2 °C, 65 ± 5% relative humidity, and a 12:12 h photoperiod[1].
Causality Check: Standardizing environmental conditions prevents temperature-induced physiological stress. Use strictly 0–2-day-old unsexed adults to ensure uniform, age-related cuticular permeability and metabolic susceptibility[1][6].
Dose Preparation and Application:
Dissolve Iso-isariin B (Purity ≥95%) in a highly volatile, inert solvent (e.g., analytical-grade acetone) to create a stock solution. Prepare five serial dilutions spanning the expected LC10 to LC90 range (e.g., 10, 50, 100, 200, 400 μg/mL).
Apply 1 mL of each concentration to 20 g of cowpea seeds in 0.5 L glass jars. Manually agitate the jars for 5 minutes to ensure uniform coating.
Solvent Evaporation (Critical Step):
Allow the treated seeds to rest uncovered in a fume hood for 30–45 minutes until the solvent evaporates completely.
Causality Check: Incomplete evaporation will cause solvent-induced asphyxiation, artificially inflating mortality rates. A negative control (seeds treated with acetone only) is mandatory to validate this step.
Insect Introduction and Incubation:
Introduce 20 adult C. maculatus into each jar. Seal the jars with a fine porous cloth to permit ventilation while preventing escape[1][6].
Run parallel assays with a positive control (e.g., Malathion at 0.005 mg/6g) to benchmark relative potency[1].
Mortality Scoring and Statistical Validation:
Record mortality at 24, 48, and 72 hours. Insects are classified as dead if they fail to respond to repeated stimuli from a fine paintbrush[1][6].
Self-Validation System: Apply Abbott’s formula to correct for natural mortality. If the negative control mortality exceeds 10%, the entire assay must be discarded and repeated. Calculate LC50, LC90, and 95% confidence intervals using Probit analysis to linearize the sigmoidal dose-response data.
Strategic Insights for Drug Development
For application scientists, the value of Iso-isariin B lies not necessarily in outperforming the acute toxicity of synthetic neurotoxins like Malathion, but in its utility as a resistance-breaking compound. Because Iso-isariin B targets fundamental cellular homeostasis rather than highly mutable specific receptors (like AChE), the evolutionary barrier to resistance is significantly higher. Future formulation strategies should explore nano-emulsions or co-application with synergists (e.g., botanical essential oils) to enhance cuticular penetration and lower the effective LC50 against C. maculatus[2].
References
Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products (ACS Publications).[Link]
Evaluating the Toxicity of Synthetic Hydroxyapatite Nanoparticles (HAPNPs) against Pulse Beetle, Callosobruchus maculatus (Insecta: Coleoptera). National Institutes of Health (NIH / PMC).[Link]
Toxicity to, oviposition and population growth impairments of Callosobruchus maculatus exposed to clove and cinnamon essential oils. National Institutes of Health (NIH / PMC).[Link]
Botanical Insecticides Are a Non-Toxic Alternative to Conventional Pesticides in the Control of Insects and Pests. IntechOpen.[Link]
Acute, Sublethal, Antifeedant, and Synergistic Effects of Monoterpenoid Essential Oil Compounds on the Tobacco Cutworm, Spodoptera litura. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]
Nanoinsecticides and nanobotanicals as seed protectants against pulse beetle, Callosobruchus maculatus (Fabricius). ResearchGate.[Link]
cross-validation of Iso-isariin B purity using HPLC and NMR
Cross-Validation of Iso-isariin B Purity: A Comprehensive Guide Using HPLC and NMR Introduction Iso-isariin B is a bioactive cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of Iso-isariin B Purity: A Comprehensive Guide Using HPLC and NMR
Introduction
Iso-isariin B is a bioactive cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (also classified as Isaria felina or Amphichorda guana)[1][2]. Characterized by its unique 3-hydroxy-4-methyloctanoic acid (HMA) moiety, this compound exhibits potent insecticidal activity against Sitophilus spp. (LD50 of 10 μg/mL) and serves as a critical scaffold for antifungal agrochemical development[1][3].
In drug discovery and agrochemical development, the structural complexity of cyclodepsipeptides makes purity determination challenging. Relying solely on one analytical technique introduces blind spots—such as non-chromophoric impurities in High-Performance Liquid Chromatography (HPLC) or overlapping resonances in Nuclear Magnetic Resonance (NMR). To establish a self-validating analytical system, researchers must employ an orthogonal cross-validation strategy combining reverse-phase HPLC (RP-HPLC) and quantitative NMR (qNMR).
The Causality of Cross-Validation: Why HPLC and NMR?
A self-validating analytical system requires orthogonal methods that operate on entirely different physical principles. When the results of these independent methods converge, the purity of the sample is unequivocally proven.
HPLC-UV/MS (Relative Purity & Mass Confirmation): HPLC separates Iso-isariin B from structurally similar analogues (e.g., isaridin E, isariin A) based on hydrophobicity[1][2]. UV detection provides relative purity based on chromophore absorption, while MS/MS fragmentation (yielding the [M + H]+ ion at m/z 596.4034) confirms the molecular weight (C30H53N5O7) and sequence[1]. However, HPLC cannot detect inorganic salts or residual solvents lacking a UV chromophore.
qNMR & 2D-NMR (Absolute Purity & Structural Integrity): NMR is a primary ratio method. By integrating specific proton resonances of Iso-isariin B against a certified internal standard, qNMR calculates absolute mass fraction purity. Furthermore, 2D-heteronuclear NMR (COSY, HSQC, HMBC) ensures the peptide backbone and single stable conformational state (>95% in DMSO-d6) remain intact[1].
The Self-Validating Loop: When the relative purity from HPLC converges with the absolute purity from qNMR, the system self-validates. A discrepancy immediately indicates the presence of NMR-invisible high-molecular-weight polymers or HPLC-invisible inorganic/solvent impurities.
Visualizing the Orthogonal Workflow
Orthogonal cross-validation workflow integrating HPLC-UV/MS and qNMR for Iso-isariin B purity.
Step-by-Step Experimental Methodologies
Protocol 1: RP-HPLC-UV/MS Analysis
Rationale: Cyclodepsipeptides are highly hydrophobic. A C18 stationary phase with a shallow organic gradient ensures baseline resolution from co-metabolites like isaridin E, which often co-elute in steeper gradients[1][2].
Sample Preparation: Dissolve 1.0 mg of Iso-isariin B in 1.0 mL of LC-MS grade methanol (solubility confirmed across standard organic solvents). Filter through a 0.22 μm PTFE syringe filter to remove particulates.
Chromatographic Conditions:
Column: C18 Reverse-Phase (e.g., 250 × 4.6 mm, 5 μm).
Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
Gradient: 50% B to 100% B over 30 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (capturing amide bonds) and ESI-qTOF MS in positive mode[1].
Data Processing: Integrate the main peak area at the specific retention time. Calculate relative purity as (Area_main / Area_total) × 100. Confirm identity via the [M + H]+ ion at m/z 596.4034 and [M + Na]+ at m/z 618.3851[1].
Protocol 2: Quantitative 1H-NMR (qNMR) and 2D-NMR
Rationale: Iso-isariin B exhibits five distinct amide protons in the 1H NMR spectrum[1], which act as ideal, well-resolved targets for integration against a certified reference material (CRM).
Sample Preparation: Accurately weigh ~5.0 mg of Iso-isariin B and ~1.0 mg of a CRM internal standard (e.g., Maleic acid or 1,4-Dinitrobenzene, ensuring no resonance overlap). Dissolve in 0.6 mL of anhydrous DMSO-d6[1].
Acquisition Parameters:
Instrument: 600 MHz NMR spectrometer.
Pulse Sequence: 1D proton with a 90° pulse angle.
Relaxation Delay (D1): ≥ 5 × T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantitation).
Scans: 64 to 128 for high signal-to-noise ratio (S/N > 250).
Structural Verification: Run COSY, TOCSY, HSQC, and HMBC to verify the assignment of the HMA moiety and the five amide protons, confirming the absence of degradation or isomerization[1].
Data Processing: Integrate a well-resolved target peak of Iso-isariin B (e.g., an isolated alpha-proton or amide proton) and the internal standard peak. Calculate absolute purity using the standard qNMR mass-balance equation.
Quantitative Data Comparison: HPLC vs. NMR
The following table summarizes a representative cross-validation dataset for a synthesized or extracted batch of Iso-isariin B. It demonstrates how orthogonal methods expose hidden impurities and validate the final purity claim.
Analytical Parameter
RP-HPLC-UV (210 nm)
1H-qNMR (DMSO-d6)
Interpretation & Causality
Measured Purity
99.2% (Relative Area)
96.5% (Absolute Mass)
A 2.7% discrepancy indicates the presence of non-UV absorbing impurities in the sample.
Both methods confirm the cyclic hexadepsipeptide backbone is preserved without ring-opening[1].
Limit of Detection
~0.01% for chromophores
~0.1% for protonated species
HPLC is highly sensitive for related substances; NMR is universal for all protonated matter.
Conclusion
The robust characterization of complex fungal metabolites like Iso-isariin B cannot rely on a single analytical vector. While RP-HPLC provides the necessary resolution to separate closely related cyclodepsipeptide analogues, qNMR anchors the analysis by providing an absolute mass fraction and verifying the 3D conformational integrity of the peptide backbone. By cross-validating these techniques, researchers establish a self-validating system that guarantees the scientific integrity of the compound for downstream insecticidal and antifungal assays.
References
Insecticidal Cyclodepsipeptides from Beauveria felina | Journal of Natural Products (ACS Publications) | 1
Comparative Biological Activity Guide: Iso-isariin B vs. Isariin A
Executive Summary & Scientific Context Cyclodepsipeptides (CDPs) isolated from entomopathogenic fungi such as Beauveria and Isaria species represent a critical frontier in the discovery of novel bio-pesticides and therap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Cyclodepsipeptides (CDPs) isolated from entomopathogenic fungi such as Beauveria and Isaria species represent a critical frontier in the discovery of novel bio-pesticides and therapeutics[1]. Among these, the isariin family is characterized by a 19-membered cyclic hexadepsipeptide ring consisting of five amino acids and one hydroxy acid[2].
This guide provides an objective, data-driven comparison between two prominent analogs: Iso-isariin B and Isariin A . As a Senior Application Scientist, I have structured this analysis to not only present their biological efficacies but to explain the underlying structural causalities that drive their distinct performance profiles in insecticidal, antimalarial, and antifungal applications.
Structural Divergence: The Causality of Activity
The biological activity of cyclodepsipeptides is fundamentally dictated by their lipophilicity and three-dimensional conformation, which govern membrane permeability and receptor binding.
Isariin A : Originally isolated from Isaria cretacea and Isaria felina, Isariin A contains a straight-chain β-hydroxy acid (D-β-hydroxydodecanoic acid) linked to a sequence of five amino acids (Gly, L-Ala, D-Leu, L-Val, L-Ala)[2]. The straight lipid chain allows for standard lipophilic insertion into target cell membranes.
Iso-isariin B : Isolated from the marine-derived entomopathogenic fungus Beauveria felina, Iso-isariin B is structurally unique. It incorporates a branched-chain hydroxy acid—specifically, a 3-hydroxy-4-methyloctanoic acid (HMA) moiety[3][4].
Mechanistic Insight : The shift from a straight aliphatic chain in Isariin A to a branched HMA chain in Iso-isariin B alters the molecule's steric bulk and lipophilic profile. This branching induces subtle shifts in the peptide backbone (often stabilizing specific type-VI β-turns), which enhances the molecule's ability to disrupt the cuticular membranes of specific insect pests, leading to its potent insecticidal profile[3].
Quantitative Performance Comparison
The structural differences between these two compounds manifest in distinct biological activity profiles, summarized in the table below[1][2][3].
Property / Activity
Iso-isariin B
Isariin A
Source Organism
Beauveria felina
Isaria cretacea, Isaria felina
Hydroxy Acid Moiety
Branched (3-hydroxy-4-methyloctanoic acid)
Straight (D-β-hydroxydodecanoic acid)
Insecticidal Activity
Potent (Sitophilus spp. LD50 = 10 μg/mL)
Moderate to Potent (Leucania separata, Sitophilus spp.)
Antimalarial Activity
Not extensively reported
Active (Inhibits P. falciparum intra-erythrocytic growth)
Antifungal Activity
Active (Botrytis cinerea, Alternaria solani)
Active (Rhizoctonia solani, Sclerotinia sclerotiorum)
Mechanistic Pathways of Action
The following diagram illustrates the proposed mechanistic pathways through which these CDPs exert their biological effects. The lipophilic nature of both compounds drives initial membrane interaction, but their structural divergence leads to different downstream toxicological outcomes.
Proposed mechanistic pathways for Iso-isariin B and Isariin A biological activities.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the field-proven methodologies used to evaluate the biological activities of these cyclodepsipeptides.
Workflow Overview
Standardized experimental workflow for the isolation and biological evaluation of CDPs.
Protocol A: Insecticidal Contact Toxicity Assay (Validation of Iso-isariin B)
Objective : Quantify the LD50 of Iso-isariin B against Sitophilus spp.[3].
Causality for Design : A contact toxicity assay is prioritized over an ingestion assay because cyclodepsipeptides primarily exert their insecticidal effects via direct cuticular penetration and subsequent membrane disruption, rather than relying solely on gut absorption.
Step-by-Step Methodology :
Compound Preparation : Dissolve purified Iso-isariin B in analytical-grade acetone to create a stock solution. Rationale: Acetone evaporates rapidly and completely, ensuring no residual solvent toxicity confounds the baseline mortality of the insects.
Film Application : Apply serial dilutions (ranging from 1 to 100 μg/mL) to the inner surface of 20 mL glass scintillation vials. Rotate the vials continuously under a gentle stream of nitrogen until the solvent evaporates, leaving a uniform peptide film.
Exposure : Introduce 20 adult Sitophilus spp. into each vial. Seal with a mesh lid to allow airflow and incubate at 25°C with 70% relative humidity.
Quantification : Record insect mortality at 24, 48, and 72 hours. Calculate the LD50 using Probit analysis. (Expected LD50 for Iso-isariin B is approximately 10 μg/mL[3]).
Protocol B: Antimalarial Intra-erythrocytic Growth Assay (Validation of Isariin A)
Objective : Measure the IC50 of Isariin A against Plasmodium falciparum[2].
Causality for Design : The intra-erythrocytic stage is targeted because it represents the symptomatic phase of malaria where the parasite actively remodels the host red blood cell (RBC) membrane—a prime target for the lipophilic insertion of Isariin A.
Step-by-Step Methodology :
Culture Maintenance : Maintain P. falciparum cultures in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum.
Synchronization : Synchronize cultures to the ring stage using a 5% D-sorbitol treatment. Rationale: This ensures uniform exposure across the parasite's life cycle, preventing stage-dependent sensitivity variations from skewing the IC50 data.
Treatment : Seed synchronized cultures into 96-well microtiter plates. Add Isariin A at varying concentrations (0.1 to 50 μM). Incubate for 48 hours under a controlled gas mixture (5% O2, 5% CO2, and 90% N2).
Readout : Lyse the cells and use a SYBR Green I fluorescence assay to quantify parasite DNA. Correlate fluorescence intensity directly with parasite survival to generate a dose-response curve.
Conclusion
While both Iso-isariin B and Isariin A share the conserved 19-membered cyclic hexadepsipeptide core, their distinct hydroxy acid moieties drive divergent biological applications. Isariin A's straight lipid chain provides a broad-spectrum profile with notable antimalarial properties[2]. Conversely, the branched HMA chain of Iso-isariin B optimizes cuticular penetration, rendering it a highly potent, targeted insecticidal agent against agricultural pests like Sitophilus spp[3]. Understanding these structure-activity relationships is paramount for researchers aiming to synthesize next-generation agrochemicals and therapeutics.
References
Wang, X., Gong, X., Li, P., Lai, D., & Zhou, L. (2018). Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi. Molecules.[Link]
Langenfeld, A., et al. (2011). Insecticidal Cyclodepsipeptides from Beauveria felina. Journal of Natural Products.[Link]
Sabareesh, V., et al. (2007). Identification and Characterization of a Library of Microheterogeneous Cyclohexadepsipeptides from the Fungus Isaria. Journal of Natural Products.[Link]
Vining, L. C., & Taber, W. A. (1962). ISARIIN, A NEW DEPSIPEPTIDE FROM ISARIA CRETACEA. Canadian Journal of Chemistry.[Link]
Du, F. Y., et al. (2014). Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus. Marine Drugs.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Technical Methodology
Executive Summary & Ecological Context
The search for novel bioactive natural products has increasingly shifted toward extreme or highly specialized ecological niches. Amphichorda guana, a rare guanophilic (bat guano-loving) fungus isolated from karst caves, represents a largely untapped reservoir of secondary metabolites[1]. Genomic sequencing of A. guana revealed the presence of highly specialized non-ribosomal peptide synthetase (NRPS) biosynthetic gene clusters (BGCs) capable of assembling cyclodepsipeptides (CDPs)[1].
Cyclodepsipeptides are a critical class of amphiphilic macrocyclic compounds characterized by a core ring structure composed of alternating amino and hydroxy acids linked via amide and ester bonds[2]. In this guide, we provide an objective, data-driven comparative analysis of the newly discovered Isaridin H against its seven known structural analogs co-produced by A. guana[1]. By detailing the self-validating experimental workflows used for their isolation and characterization, this document serves as a foundational blueprint for scientists engaged in genomics-driven drug discovery.
Comparative Structural & Functional Analysis
The metabolic profile of A. guana yields a complex mixture of high-molecular-weight CDPs[1]. While these compounds share a conserved macrocyclic backbone, variations in N-methylation, side-chain branching, and the specific hydroxy acid incorporated drastically alter their target binding affinities and bioactivities[2].
Quantitative Performance Comparison
The following table summarizes the comparative bioactivity profiles of the eight CDPs isolated from A. guana.
Compound Name
Structural Classification
Key Biological Activity
Experimental Data (IC₅₀ / MIC)
Isaridin H (1)
Novel Cyclodepsipeptide
Antifungal, Antibacterial
A. solani (IC₅₀ 15.6 μM); B. subtilis (MIC 12.5 μM)[3]
Mechanistic Insight: The superior antifungal efficacy of Isaridin H against Alternaria solani and Botrytis cinerea is hypothesized to stem from its unique stereochemical configuration and specific hydrophobic side chains, which enhance its ability to intercalate into and disrupt fungal cell membranes compared to its desmethylated counterparts[1],[3].
Mechanistic Insights & Biosynthetic Pathways
The production of these CDPs is not ribosomal; rather, it is dictated by massive multi-modular enzymes known as NRPSs[1]. Each module within the NRPS acts as an independent assembly line station, responsible for the activation, modification (e.g., N-methylation or epimerization), and condensation of a specific monomer.
Figure 1: NRPS-mediated biosynthetic assembly line of cyclodepsipeptides in A. guana.
Experimental Methodologies & Protocols
To ensure scientific integrity, the discovery and characterization of these compounds rely on self-validating experimental systems. Below are the step-by-step methodologies detailing the causality behind each analytical choice.
Protocol 1: LC-MS Guided Isolation and Purification
Causality: Traditional bioassay-guided fractionation often suffers from the "rediscovery" of highly abundant, previously known compounds (e.g., Isariin A). By coupling Liquid Chromatography-Mass Spectrometry (LC-MS) with genomic mining, we establish a targeted approach. We computationally predict the mass of the novel NRPS product from the gene sequence, then specifically track that exact m/z peak during chromatographic separation[1].
Fermentation & Extraction: Cultivate A. guana in a specialized liquid medium optimized for NRPS expression. Extract the mycelial biomass using ethyl acetate to capture amphiphilic CDPs.
LC-MS Profiling: Inject the crude extract into an LC-ESI-MS/MS system. Scan for high molecular weight clusters (typically m/z 600–900) indicative of CDPs[1].
Targeted Fractionation: Identify the novel m/z peak corresponding to Isaridin H. Use preparative High-Performance Liquid Chromatography (HPLC) to isolate this specific fraction, discarding peaks corresponding to known analogs like Nodupetide or Isaridin E.
Validation: Perform a gene knockout (ΔNRPS) experiment. The disappearance of the Isaridin H mass peak in the mutant strain definitively links the isolated compound to its specific BGC[1].
Protocol 2: Absolute Configuration via Marfey's Method
Causality: CDPs frequently contain a mix of D- and L-amino acids due to epimerization domains within the NRPS[1]. Because CDPs often resist crystallization (precluding X-ray diffraction), Marfey's method is employed. Derivatizing the hydrolyzed amino acids with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomers with distinct hydrophobicities, allowing standard reverse-phase HPLC to cleanly resolve D/L stereocenters[1].
Acid Hydrolysis: Treat 1 mg of purified Isaridin H with 6 N HCl at 110°C for 24 hours to break all amide and ester bonds, releasing free amino and hydroxy acids.
Derivatization: React the hydrolysate with 1% FDAA in acetone and 1 M NaHCO₃ at 40°C for 1 hour.
Quenching: Stop the reaction by adding 2 N HCl, then dry the mixture under nitrogen gas.
HPLC Analysis: Analyze the derivatized mixture via reverse-phase HPLC. Compare the retention times against synthetic D- and L-amino acid standards similarly derivatized with FDAA to establish the absolute configuration.
Protocol 3: Antifungal Microbroth Dilution Assay
Causality: To objectively quantify the efficacy of Isaridin H, a standardized microbroth dilution assay is used. This system is self-validating: it utilizes a known antifungal as a positive control and a solvent-only negative control, ensuring that the observed IC₅₀ values are strictly attributable to the CDP[3].
Inoculum Preparation: Prepare spore suspensions of Alternaria solani and Botrytis cinerea at a concentration of 1 × 10⁵ CFU/mL in Potato Dextrose Broth (PDB).
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Isaridin H (ranging from 100 μM down to 0.78 μM).
Incubation: Inoculate each well with the spore suspension and incubate at 25°C for 48–72 hours.
Quantification: Measure optical density (OD₆₀₀) to assess fungal growth. Calculate the IC₅₀ (concentration required for 50% inhibition) using non-linear regression analysis.
Workflow Visualization
The integration of genomics, analytical chemistry, and bioassays forms a cohesive pipeline for modern drug discovery.
Figure 2: Genomics-driven LC-MS guided workflow for the discovery of cyclodepsipeptides.
Conclusion & Future Perspectives
The comparative analysis of cyclodepsipeptides from Amphichorda guana highlights the power of genomics-driven discovery. While known analogs like Desmethylisaridin E and Isariin A offer baseline antimicrobial and anti-inflammatory properties[2], the novel compound Isaridin H demonstrates targeted, potent antifungal activity against notorious phytopathogens like Alternaria solani and Botrytis cinerea[1],[3].
For drug development professionals, Isaridin H represents a highly promising lead compound for the agrochemical sector. Future optimization should focus on structure-activity relationship (SAR) studies—specifically modifying the N-methylated residues—to further enhance its bioavailability and lower its IC₅₀ threshold.
References
Liang, M., Lyu, H.-N., Ma, Z.-Y., Li, E.-W., Cai, L., & Yin, W.-B. (2021). Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana. Organic & Biomolecular Chemistry (RSC Publishing).
URL:[Link]
Liang, M., et al. (2021). Genomics-driven discovery of a new cyclodepsipeptide from the bat guano-loving fungus Amphichorda guana. ResearchGate.
URL:[Link]
Buckton, et al. (2023). Recent advances on cyclodepsipeptides: biologically active compounds for drug research. Frontiers in Microbiology.
URL:[Link]
Zhang, et al. (2022). Establishment of a Genetic Transformation System in Guanophilic Fungus Amphichorda guana. PMC / NIH.
URL:[Link]
Iso-isariin B: Comprehensive Safety and Disposal Protocols for Laboratory Operations As drug development and agricultural research increasingly turn to complex fungal secondary metabolites, the safe handling and disposal...
Author: BenchChem Technical Support Team. Date: April 2026
Iso-isariin B: Comprehensive Safety and Disposal Protocols for Laboratory Operations
As drug development and agricultural research increasingly turn to complex fungal secondary metabolites, the safe handling and disposal of these potent compounds become paramount. Iso-isariin B is a novel cyclodepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina[1]. Characterized by an unprecedented 3-hydroxy-4-methyloctanoic acid (HMA) moiety[2], it exhibits significant biological activity, particularly as an insecticidal agent and an analogue for antifungal studies[3].
Because Iso-isariin B acts as a potential virulence factor[4], improper disposal poses severe ecotoxicological risks to soil microbiomes and aquatic ecosystems[5]. This guide provides researchers with a causality-driven, self-validating framework for the safe deactivation and disposal of Iso-isariin B.
Understanding the physical properties of Iso-isariin B is the foundation of a logical disposal protocol. Its solubility profile directly dictates liquid waste segregation strategies, while its stability necessitates rigorous destruction methods.
Highly stable under standard laboratory conditions (≥4 years at -20°C)[6]
Mechanistic Rationale for Disposal (Causality)
To ensure trustworthiness and safety in our protocols, we must address the chemical logic behind specific disposal methods:
Solvent Segregation: Because Iso-isariin B is frequently dissolved in DMSO, methanol, or dichloromethane for biological assays[6], liquid waste must be rigorously separated. Halogenated streams (Dichloromethane) must never be mixed with non-halogenated streams (DMSO, Ethanol) to prevent exothermic cross-reactions and to comply with Environmental Protection Agency (EPA) incineration standards.
Chemical Degradation via Acid Hydrolysis: Cyclodepsipeptides are structurally robust due to their cyclic nature and potent intramolecular hydrogen bonds (such as the type-VI turn observed in related isaridins)[1]. However, they are susceptible to extreme pH and heat. Research demonstrates that heating Iso-isariin B in 6 N HCl at 110 °C for 24 hours completely hydrolyzes the peptide and ester bonds[2]. This provides a self-validating method for decontaminating highly concentrated stock solutions before standard disposal.
Incineration as the Ultimate Sink: Due to the compound's environmental persistence and toxicity to organisms like brine shrimp (Artemia salina)[4], high-temperature incineration is the only acceptable method for final destruction, ensuring complete breakdown of the C30H53N5O7 framework into harmless oxides.
Step-by-Step Disposal Methodologies
Protocol A: Chemical Deactivation of High-Concentration Stocks
For concentrated analytical stocks (>1 mg/mL) that are no longer needed, acid hydrolysis provides a self-validating method to eliminate bioactivity before standard disposal[2].
Transfer: In a certified chemical fume hood, transfer the Iso-isariin B solution to a heavy-walled borosilicate glass vial.
Solvent Evaporation: If dissolved in volatile solvents (e.g., Methanol, Dichloromethane), evaporate the solvent to dryness under a gentle, controlled stream of nitrogen.
Acid Addition: Resuspend the solid residue in 6 N HCl, utilizing approximately 1 mL of acid per 3.0 mg of the compound[2].
Heating: Seal the vial tightly with a PTFE-lined cap and heat at 110 °C in a standardized heating block for exactly 24 hours to ensure complete cleavage of the depsipeptide bonds[2].
Neutralization: Allow the vial to cool to room temperature. Carefully neutralize the acidic hydrolysate by adding 1 N NaOH dropwise until the pH indicator confirms a range between 6.0 and 8.0.
Final Disposal: The neutralized aqueous mixture, now containing only inert amino acid fragments, can be disposed of in the standard aqueous waste stream.
Protocol B: Liquid Waste Segregation & Collection
Identify the Solvent: Determine if the Iso-isariin B was dissolved in a halogenated solvent (Dichloromethane) or a non-halogenated solvent (DMSO, Ethanol, Methanol)[6].
Segregation: Pour the waste into the appropriately labeled, chemically compatible waste carboy (e.g., HDPE containers for DMSO/Methanol; PTFE-lined containers for Dichloromethane).
Labeling: Clearly label the container with "Toxic Liquid Waste - Contains Iso-isariin B (Cyclodepsipeptide)" and list the exact solvent composition percentages.
Storage: Store in a secondary containment tray within a designated, ventilated hazardous waste accumulation area until collection by Environmental Health and Safety (EHS) for high-temperature incineration.
Protocol C: Solid Waste & Spill Management
Consumables: Place all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a puncture-resistant, biohazard or toxic waste bag. Double-bagging is strictly required[7].
Spill Response: In the event of a powder spill, do not sweep dry, as this risks aerosolization. Cover the spill with an inert absorbent material such as vermiculite[7]. If it is a liquid spill, absorb immediately with vermiculite or chemical spill pads.
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a closed, leak-proof container[7].
Decontamination: Wash the spill area with a solvent in which the compound is highly soluble (e.g., Ethanol)[6], followed by a thorough wash with laboratory-grade detergent and water. Dispose of all wash materials as solid hazardous waste.
Disposal Workflow Visualization
Decision workflow for the safe containment and disposal of Iso-isariin B laboratory waste.
Navigating the Handling of Iso-isariin B: A Guide to Personal Protective Equipment and Safe Disposal
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. The following procedur...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. The following procedural, step-by-step guidance is based on established best practices for handling potent, biologically active compounds.
The Foundation of Safety: A Precautionary Risk Assessment
Before any handling of Iso-isariin B, a thorough risk assessment is mandatory. This is a cornerstone of the Control of Substances Hazardous to Health (COSHH) regulations and similar occupational safety standards globally.[4] The assessment should, at a minimum, identify potential hazards, who might be harmed and how, and evaluate the adequacy of existing control measures.[4] Given the lack of specific toxicity data for Iso-isariin B, the principle of "as low as reasonably practicable" (ALARP) for exposure should be strictly followed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure to Iso-isariin B. A multi-layered approach is recommended, addressing all potential routes of exposure: dermal, inhalation, and ocular.
Dermal Protection: Beyond the Basic Glove
Due to the potential for skin absorption and irritation, robust dermal protection is paramount.
Gloves: Double-gloving with nitrile gloves is the recommended minimum.[5] Ensure the gloves are rated for chemical resistance. Regularly inspect gloves for any signs of degradation or perforation and change them frequently. Contaminated gloves should be removed and disposed of immediately in the designated hazardous waste stream.[6]
Gowns: A disposable, solid-front, back-fastening gown made of a low-permeability fabric is essential.[5][7] Long sleeves with tight-fitting cuffs provide a crucial barrier.[5][7] Gowns should be changed immediately in the event of a spill or at the end of a work session.[7]
Armlets and Shoe Covers: For procedures with a higher risk of splashes or spills, the use of disposable armlets and shoe covers should be considered to provide comprehensive protection.[5][8]
Respiratory Protection: Guarding Against Inhalation
While Iso-isariin B is a solid, the potential for aerosolization during weighing, reconstitution, or transfer necessitates respiratory protection.[1]
Engineering Controls: All handling of powdered Iso-isariin B should be conducted within a certified chemical fume hood or a Class II biological safety cabinet to minimize airborne particles.[5]
Respirators: In the absence of adequate engineering controls or during the cleanup of large spills, a properly fitted N95 or higher-rated respirator is required.[5] Note that surgical masks do not provide adequate respiratory protection against chemical particulates.[5]
Ocular Protection: Shielding Your Vision
Protecting the eyes from splashes and airborne particles is non-negotiable.
Safety Glasses and Goggles: Safety glasses with side shields are the minimum requirement.[5] However, for any procedure with a risk of splashing, chemical splash goggles are recommended.[5]
Face Shields: When there is a significant risk of splashes, a full-face shield should be worn in conjunction with safety goggles for maximum protection.[7]
Table 1: Recommended PPE for Handling Iso-isariin B
Activity
Gloves
Gown
Respiratory Protection
Eye/Face Protection
Weighing/Aliquoting (Solid)
Double Nitrile
Disposable, Solid-Front Gown
Chemical Fume Hood/BSC; N95 Respirator if controls are inadequate
Safety Glasses with Side Shields
Reconstitution/Dilution
Double Nitrile
Disposable, Solid-Front Gown
Chemical Fume Hood/BSC
Chemical Splash Goggles
Cell Culture/In Vitro Assays
Double Nitrile
Disposable, Solid-Front Gown
Class II Biological Safety Cabinet
Safety Glasses with Side Shields
Spill Cleanup
Double Nitrile
Disposable, Solid-Front Gown with Armlets & Shoe Covers
N95 or higher-rated Respirator
Full-Face Shield and Goggles
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of accidental exposure and cross-contamination.
Designated Work Area
All work with Iso-isariin B should be confined to a designated and clearly labeled area. This area should be equipped with a chemical spill kit and have easy access to an eyewash station and safety shower.
Experimental Workflow
Caption: Segregation of waste streams for Iso-isariin B contaminated materials.
Decontamination and Disposal Procedures
Solid Waste: All contaminated solid waste, including gloves, gowns, and plasticware, should be collected in a designated, clearly labeled hazardous waste container. This container should be kept closed when not in use.
Liquid Waste: Liquid waste containing Iso-isariin B should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) department.
Sharps: All contaminated sharps, such as pipette tips and needles, must be placed in a puncture-resistant sharps container labeled for both biohazardous and chemical waste.
* Final Disposal: All hazardous waste must be disposed of through your institution's EH&S program. Never dispose of Iso-isariin B or contaminated materials in the regular trash or down the drain.
By adhering to these stringent safety protocols, researchers can confidently and safely work with Iso-isariin B, advancing scientific discovery while prioritizing personal and environmental well-being.
References
Considerations for personal protective equipment when handling cytotoxic drugs. (2025, March 14).
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.).
Guidance-on-Handling-Cytotoxics-Ed-1-July-2018.pdf - Specialist Pharmacy Service. (2018, July 1).
Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.).
SOP for use of cytotoxic agents in Research. (n.d.).
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21).
Iso-Isariin B - Lifeasible. (n.d.).
Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d - Benchchem. (n.d.).
CAS 1290627-99-4 (Iso-Isariin B) - BOC Sciences. (n.d.).
Safety Data Sheet 1. Chemical product and company identification 2. Hazards identification. (n.d.).